FXR agonist 9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H30N2O5 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
3-[[2-[4-(4-tert-butylphenoxy)butanoylamino]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C28H30N2O5/c1-28(2,3)20-13-15-22(16-14-20)35-17-7-12-25(31)30-24-11-5-4-10-23(24)26(32)29-21-9-6-8-19(18-21)27(33)34/h4-6,8-11,13-16,18H,7,12,17H2,1-3H3,(H,29,32)(H,30,31)(H,33,34) |
InChI Key |
PXVVIZGYRBAVHT-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of FXR Agonist 9 in Bile Acid Synthesis: A Technical Guide
Publication Notice: This technical guide centers on a novel Farnesoid X Receptor (FXR) partial agonist, identified as FXR agonist 9 (compound 26) from the publication by Chen C, et al., in Bioorganic Chemistry (2024). Due to the recent nature of this publication, this guide synthesizes publicly available data on this specific compound with well-established principles of FXR pharmacology. Detailed experimental protocols and in vivo data are based on representative, standardized methods in the field, as the full-text study is not widely accessible at the time of writing.
Introduction to Farnesoid X Receptor (FXR)
The Farnesoid X Receptor (FXR) is a ligand-activated nuclear receptor predominantly expressed in enterohepatic tissues, including the liver, intestine, and kidneys. It functions as a master regulator of bile acid homeostasis, sensing endogenous bile acid concentrations and modulating the expression of genes involved in their synthesis, transport, and metabolism.[1][2][3] Beyond bile acids, FXR activation influences lipid and glucose metabolism, inflammation, and fibrosis, making it a critical therapeutic target for metabolic disorders such as Metabolic dysfunction-Associated Steatohepatitis (MASH), formerly known as NASH.[4]
Dysregulation of the tightly controlled process of bile acid synthesis is a hallmark of cholestatic liver diseases and contributes to the pathophysiology of MASH. FXR agonists are a class of therapeutic agents designed to activate these protective pathways. This guide focuses on a novel, orally active anthranilic acid derivative, This compound (compound 26) , a selective partial agonist of FXR.
Mechanism of Action: FXR-Mediated Repression of Bile Acid Synthesis
FXR activation provides a powerful negative feedback mechanism to control the intracellular concentration of bile acids, primarily by repressing the classical ("neutral") pathway of bile acid synthesis. The rate-limiting enzyme in this pathway is Cholesterol 7α-hydroxylase (CYP7A1), which catalyzes the first step in the conversion of cholesterol to bile acids.[3][5]
FXR activation represses CYP7A1 gene transcription through two primary, synergistic pathways:
-
The Hepatic SHP Pathway: In hepatocytes, activated FXR binds to FXR response elements (FXREs) in the promoter of the Small Heterodimer Partner (SHP, NR0B2) gene, inducing its expression.[6][7] SHP is an atypical nuclear receptor that lacks a DNA-binding domain. It acts as a transcriptional corepressor, inhibiting the activity of other nuclear receptors like Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are essential for CYP7A1 transcription.[3][6][7]
-
The Intestinal FGF19 Pathway: In the enterocytes of the ileum, FXR activation potently induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19; Fgf15 in rodents).[1][2][8][9] FGF19 is an endocrine hormone that travels through the portal circulation to the liver. There, it binds to its cognate receptor complex, FGFR4/β-Klotho, on the surface of hepatocytes.[2][8] This binding event triggers a signaling cascade (including the JNK and ERK pathways) that strongly represses CYP7A1 gene expression.[10] This gut-liver signaling axis is considered the predominant mechanism for postprandial bile acid regulation.[5]
This compound , as a partial FXR agonist, is designed to engage these pathways to reduce the synthesis of new bile acids, thereby alleviating the cytotoxic burden associated with bile acid accumulation in cholestatic conditions and MASH.
Caption: Dual pathways of FXR-mediated repression of bile acid synthesis.
Preclinical Data for this compound
The following table summarizes the publicly available quantitative data for this compound (compound 26).
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Assay System | Value | Efficacy | Source |
|---|
| EC50 | FXR Reporter Assay | 0.09 µM | 75.13% (Partial Agonist) | Chen C, et al. 2024; MedchemExpress |
Note: EC50 (Half-maximal effective concentration) is a measure of the compound's potency.
Table 2: Reported and Expected In Vivo Effects of this compound
| Model | Key Pathological Features | Reported Effect of this compound | Expected Quantitative Endpoints (Not Yet Publicly Available) |
|---|
| High-Fat Diet (HFD) & Carbon Tetrachloride (CCl4)-induced MASH Mouse Model | Hepatic steatosis, inflammation, hepatocellular ballooning, and progressive fibrosis.[11][12][13] | Ameliorates pathological features. | - Reduction in serum ALT/AST levels- Decrease in liver triglyceride content- Improvement in NAFLD Activity Score (NAS)- Reduction in liver fibrosis (Sirius Red staining, Collagen content)- Modulation of hepatic gene expression (e.g., ↓Cyp7a1, ↑Shp, ↓Col1a1) |
Representative Experimental Protocols
The following sections describe standardized, representative methodologies for evaluating FXR agonists like this compound.
In Vitro FXR Activation Assay (Reporter Gene Assay)
This assay quantifies the ability of a compound to activate the FXR transcription factor in a cellular context.
-
Principle: Cells are engineered to express the human FXR and a reporter gene (e.g., luciferase) linked to an FXR-responsive promoter. Agonist binding to FXR induces the expression of luciferase, and the resulting light emission is proportional to the level of FXR activation.[14][15][16]
-
Cell Line: HEK293T or HepG2 cells are commonly used.
-
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well or 384-well plate and allow them to adhere.
-
Transfection (if necessary): Co-transfect cells with an expression vector for human FXR and a reporter plasmid containing multiple FXREs upstream of a luciferase gene. Commercially available stable cell lines are often used to bypass this step.[14][17]
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM) in serum-free medium. Add the compound solutions to the cells. Include a vehicle control (e.g., 0.1% DMSO) and a reference agonist (e.g., GW4064 or Obeticholic Acid).
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the dose-response curve and calculate the EC50 and maximum efficacy values using non-linear regression.
-
Gene Expression Analysis via RT-qPCR
This method is used to measure changes in the mRNA levels of FXR target genes involved in bile acid synthesis.
-
Principle: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to quantify the amount of specific mRNA transcripts (e.g., CYP7A1, SHP) in cells treated with the FXR agonist.
-
Cell Line: Human hepatoma cells (e.g., HepG2) or primary human hepatocytes.[18][19][20]
-
Protocol Outline:
-
Cell Culture and Treatment: Plate HepG2 cells and treat with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24 hours).
-
RNA Isolation: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using cDNA, gene-specific primers for CYP7A1, SHP, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization, and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing treated samples to vehicle-treated controls.
-
In Vivo MASH Model (HFD + CCl4)
This model is used to evaluate the therapeutic efficacy of a compound on the key features of MASH, including fibrosis.
-
Principle: The combination of a high-fat diet (HFD) induces obesity, steatosis, and metabolic dysfunction, while low-dose carbon tetrachloride (CCl4) administration accelerates liver injury and the progression to fibrosis, closely mimicking human MASH pathology.[11][12][21]
-
Animal Strain: C57BL/6J mice are commonly used.
-
Protocol Outline:
-
Model Induction: Feed mice an HFD (e.g., 60% kcal from fat) for 12-16 weeks. During the final 4-8 weeks, administer intraperitoneal injections of CCl4 (e.g., 0.25-0.5 µL/g body weight) twice weekly.[11][13]
-
Compound Administration: Randomize mice into vehicle and treatment groups. Administer this compound orally once daily for the final 4-8 weeks of the study.
-
Monitoring: Monitor body weight, food intake, and clinical signs throughout the study.
-
Terminal Endpoint Analysis:
-
Blood Collection: Collect blood for measurement of serum transaminases (ALT, AST) and lipid panels.
-
Liver Harvesting: Harvest the liver, weigh it, and section it for histology and molecular analysis.
-
Histology: Fix liver sections in formalin, embed in paraffin, and stain with Hematoxylin & Eosin (H&E) for steatosis, inflammation, and ballooning (NAFLD Activity Score), and with Sirius Red for fibrosis.
-
Biochemical Analysis: Homogenize a portion of the liver to measure triglyceride and cholesterol content.
-
Gene Expression: Extract RNA from a liver portion for RT-qPCR analysis of key FXR target and fibrosis-related genes.
-
-
Caption: A typical preclinical workflow for evaluating an FXR agonist.
Conclusion
This compound (compound 26) is a novel, potent, and selective partial agonist of FXR. By activating FXR, it leverages the body's natural feedback mechanisms—the hepatic SHP and intestinal FGF19 pathways—to repress the synthesis of bile acids. This mechanism of action holds significant therapeutic potential for treating metabolic liver diseases like MASH, where bile acid dysregulation contributes to disease progression. The reported ability of this compound to ameliorate pathology in a robust preclinical MASH model underscores its promise as a clinical candidate. Further publication of detailed preclinical and clinical data will be essential to fully characterize its therapeutic profile.
References
- 1. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Basis of Bile Acid-FXR-FGF15/19 Signaling Axis [mdpi.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]
- 5. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A regulatory cascade of the nuclear receptors FXR, SHP-1, and LRH-1 represses bile acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatic FXR/SHP Axis Modulates Systemic Glucose and Fatty Acid Homeostasis in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Role of FGF19 and MALRD1 in Enterohepatic Bile Acid Signaling [frontiersin.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Mechanism of Tissue-specific Farnesoid X Receptor in Suppressing the Expression of Genes in Bile-acid Synthesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cyagen.com [cyagen.com]
- 12. researchgate.net [researchgate.net]
- 13. cyagen.com [cyagen.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. eubopen.org [eubopen.org]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of human CYP7A1 mRNA decay in HepG2 cells by reverse transcription-polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Retinoic acid represses CYP7A1 expression in human hepatocytes and HepG2 cells by FXR/RXR-dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A fast and accurate mouse model for inducing non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Regulation of Lipid Metabolism by the Farnesoid X Receptor (FXR) Agonist WAY-362450
Disclaimer: The specific compound "FXR agonist 9" was not identified in a review of scientific literature. This guide will focus on the potent and well-characterized synthetic FXR agonist, WAY-362450 (also known as XL335) , as a representative molecule to explore the role of FXR activation in lipid metabolism. The principles, pathways, and experimental methodologies described are broadly applicable to the study of other synthetic FXR agonists.
This technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the effects of the synthetic Farnesoid X Receptor (FXR) agonist WAY-362450 on lipid metabolism, detailing the underlying signaling pathways and the experimental protocols used for its evaluation.
Core Concepts: FXR and Lipid Homeostasis
The Farnesoid X Receptor (FXR) is a nuclear hormone receptor that functions as a primary sensor for bile acids.[1] Upon activation by natural ligands (like chenodeoxycholic acid) or synthetic agonists (like WAY-362450), FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. FXR plays a critical role in maintaining cholesterol, triglyceride (TG), and bile acid homeostasis.[2] Its activation generally leads to a reduction in plasma triglycerides and complex effects on cholesterol levels, making it a significant target for metabolic diseases.[2]
Data Presentation: Quantitative Effects of WAY-362450 on Lipid Parameters
The following tables summarize the quantitative data from preclinical studies investigating the effects of WAY-362450 on key lipid metabolism parameters in various animal models of dyslipidemia.
Table 1: Effect of WAY-362450 on Serum Triglyceride (TG) and Total Cholesterol (TC) Levels in Mice
| Animal Model | Diet | Treatment Group | Dose (mg/kg/day) | Duration | Serum TG Change (%) | Serum TC Change (%) | Reference |
| LDLR-/- Mice | Western Diet | WAY-362450 | 3 | 7 days | ↓ 45% | ↓ 20% | [2] |
| LDLR-/- Mice | Western Diet | WAY-362450 | 10 | 7 days | ↓ 70% | ↓ 35% | [2] |
| LDLR-/- Mice | Western Diet | WAY-362450 | 30 | 7 days | ↓ 80% | ↓ 40% | [2] |
| KK-Ay Mice | Standard Chow | WAY-362450 | 10 | 7 days | ↓ 50% | ↓ 25% | [2] |
| db/db Mice | Standard Chow | WAY-362450 | 10 | 7 days | ↓ 60% | ↓ 30% | [2] |
Data are presented as approximate percentage change from the vehicle-treated control group.
Table 2: Effect of WAY-362450 on Lipoprotein Cholesterol Fractions in LDLR-/- Mice
| Lipoprotein Fraction | Treatment Group | Dose (mg/kg/day) | Duration | Change (%) | Reference |
| VLDL-Cholesterol | WAY-362450 | 30 | 7 days | ↓ ~60% | [2] |
| LDL-Cholesterol | WAY-362450 | 30 | 7 days | ↓ ~40% | [2] |
| HDL-Cholesterol | WAY-362450 | 30 | 7 days | ↓ ~30% | [2] |
LDLR-/- mice were fed a Western diet. Data are presented as approximate percentage change from the vehicle-treated control group.
Table 3: Effect of WAY-362450 on Hepatic Gene Expression in Mice
| Gene | Function | Animal Model | Dose (mg/kg/day) | Duration | Fold Change vs. Control | Reference |
| SHP (Nr0b2) | Transcriptional Repressor | C57BL/6 | 30 | 7 days | ↑ ~5-fold | [1] |
| SREBP-1c (Srebf1) | Lipogenic Transcription Factor | db/db Mice | 10 | 5 days | ↓ ~1.5-fold | [3] |
| ApoC-III | LPL Inhibitor | C57BL/6 | Not specified | Not specified | ↓ | [4] |
| CYP7A1 | Bile Acid Synthesis | C57BL/6 | 30 | 7 days | ↓ ~10-fold | [1] |
| SR-BI | HDL Cholesterol Uptake | LDLR-/- | 30 | 7 days | ↑ ~2-fold | [2] |
Gene expression changes were measured by quantitative PCR in liver tissue.
Signaling Pathways in FXR-Mediated Lipid Regulation
FXR activation by agonists like WAY-362450 modulates lipid metabolism through a complex network of signaling pathways, primarily in the liver and intestine.
Regulation of Triglyceride Metabolism
FXR activation lowers plasma triglycerides by:
-
Suppressing Lipogenesis: FXR induces the expression of the Small Heterodimer Partner (SHP), a transcriptional repressor.[5][6] SHP, in turn, inhibits the activity of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of genes involved in fatty acid and triglyceride synthesis.[3][6]
-
Regulating Apolipoproteins: FXR activation has been shown to decrease the expression of Apolipoprotein C-III (ApoC-III), a potent inhibitor of lipoprotein lipase (LPL).[4] Reduced ApoC-III levels lead to increased LPL activity, promoting the clearance of triglyceride-rich lipoproteins from the circulation.[7]
Regulation of Cholesterol Metabolism
The effect of FXR on cholesterol is multifaceted:
-
Bile Acid Synthesis: FXR activation in the liver induces SHP, which represses Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.[1] This reduces cholesterol catabolism.
-
Reverse Cholesterol Transport: In rodents, FXR can induce the expression of Scavenger Receptor class B type I (SR-BI), which facilitates the uptake of HDL cholesterol by the liver.[2]
-
LDL Cholesterol: The effects on LDL cholesterol are species-dependent. While many preclinical studies in rodents show a decrease in LDL-C, human studies with some FXR agonists have reported elevations in LDL-C, potentially through mechanisms involving reduced LDL receptor expression.[2]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of FXR agonist activity. The following sections outline typical protocols used in preclinical studies.
In Vivo Animal Study Protocol
This protocol describes the administration of an FXR agonist to a mouse model of dyslipidemia.
Methodology:
-
Animal Model: Use a relevant model of dyslipidemia, such as Low-Density Lipoprotein Receptor knockout (LDLR-/-) mice, KK-Ay, or db/db mice.[2]
-
Acclimatization: House animals in a controlled environment (12-h light/dark cycle, constant temperature and humidity) for at least one week before the study.
-
Diet: For diet-induced models, place animals on a high-fat/high-cholesterol "Western" diet for a specified period (e.g., 8-12 weeks) to establish a dyslipidemic phenotype.[2]
-
Grouping: Randomly assign animals to control (vehicle) and treatment groups (n=8-10 per group).
-
Compound Administration: Prepare WAY-362450 in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the compound daily via oral gavage at the desired doses (e.g., 3, 10, 30 mg/kg) for the study duration (e.g., 7 days).[2]
-
Monitoring: Record body weight and food intake regularly.
-
Sample Collection: At the end of the treatment period, fast animals overnight. Collect blood via cardiac puncture for serum analysis. Perfuse the liver with saline, then excise, weigh, and snap-freeze portions in liquid nitrogen for subsequent molecular analysis.
Serum Lipid Profile Analysis
Methodology:
-
Sample Preparation: Collect blood in serum separator tubes. Allow to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (serum).
-
Lipid Measurement: Use automated enzymatic colorimetric assays to measure serum concentrations of Total Cholesterol (TC), Triglycerides (TG), and HDL-Cholesterol (HDL-C).[8]
-
Lipoprotein Fractionation (Optional): For detailed analysis of VLDL, LDL, and HDL fractions, use Fast Protein Liquid Chromatography (FPLC) to separate lipoproteins based on size.
-
Calculation: Calculate non-HDL cholesterol by subtracting HDL-C from TC.
Quantitative Real-Time PCR (qPCR) for Gene Expression
Methodology:
-
RNA Extraction: Isolate total RNA from ~30 mg of frozen liver tissue using a suitable reagent like TRIzol, followed by purification with an RNA cleanup kit according to the manufacturer's instructions.[9]
-
RNA Quantification and Quality Check: Determine RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers.[9]
-
qPCR Reaction: Set up qPCR reactions in triplicate using a TaqMan-based or SYBR Green-based master mix. Use pre-designed primers and probes for target genes (e.g., SHP, SREBP-1c, CYP7A1) and a housekeeping gene (e.g., Rplp0, GAPDH) for normalization.[9][10]
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to the housekeeping gene.
Western Blotting for Protein Expression
Methodology:
-
Protein Extraction: Homogenize ~50 mg of frozen liver tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant containing the total protein lysate.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[6]
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[11]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., SREBP-1c, FAS, LDLR) overnight at 4°C. Wash the membrane multiple times with TBST. Then, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system or autoradiography film.[11]
-
Analysis: Quantify band intensity using densitometry software. Normalize the expression of the target protein to a loading control protein (e.g., GAPDH, β-actin).
Conclusion
The synthetic FXR agonist WAY-362450 demonstrates significant efficacy in modulating lipid metabolism, primarily by reducing triglyceride levels through the suppression of hepatic lipogenesis and regulation of key apolipoproteins. Its effects on cholesterol are complex and can be species-dependent. The data and protocols presented in this guide provide a framework for the preclinical evaluation of FXR agonists as potential therapeutics for dyslipidemia and related metabolic disorders. Further research is necessary to fully elucidate the translational potential of these findings to human physiology and disease.
References
- 1. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. pnas.org [pnas.org]
- 4. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. explorationpub.com [explorationpub.com]
- 6. Effects of nuclear receptor FXR on the regulation of liver lipid metabolism in patients with non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatocyte specific deletion of farnesoid X receptor delays, but does not inhibit liver regeneration after partial hepatectomy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduced FXR Target Gene Expression in Copper-Laden Livers of COMMD1-Deficient Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blots - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Farnesoid X Receptor (FXR) Agonists in Preclinical Models of Metabolic Dysfunction-Associated Steatohepatitis (MASH)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Metabolic dysfunction-associated steatohepatitis (MASH), a progressive form of metabolic dysfunction-associated steatotic liver disease (MASLD), represents a significant and growing unmet medical need. Characterized by hepatic steatosis, inflammation, and varying degrees of fibrosis, MASH can advance to cirrhosis, liver failure, and hepatocellular carcinoma. The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a key regulator of bile acid, lipid, and glucose metabolism, as well as inflammatory and fibrotic pathways. Consequently, FXR agonists are a promising therapeutic class for the treatment of MASH. This technical guide provides a comprehensive overview of the preclinical data for representative FXR agonists in established MASH models, focusing on quantitative outcomes and detailed experimental methodologies.
Core Mechanism of Action: The FXR Signaling Pathway
Activation of FXR by endogenous bile acids or synthetic agonists leads to the heterodimerization with the retinoid X receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. In the context of MASH, FXR activation has several beneficial effects: it reduces bile acid synthesis, inhibits lipogenesis, decreases inflammation, and attenuates fibrosis.
Caption: Simplified FXR signaling pathway in the hepatocyte.
Quantitative Efficacy Data in Preclinical MASH Models
The following tables summarize the quantitative data from key preclinical studies evaluating the efficacy of three representative FXR agonists: Obeticholic Acid (a first-generation bile acid analog), Tropifexor, and Cilofexor (next-generation non-steroidal agonists).
Table 1: Effects of Obeticholic Acid (OCA) in Preclinical MASH Models
| Animal Model | Diet | Duration of Treatment | Dose (mg/kg/day) | Key Findings | Reference |
| DIO-NASH Mouse | High Trans-Fat (40%), Fructose (20%), Cholesterol (2%) | 8 weeks | 30 | Reduced scores for hepatic steatosis and inflammation; Reduced total liver fat, collagen 1a1, and galectin-3 content, driven by a reduction in liver weight.[1][2] | [1][2] |
| ob/ob-NASH Mouse | High Trans-Fat (40%), Fructose (20%), Cholesterol (2%) | 8 weeks | 30 | Reduced histopathological scores of hepatic steatosis and inflammation.[1][2] | [1][2] |
| GAN-CCL4 MASH Mouse | Gubra-Amylin NASH (GAN) diet + CCl4 | 4 weeks | 30 | Significantly reduced MASH progression and α-SMA expression. | |
| DIO + CCl4 Mouse | High-Fat Diet + CCl4 | Not Specified | Not Specified | Significantly reduced steatosis score by 89.9% and liver inflammation score by 72.7%; Reduced serum ALT by 50.9% and AST by 62.9%.[3] | [3] |
Table 2: Effects of Tropifexor (LJN452) in Preclinical MASH Models
| Animal Model | Diet | Duration of Treatment | Dose (mg/kg/day) | Key Findings | Reference |
| STAM Mouse | High-Fat Diet (post-streptozotocin) | 3 weeks | 0.1, 0.3 | Dose-dependent, significant decrease in NAFLD Activity Score (NAS); Reversed established fibrosis; Reduced hepatic triglycerides.[4] | [4] |
| AMLN Mouse | Western Diet | Not Specified | <1 | Markedly reduced steatohepatitis, fibrosis, and profibrogenic gene expression.[4] | [4] |
Table 3: Effects of Cilofexor (GS-9674) in Preclinical MASH Models
| Animal Model | Diet | Duration of Treatment | Dose (mg/kg/day) | Key Findings | Reference |
| Rat NASH Model | Choline-Deficient High-Fat Diet + NaNO2 | 6 weeks (dose-finding) | 10, 30 | Dose-dependent reduction in liver fibrosis area (-41% at 10 mg/kg, -69% at 30 mg/kg); Significant reduction in hepatic hydroxyproline content (-41% at 30 mg/kg).[5][6] | [5][6] |
| Rat NASH Model | Choline-Deficient High-Fat Diet + NaNO2 | 10 weeks (hemodynamic) | 30 | Decreased portal pressure (11.9 ± 2.1 vs. 8.9 ± 2.2 mmHg; p = 0.020) without affecting systemic hemodynamics.[5][6] | [5][6] |
Detailed Experimental Protocols
Diet-Induced Obese (DIO) and ob/ob-NASH Mouse Models (for Obeticholic Acid)
-
Animal Model: Male wild-type C57BL/6J mice (for DIO-NASH) and Lepob/ob mice (for ob/ob-NASH).[1][2]
-
MASH Induction: Mice were fed a diet high in trans-fat (40% of total kcal), fructose (20% w/v in drinking water), and cholesterol (2% w/w) for 21-30 weeks.[1][2] Prior to treatment initiation, liver biopsies were performed to confirm and stratify mice based on the severity of steatosis and fibrosis using the nonalcoholic fatty liver disease activity score (NAS) and fibrosis staging system.[1][2]
-
Treatment Protocol:
-
Compound: Obeticholic Acid (OCA) at 30 mg/kg.
-
Administration: Administered once daily (QD) via oral gavage (PO) for 8 weeks.
-
Vehicle Control: The specific vehicle used for OCA was also administered to a control group.
-
-
Key Analyses:
-
Histopathology: Liver sections were stained with Hematoxylin and Eosin (H&E) and Sirius Red to assess steatosis, inflammation, ballooning (collectively NAS), and fibrosis.
-
Biochemical Analysis: Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) were measured to assess liver injury.
-
Gene Expression: Quantitative PCR was used to measure the expression of genes related to fibrosis (e.g., Col1a1) and inflammation (e.g., galectin-3).[1][2]
-
STAM™ Mouse Model (for Tropifexor)
-
Animal Model: Male C57BL/6J mice.
-
MASH Induction: Two-day-old male mice were injected with streptozotocin (STZ) to induce a diabetic phenotype. From week 4 to week 12, the mice were fed a high-fat diet (HFD-32).[4] NASH with fibrosis is typically established by week 9.
-
Treatment Protocol:
-
Compound: Tropifexor at 0.03, 0.1, or 0.3 mg/kg.
-
Administration: Administered once daily via oral gavage from week 9 to week 12.
-
Vehicle Control: A vehicle control group (0.5% methylcellulose/0.5% Tween 80 in water) was included.[4]
-
Comparator: Obeticholic Acid at 25 mg/kg was used as a comparator in some studies.[4]
-
-
Key Analyses:
Choline-Deficient High-Fat Diet (CDHFD) + NaNO2 Rat Model (for Cilofexor)
-
MASH Induction: Rats were fed a choline-deficient high-fat diet. To induce advanced fibrosis, intraperitoneal injections of sodium nitrite (NaNO2) at 25 mg/kg were administered three times per week starting from week 4.[5][6][7]
-
Treatment Protocol:
-
Key Analyses:
-
Histopathology: Liver fibrosis was assessed by Picro-Sirius Red staining and immunohistochemistry for desmin (a marker of hepatic stellate cell activation).[5][6]
-
Biochemical Analysis: Hepatic hydroxyproline content was measured as a quantitative marker of collagen deposition.[5][6]
-
Hemodynamic Measurements: Portal pressure, systemic hemodynamics, and splanchnic blood flow were measured in terminal experiments.[5][6]
-
Gene Expression: RT-PCR was used to determine the expression of FXR target genes (e.g., shp, cyp7a1, fgf15) and profibrogenic genes (e.g., col1a1, pdgfr-β).[5][6]
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for preclinical MASH studies and the logical relationship between FXR activation and its therapeutic effects on MASH pathology.
Caption: Typical experimental workflow for a preclinical MASH study.
Caption: Logical relationship from FXR activation to MASH improvement.
References
- 1. Metabolic and hepatic effects of liraglutide, obeticholic acid and elafibranor in diet-induced obese mouse models of biopsy-confirmed nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Metabolomic Study of High-Fat Diet-Induced Obese (DIO) and DIO Plus CCl4-Induced NASH Mice and the Effect of Obeticholic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tropifexor‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Fibrotic Potential of FXR Agonist 9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Farnesoid X receptor (FXR) agonists have emerged as a promising therapeutic class for the treatment of fibrotic diseases, particularly non-alcoholic steatohepatitis (NASH) with liver fibrosis. While "FXR agonist 9" represents a specific investigational compound, this guide synthesizes the core anti-fibrotic mechanisms and efficacy data from well-characterized FXR agonists, such as obeticholic acid (OCA), tropifexor, and cilofexor, to provide a comprehensive technical overview. This document details the underlying signaling pathways, presents quantitative data from pivotal preclinical and clinical studies, and provides detailed experimental protocols for assessing anti-fibrotic efficacy.
Introduction to FXR and its Role in Fibrosis
The farnesoid X receptor is a nuclear hormone receptor highly expressed in the liver, intestine, and kidneys.[1] As a natural sensor for bile acids, FXR plays a critical role in regulating bile acid synthesis and transport, lipid and glucose metabolism, and inflammation.[2] Its activation has been shown to exert potent anti-inflammatory and anti-fibrotic effects, making it a key therapeutic target for chronic liver diseases.[1]
The progression of fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, primarily collagen, leading to tissue scarring and organ dysfunction.[1] Hepatic stellate cells (HSCs) are the primary cell type responsible for ECM production in the liver.[1][2] In response to liver injury, quiescent HSCs become activated, transitioning into a myofibroblast-like phenotype that secretes large amounts of collagen.[2] FXR activation has been demonstrated to inhibit HSC activation and promote the resolution of fibrosis.[1]
Quantitative Data on the Anti-Fibrotic Efficacy of FXR Agonists
The anti-fibrotic effects of FXR agonists have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings from studies on prominent FXR agonists, which can be considered representative of the potential efficacy of "this compound."
Table 1: Preclinical Efficacy of FXR Agonists in Animal Models of Fibrosis
| FXR Agonist | Animal Model | Dosing Regimen | Key Anti-Fibrotic Outcomes | Reference(s) |
| Obeticholic Acid (OCA) | Bleomycin-induced pulmonary fibrosis (rat) | 3 or 10 mg/kg/day | - Normalized airway resistance and lung stiffness- Blunted upregulation of TGFβ1, SNAI1, and SNAI2 | [3] |
| Thioacetamide (TAA)-induced cirrhosis (rat) | Not specified | - Decreased hepatic inflammation and fibrogenesis- Reversed established fibrosis | [4] | |
| Tropifexor | Stelic animal model (STAM) of NASH (mouse) | <1 mg/kg | - Reversed established fibrosis- Reduced non-alcoholic fatty liver disease activity score (NAS) and hepatic triglycerides | [5] |
| Amylin liver NASH model (AMLN) (mouse) | Not specified | - Markedly reduced steatohepatitis and fibrosis- Downregulated profibrogenic gene expression | [5] |
Table 2: Clinical Efficacy of FXR Agonists in Patients with NASH and Fibrosis
| FXR Agonist | Clinical Trial | Patient Population | Dosing Regimen | Key Anti-Fibrotic Outcomes | Reference(s) |
| Obeticholic Acid (OCA) | REGENERATE (Phase 3) | NASH patients with F2-F3 fibrosis | 10 mg or 25 mg daily | - Fibrosis improvement ≥1 stage with no worsening of NASH: - 18% (10 mg) vs. 12% (placebo) - 23% (25 mg) vs. 12% (placebo) | [6] |
| Cilofexor | Phase 2 Trial | Non-cirrhotic NASH patients | 30 mg or 100 mg daily for 24 weeks | - No significant changes in Enhanced Liver Fibrosis (ELF) scores or liver stiffness observed at 24 weeks.[7] | [7] |
| Cilofexor + Firsocostat | ATLAS (Phase 2b) | NASH patients with bridging fibrosis (F3) or compensated cirrhosis (F4) | Cilofexor 30 mg + Firsocostat 20 mg daily for 48 weeks | - Fibrosis improvement ≥1 stage without worsening of NASH: 21% vs. 11% (placebo) |
Signaling Pathways in the Anti-Fibrotic Action of FXR Agonists
The anti-fibrotic effects of FXR agonists are mediated through a complex network of signaling pathways. Activation of FXR in hepatic stellate cells and other liver cell types leads to the downregulation of pro-fibrotic genes and a reduction in inflammatory responses.
Core FXR Anti-Fibrotic Signaling Pathway
Activation of FXR by an agonist like "this compound" leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. A key target is the small heterodimer partner (SHP), which in turn inhibits the expression of pro-fibrotic genes.
Crosstalk with TGF-β and NF-κB Signaling
Transforming growth factor-beta (TGF-β) is a potent pro-fibrotic cytokine that plays a central role in the activation of hepatic stellate cells. Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation, which is a major driver of fibrosis. FXR activation has been shown to antagonize both of these pathways.
Experimental Protocols
The following section details standardized protocols for key experiments used to evaluate the anti-fibrotic efficacy of compounds like "this compound."
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice
This is a widely used model to induce liver fibrosis for the evaluation of anti-fibrotic therapies.
Experimental Workflow:
Methodology:
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Fibrosis Induction: Administer carbon tetrachloride (CCl4) intraperitoneally at a dose of 1 ml/kg body weight, twice a week for 4 to 8 weeks.[8] CCl4 should be diluted 1:4 in corn oil.
-
Treatment: "this compound" or vehicle is administered daily by oral gavage, starting from a predetermined time point during the CCl4 induction period.
-
Sample Collection: At the end of the study period, mice are euthanized, and blood and liver tissues are collected.
-
Analysis:
-
Histology: Liver sections are stained with Sirius Red to visualize and quantify collagen deposition.
-
Biochemical Assays: Liver tissue is used for hydroxyproline assays to quantify total collagen content. Serum is used to measure liver enzymes (ALT, AST).
-
Gene Expression: RNA is extracted from liver tissue to analyze the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Timp1) by qRT-PCR.
-
Sirius Red Staining for Collagen Quantification
This histological staining method is used to visualize collagen fibers in tissue sections.
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse slides in 100% ethanol (2 x 3 minutes).
-
Immerse slides in 95% ethanol (1 x 3 minutes).
-
Immerse slides in 70% ethanol (1 x 3 minutes).
-
Rinse in distilled water.
-
-
Staining:
-
Stain in Picro-Sirius Red solution for 60 minutes.
-
Wash in two changes of acidified water (0.5% acetic acid in water).
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol series (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
-
Quantification:
-
Capture images of stained sections under a microscope.
-
Quantify the red-stained area (collagen) as a percentage of the total tissue area using image analysis software.
-
Hydroxyproline Assay for Total Collagen Measurement
This biochemical assay quantifies the total collagen content in a tissue sample by measuring the amount of the amino acid hydroxyproline, which is abundant in collagen.
Protocol:
-
Tissue Hydrolysis:
-
Weigh a portion of the liver tissue (approximately 50-100 mg).
-
Add 6N HCl and hydrolyze at 110-120°C for 3-18 hours.
-
-
Oxidation:
-
Neutralize the hydrolysate with NaOH.
-
Add Chloramine-T reagent and incubate at room temperature for 20-25 minutes to oxidize the hydroxyproline.
-
-
Color Development:
-
Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) and incubate at 60-65°C for 15-20 minutes. A chromophore will develop.
-
-
Measurement:
-
Cool the samples and measure the absorbance at 550-570 nm.
-
Calculate the hydroxyproline concentration based on a standard curve.
-
Convert hydroxyproline content to collagen content (collagen is approximately 13.5% hydroxyproline by weight).
-
Isolation and Culture of Primary Hepatic Stellate Cells (HSCs)
This in vitro model allows for the direct study of the effects of "this compound" on the primary fibrogenic cells in the liver.
Protocol:
-
Liver Perfusion:
-
Perfuse the mouse liver in situ with a collagenase/pronase solution to digest the tissue.
-
-
Cell Isolation:
-
Excise the liver and gently dissociate it to release the cells.
-
Filter the cell suspension to remove undigested tissue.
-
-
HSC Enrichment:
-
Cell Culture:
-
Plate the enriched HSCs on plastic culture dishes. Quiescent HSCs will activate and transdifferentiate into a myofibroblast-like phenotype over several days in culture.
-
-
Treatment and Analysis:
-
Treat the cultured HSCs with "this compound" at various concentrations.
-
Analyze changes in cell morphology, proliferation, and the expression of fibrotic markers (e.g., α-SMA, collagen I) by immunofluorescence, Western blotting, or qRT-PCR.
-
Conclusion
The collective evidence from preclinical and clinical studies of various FXR agonists strongly supports the anti-fibrotic potential of this therapeutic class. By targeting the master regulator of fibrosis, FXR agonists like "this compound" offer a promising approach to halt or even reverse the progression of fibrotic diseases. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of these compounds. Further research will continue to elucidate the full therapeutic utility of FXR agonism in a range of fibrotic conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation and Culture of Primary Murine Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4.7. Red Sirius Staining for Total Collagen Quantification [bio-protocol.org]
- 4. NF-κB in the liver—linking injury, fibrosis and hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tropifexor‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Obeticholic acid for the treatment of non-alcoholic steatohepatitis: interim analysis from a multicentre, randomised, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cilofexor, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 9. Isolation and Culture of Murine Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unidentified Target: In-depth Analysis of FXR Agonist "9" Uncovers No Specific Cellular Data
Despite a comprehensive search of available scientific literature and databases, no specific cellular target data or experimental protocols could be found for a compound identified as "FXR agonist 9." This designation does not correspond to any known or published farnesoid X receptor (FXR) agonist, preventing the creation of the requested in-depth technical guide.
The farnesoid X receptor is a nuclear receptor that plays a critical role in regulating the metabolism of bile acids, lipids, and glucose.[1][2][3] Activation of FXR by agonist compounds leads to the regulation of a suite of target genes involved in these metabolic pathways.[4][5] As such, FXR has emerged as a promising therapeutic target for a variety of conditions, including primary biliary cholangitis (PBC), nonalcoholic steatohepatitis (NASH), and other metabolic disorders.[6][7]
Numerous synthetic FXR agonists have been developed and characterized, such as obeticholic acid (OCA), GW4064, WAY-362450, and fexaramine.[8][9] For these compounds, extensive research has detailed their binding affinities, cellular targets, and effects on downstream signaling pathways. However, the identifier "this compound" does not appear in the scientific literature, suggesting it may be an internal, unpublished designation, a misnomer, or a compound that has not yet been publicly disclosed.
Without specific data for "this compound," it is impossible to fulfill the core requirements of summarizing quantitative data, providing detailed experimental protocols, and creating visualizations of its specific signaling pathways and experimental workflows.
Researchers, scientists, and drug development professionals seeking information on the cellular targets of FXR agonists are encouraged to refer to the extensive body of literature on well-characterized compounds in this class. Should "this compound" be a specific, named compound, providing its chemical name or alternative designation would be necessary to conduct a targeted and fruitful search for the required technical information.
References
- 1. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are FXR agonists and how do they work? [synapse.patsnap.com]
- 3. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 7. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for a Cell-Based Reporter Assay to Identify Farnesoid X Receptor (FXR) Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a cell-based reporter assay designed to identify and characterize agonists of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1][2][3] This assay is a valuable tool for screening compound libraries and determining the potency and efficacy of potential therapeutic agents targeting metabolic diseases.
Introduction to the FXR Reporter Assay
The farnesoid X receptor (FXR) is a nuclear receptor that plays a critical role in maintaining metabolic homeostasis.[1][4] Natural ligands for FXR include bile acids, such as chenodeoxycholic acid (CDCA).[5] Upon activation by an agonist, FXR translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes.[5][6] This binding event modulates the transcription of genes involved in various metabolic processes.[6]
This cell-based reporter assay utilizes a mammalian cell line engineered to express human FXR and a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of an FXRE-containing promoter.[6][7] When an FXR agonist activates the receptor, it drives the expression of the reporter gene, leading to a measurable signal (luminescence or colorimetric change) that is proportional to the level of FXR activation.[6]
FXR Signaling Pathway
The activation of FXR by an agonist initiates a signaling cascade that regulates the expression of numerous target genes. A key function of FXR activation is the suppression of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[5][8] This is achieved indirectly through the induction of the small heterodimer partner (SHP).[5][8]
Experimental Protocols
This section provides a detailed methodology for conducting the FXR agonist reporter assay.
Materials and Reagents
-
Cell Line: HepG2 or HEK293T cells stably or transiently transfected with:
-
An expression vector for human FXR.
-
A reporter vector containing a luciferase or SEAP gene downstream of a promoter with multiple copies of an FXRE.
-
A control vector for normalization (e.g., Renilla luciferase).[9]
-
-
Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).[7][9]
-
Test Compounds: Stock solutions of test compounds and a reference FXR agonist (e.g., GW4064 or CDCA) dissolved in a suitable solvent (e.g., DMSO).
-
Assay Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.
-
Reagents for Transfection (for transient assays): A suitable transfection reagent (e.g., Lipofectamine).[7]
-
Luciferase Assay Reagent: Commercially available luciferase assay kit (e.g., Dual-Luciferase® Reporter Assay System).
-
Luminometer: Plate-reading luminometer.
Experimental Workflow
The following diagram outlines the key steps in the FXR reporter assay workflow.
Detailed Protocol
-
Cell Seeding:
-
On day 1, seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.[7]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Transfection (for transient assays):
-
Compound Treatment:
-
On day 3 (24 hours post-transfection for transient assays, or 24 hours after seeding for stable cell lines), prepare serial dilutions of the test compounds and the reference agonist in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls. Include wells with vehicle control (e.g., 0.1% DMSO).[10]
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Luciferase Assay:
Data Presentation and Analysis
Data Normalization and Calculation
-
Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.[9]
-
Normalized Response = (Firefly Luciferase Signal) / (Renilla Luciferase Signal)
-
-
Fold Induction: Calculate the fold induction of reporter gene expression for each compound concentration by dividing the normalized response of the treated wells by the normalized response of the vehicle control wells.
-
Fold Induction = (Normalized Response of Treated Sample) / (Average Normalized Response of Vehicle Control)
-
Dose-Response Analysis
-
Plot the fold induction as a function of the compound concentration (using a logarithmic scale for the x-axis).
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum fold induction).
Data Summary Table
Summarize the quantitative data for different FXR agonists in a table for easy comparison.
| Compound | EC50 (µM) | Emax (Fold Induction) |
| Reference Agonist | ||
| GW4064 | 0.1 | 15.2 |
| CDCA | 15.5 | 8.5 |
| Test Compound 1 | 2.3 | 12.8 |
| Test Compound 2 | 8.9 | 9.1 |
| Test Compound 3 | > 50 | 1.2 |
Logical Relationship for Hit Identification
The following diagram illustrates the decision-making process for identifying a potential FXR agonist "hit" from a screening campaign.
Conclusion
This cell-based reporter assay provides a robust and sensitive method for the identification and characterization of FXR agonists. The detailed protocol and data analysis guidelines presented here will enable researchers to effectively screen for novel compounds with therapeutic potential for metabolic diseases. The provided diagrams offer a clear visualization of the underlying biological pathway and experimental procedures.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 6. signosisinc.com [signosisinc.com]
- 7. besjournal.com [besjournal.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determining the EC50 of FXR Agonist 9
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of metabolic pathways, making it a key therapeutic target for diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1][2][3][4] Evaluating the potency of novel FXR agonists is a crucial step in drug discovery. This document provides detailed protocols for determining the half-maximal effective concentration (EC50) of "FXR agonist 9," a selective partial FXR agonist, using common in vitro methods.[5]
Introduction to FXR and Agonist 9
FXR is highly expressed in the liver and intestine, where it functions as a sensor for bile acids.[2][3] Upon activation by a ligand, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[1][3] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their expression.[3][6] This signaling cascade regulates bile acid synthesis, lipid metabolism, glucose homeostasis, and inflammatory responses.[1][2][3][7]
This compound is an orally active, selective partial agonist of FXR with a reported EC50 of 0.09 µM and 75.13% maximum efficacy.[5] This application note details the experimental procedures to verify this potency.
FXR Signaling Pathway
The activation of FXR by an agonist initiates a series of molecular events that lead to the regulation of target gene expression. The ligand binds to the ligand-binding domain (LBD) of FXR, inducing a conformational change that promotes the recruitment of coactivator proteins and the formation of the FXR/RXR heterodimer.[3] This complex translocates to the nucleus to regulate gene transcription.[2]
Caption: FXR Signaling Pathway Activation by an Agonist.
Experimental Protocols
Two standard methods for determining the EC50 of an FXR agonist are the cell-based reporter gene assay and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Protocol 1: Cell-Based Luciferase Reporter Assay
This assay measures the ability of an agonist to induce the transcription of a reporter gene (e.g., luciferase) under the control of an FXRE.[8][9]
Materials:
-
HEK293T or HepG2 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
FXR expression plasmid
-
FXRE-driven luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
This compound and control agonists (e.g., GW4064, CDCA)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Preparation: Prepare a serial dilution of this compound, typically ranging from 1 pM to 100 µM. Also, prepare dilutions of a known reference agonist (e.g., GW4064).
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the various concentrations of this compound or the reference compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit's instructions.
Protocol 2: TR-FRET Coactivator Recruitment Assay
This biochemical assay directly measures the ligand-dependent interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide (e.g., SRC-1).[10][11][12]
Materials:
-
GST-tagged FXR-LBD protein
-
Biotinylated SRC-1 coactivator peptide
-
Terbium (Tb)-labeled anti-GST antibody (donor)
-
Dye-labeled streptavidin (acceptor)
-
Assay buffer
-
This compound and control agonists
-
384-well low-volume white plates
-
TR-FRET-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare a master mix of GST-FXR-LBD and Biotin-SRC-1 in the assay buffer.
-
Compound Addition: Add serial dilutions of this compound or a reference compound to the wells of the 384-well plate. Include a vehicle control.
-
Protein Addition: Add the protein master mix to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[12][13]
-
Detection: Add a pre-mixed solution of Tb-anti-GST antibody and dye-labeled streptavidin to each well.
-
Final Incubation: Incubate for another 2 hours at room temperature.
-
Signal Reading: Measure the TR-FRET signal (emission at two wavelengths, e.g., 665 nm and 620 nm) using a compatible plate reader.
Caption: Workflow for the Cell-Based Luciferase Reporter Assay.
Data Analysis and Presentation
-
Data Normalization: For the reporter assay, normalize the raw luminescence units (RLU) by setting the vehicle control as 0% activation and the maximal response of a potent reference agonist (like GW4064) as 100% activation. For TR-FRET, calculate the emission ratio and normalize similarly.
-
Dose-Response Curve: Plot the normalized response (%) against the logarithm of the agonist concentration.
-
EC50 Calculation: Use a non-linear regression model (sigmoidal dose-response, variable slope) to fit the curve and determine the EC50 value.[14] The EC50 is the concentration of the agonist that produces 50% of the maximal response.
Data Presentation: Summarize the results in a table for clear comparison with known FXR agonists.
| Compound | EC50 (µM) | Max Efficacy (%) | Assay Type |
| This compound | 0.09 [5] | 75.13 [5] | Cell-based |
| Chenodeoxycholic acid (CDCA) | ~15-30[6][15] | 100 (Reference) | Cell-based |
| GW4064 | ~0.003-0.03[15][16] | >100 | Cell-based / TR-FRET |
| Obeticholic Acid (OCA) | ~0.10-0.13[4][17] | >100 | Cell-based / FRET |
Conclusion
The protocols described provide robust and reproducible methods for determining the EC50 of this compound. A cell-based reporter assay confirms the compound's activity within a cellular context, while a TR-FRET assay offers a direct measure of its ability to induce coactivator recruitment. By following these procedures, researchers can accurately quantify the potency of novel FXR modulators, a critical step in the drug development process for metabolic and liver diseases.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. besjournal.com [besjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. amsbio.com [amsbio.com]
- 14. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Identification of a potent synthetic FXR agonist with an unexpected mode of binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for FXR Agonist Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting animal model studies for the evaluation of Farnesoid X Receptor (FXR) agonists. Detailed protocols for inducing disease models, preparing and administering compounds, and assessing key endpoints are included to ensure robust and reproducible results.
Introduction to FXR and its Role in Disease
The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver and intestine, where it plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2] Endogenous bile acids are the natural ligands for FXR.[1] Activation of FXR initiates a cascade of transcriptional events that control the synthesis and transport of bile acids, inhibit lipogenesis, and modulate inflammatory responses.[2][3] Given its central role in metabolic homeostasis, FXR has emerged as a promising therapeutic target for a variety of liver and metabolic diseases, including non-alcoholic steatohepatitis (NASH) and cholestasis.[3]
Animal Models for FXR Agonist Studies
The selection of an appropriate animal model is crucial for the preclinical evaluation of FXR agonists. The choice of model depends on the specific disease indication being studied.
Non-Alcoholic Steatohepatitis (NASH) Models
NASH is characterized by hepatic steatosis, inflammation, and progressive fibrosis. Several diet-induced mouse models are commonly used to recapitulate these key features of human NASH.
-
Amylin Liver NASH (AMLN) and Gubra Amylin NASH (GAN) Diet Models: These models utilize a diet high in fat (40%), fructose (22%), and cholesterol (2%) to induce a NASH phenotype that closely mimics human disease progression. The original AMLN diet contained trans-fats, while the newer GAN diet substitutes trans-fats with palm oil. These diets are typically fed to mouse strains such as C57BL/6J or leptin-deficient ob/ob mice.
-
Methionine-Choline Deficient (MCD) Diet Model: This model rapidly induces steatohepatitis and fibrosis by disrupting hepatic lipid metabolism. The MCD diet is often used in conjunction with genetically modified mice, such as db/db mice, which are leptin receptor-deficient and exhibit a more severe NASH phenotype.
Cholestasis Models
Cholestasis is a condition characterized by impaired bile flow, leading to the accumulation of toxic bile acids in the liver.
-
Bile Duct Ligation (BDL) Model: This surgical model in rats involves the ligation of the common bile duct, leading to obstructive cholestasis and subsequent liver injury and fibrosis. It is a well-established and reproducible model for studying the therapeutic effects of FXR agonists on cholestatic liver disease.
Experimental Protocols
Protocol for Diet-Induced NASH in Mice
Objective: To induce a NASH phenotype in mice for the evaluation of FXR agonist efficacy.
Materials:
-
Male C57BL/6J or ob/ob mice (8-10 weeks old)
-
AMLN or GAN diet (e.g., Research Diets D09100301i or similar)
-
Standard chow diet (for control group)
-
FXR agonist of interest
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Metabolic cages (optional)
-
Standard laboratory equipment for blood and tissue collection
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week under standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Group Allocation: Randomly assign mice to experimental groups (e.g., Chow + Vehicle, NASH Diet + Vehicle, NASH Diet + FXR Agonist). A typical group size is 8-12 mice.
-
Diet Induction:
-
For the NASH groups, replace the standard chow with the AMLN or GAN diet.
-
The control group continues to receive the standard chow diet.
-
Continue the respective diets for a period of 12-26 weeks to establish the NASH phenotype with fibrosis. The duration may vary depending on the mouse strain and specific diet composition.
-
-
Compound Administration:
-
Prepare the FXR agonist and vehicle solutions fresh daily.
-
Administer the FXR agonist or vehicle via oral gavage once daily for the duration of the treatment period (typically 4-8 weeks). The volume of administration should be based on the most recent body weight.
-
-
Monitoring:
-
Monitor body weight, food, and water intake weekly.
-
At the end of the study, collect blood via cardiac puncture under anesthesia for biochemical analysis.
-
Euthanize the animals and collect the liver for histological analysis and gene expression studies. A portion of the liver can be snap-frozen in liquid nitrogen and stored at -80°C.
-
Protocol for Bile Duct Ligation (BDL) in Rats
Objective: To induce obstructive cholestasis in rats to assess the hepatoprotective effects of FXR agonists.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, needle holders)
-
Surgical silk suture (e.g., 4-0)
-
FXR agonist of interest
-
Vehicle control
-
Standard laboratory equipment for post-operative care, blood, and tissue collection
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and place it in a supine position. Shave and disinfect the abdominal area.
-
Laparotomy: Make a midline abdominal incision to expose the abdominal cavity.
-
Bile Duct Identification and Ligation: Gently retract the liver to visualize the common bile duct. Carefully isolate the bile duct from the surrounding tissue. Ligate the bile duct in two locations with silk sutures and cut the duct between the two ligatures.
-
Sham Control: For the sham-operated control group, perform the same surgical procedure, including isolation of the bile duct, but without ligation.
-
Closure: Close the abdominal muscle and skin layers with sutures.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.
-
Compound Administration: Begin administration of the FXR agonist or vehicle on the first post-operative day and continue for the duration of the study (typically 7-14 days).
-
Endpoint Analysis: At the end of the study, collect blood and liver tissue for biochemical and histological analysis as described for the NASH model.
Key Experimental Endpoints and Assays
Histological Analysis
-
H&E Staining: For general assessment of liver morphology, steatosis, inflammation, and hepatocyte ballooning.
-
Sirius Red Staining: To quantify collagen deposition and assess the degree of liver fibrosis.
-
NAFLD Activity Score (NAS): A semi-quantitative scoring system to assess the severity of NAFLD/NASH based on steatosis, lobular inflammation, and hepatocyte ballooning.
-
Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded liver sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Staining: Immerse slides in Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 1 hour.
-
Washing: Rinse slides briefly in two changes of acidified water (0.5% acetic acid).
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol, clear in xylene, and mount with a permanent mounting medium.
-
Quantification: Capture images of the stained sections and quantify the red-stained collagen area as a percentage of the total liver area using image analysis software.
Biochemical Assays
-
Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST): Key markers of liver injury.
-
Serum Alkaline Phosphatase (ALP) and Bilirubin: Markers of cholestasis.
-
Liver Hydroxyproline Content: A quantitative measure of collagen content and fibrosis.
-
Tissue Hydrolysis: Hydrolyze a known weight of liver tissue (e.g., 50-100 mg) in 6N HCl at 110-120°C for 18-24 hours.
-
Neutralization: Neutralize the hydrolysate with NaOH.
-
Oxidation: Add Chloramine-T reagent to oxidize the hydroxyproline.
-
Color Development: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) and incubate at 60-65°C to develop a colored product.
-
Measurement: Measure the absorbance at 550-560 nm and calculate the hydroxyproline concentration based on a standard curve.
Gene Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression of FXR target genes in the liver and intestine. Key target genes include:
-
Small Heterodimer Partner (SHP): A key transcriptional repressor induced by FXR.
-
Fibroblast Growth Factor 15/19 (FGF15 in rodents, FGF19 in humans): An intestinal hormone that regulates bile acid synthesis.
-
Bile Salt Export Pump (BSEP): A transporter involved in bile acid secretion.
-
Cholesterol 7α-hydroxylase (CYP7A1): The rate-limiting enzyme in bile acid synthesis, which is repressed by FXR activation.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.
Table 1: Efficacy of FXR Agonists in a Diet-Induced NASH Mouse Model
| Parameter | Vehicle | FXR Agonist A (Dose 1) | FXR Agonist A (Dose 2) | FXR Agonist B (Dose 1) |
| NAFLD Activity Score (NAS) | 5.8 ± 0.5 | 3.2 ± 0.4 | 2.1 ± 0.3** | 3.5 ± 0.6 |
| Liver Fibrosis (% Area) | 3.5 ± 0.7 | 1.8 ± 0.3 | 1.1 ± 0.2** | 2.0 ± 0.4 |
| Serum ALT (U/L) | 150 ± 25 | 85 ± 15 | 60 ± 10** | 95 ± 20 |
| Serum AST (U/L) | 180 ± 30 | 100 ± 20 | 75 ± 15** | 110 ± 25 |
| Hepatic Hydroxyproline (µg/g) | 450 ± 50 | 280 ± 40 | 200 ± 30** | 300 ± 45 |
| Hepatic Shp mRNA (Fold Change) | 1.0 | 3.5 ± 0.8 | 5.2 ± 1.1*** | 3.0 ± 0.7 |
| Hepatic Cyp7a1 mRNA (Fold Change) | 1.0 | 0.4 ± 0.1 | 0.2 ± 0.05** | 0.5 ± 0.1 |
Data are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are hypothetical and for illustrative purposes.
Table 2: Efficacy of FXR Agonists in a Rat Bile Duct Ligation (BDL) Model
| Parameter | Sham + Vehicle | BDL + Vehicle | BDL + FXR Agonist C (Dose 1) | BDL + FXR Agonist C (Dose 2) |
| Serum Total Bilirubin (mg/dL) | 0.3 ± 0.1 | 8.5 ± 1.2 | 4.2 ± 0.8 | 2.5 ± 0.5** |
| Serum ALP (U/L) | 120 ± 20 | 650 ± 80 | 350 ± 50 | 220 ± 40 |
| Serum ALT (U/L) | 40 ± 5 | 250 ± 40 | 140 ± 30* | 90 ± 20 |
| Liver Fibrosis (% Area) | 0.5 ± 0.1 | 5.2 ± 0.8 | 2.8 ± 0.5 | 1.5 ± 0.3** |
| Hepatic Hydroxyproline (µg/g) | 150 ± 20 | 800 ± 100 | 450 ± 70 | 300 ± 50** |
Data are presented as mean ± SEM. *p<0.05, **p<0.01 vs. BDL + Vehicle. Data are hypothetical and for illustrative purposes.
Visualization of Pathways and Workflows
Signaling Pathway
Caption: FXR Signaling Pathway
Experimental Workflow
Caption: General Experimental Workflow
References
Application Notes and Protocols for In Vivo Studies of a Novel Non-Steroidal FXR Agonist
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "FXR agonist 9" is not a specifically identified agent in the public domain. Therefore, these application notes provide a generalized framework for the in vivo evaluation of a novel, potent, non-steroidal Farnesoid X Receptor (FXR) agonist. The dosage ranges and protocols are based on data from well-characterized non-steroidal FXR agonists such as GW4064, WAY-362450, and Tropifexor, which are presented as examples. Researchers must conduct dose-finding and toxicity studies for any new chemical entity.
Introduction to FXR Agonism in In Vivo Models
Farnesoid X Receptor (FXR) is a nuclear hormone receptor with high expression in the liver and intestine, playing a critical role in regulating bile acid, lipid, and glucose metabolism.[1] Activation of FXR has shown therapeutic potential in various preclinical models of chronic liver diseases like non-alcoholic steatohepatitis (NASH), cholestasis, and fibrosis, as well as in models of dyslipidemia.[1][2][3] Non-steroidal FXR agonists are being developed to improve upon the pharmacological properties of bile acid-derived agonists, aiming for enhanced efficacy and better safety profiles.[4][5]
These notes provide essential information for designing and executing in vivo studies to evaluate the efficacy and pharmacodynamics of a novel non-steroidal FXR agonist.
Quantitative Data Summary: Exemplary Non-Steroidal FXR Agonists
The following table summarizes dosages and experimental conditions for several non-steroidal FXR agonists from published in vivo studies. This data can guide the dose-range finding studies for a new FXR agonist.
| Agonist | Animal Model | Disease Model | Dose | Route of Administration | Treatment Duration | Key Findings |
| GW4064 | C57BL/6 Mice | High-Fat Diet (HFD) Induced Obesity & Steatosis | 30 mg/kg/day | Oral Gavage | Not Specified | Attenuated hepatic steatosis and inflammation; repressed lipid transporter CD36 expression.[1] |
| GW4064 | BALB/c Mice | CT26 Colorectal Cancer Xenograft | 30 mg/kg/day | Intraperitoneal | Not Specified | Did not suppress tumor growth in vivo but induced apoptosis and cell cycle block in vitro.[6] |
| GW4064 | Rats | Hilar Cholangiocarcinoma | 50 mg/kg/day | Intraperitoneal | 1 week | Modulated expression of FXR target genes (Bsep, Ntcp) in tumor tissue.[7] |
| WAY-362450 | C57BL/6 Mice | Methionine and Choline-Deficient (MCD) Diet-Induced NASH | 30 mg/kg | Not Specified | 4 weeks | Significantly reduced inflammatory cell infiltration and hepatic fibrosis.[3] |
| Tropifexor | STAM™ Mice | Chemical and Diet-Induced NASH with Fibrosis | 0.1, 0.3, 0.9 mg/kg | Not Specified | Not Specified | Reversed established fibrosis and reduced the NAFLD activity score (NAS) at doses as low as 0.1 mg/kg.[2] |
| Tropifexor | Rats | Pharmacodynamic (PD) Model | 0.3 - 1.0 mg/kg | Not Specified | Single Dose | Potent, dose-dependent induction of FXR target genes (SHP, BSEP, FGF15) in liver and ileum.[4] |
Experimental Protocols
General Protocol for Evaluating an FXR Agonist in a Diet-Induced NASH Mouse Model
This protocol describes a typical workflow for assessing the efficacy of a novel non-steroidal FXR agonist in a mouse model of non-alcoholic steatohepatitis (NASH).
3.1.1. Animal Model Induction
-
Model: C57BL/6J mice are commonly used. Another option is the genetically obese Lepob/ob mouse model, which develops a more robust NASH phenotype.[8]
-
Diet: A high-fat diet, often supplemented with fructose and cholesterol (e.g., "Western Diet" or specific formulations like the AMLN diet), is used to induce the NASH phenotype, characterized by steatosis, inflammation, and fibrosis.[2][8]
-
Duration: The diet is typically administered for 12-16 weeks to establish a clear NASH pathology before the commencement of treatment.[8]
3.1.2. Compound Preparation and Administration
-
Vehicle Selection: The choice of vehicle depends on the solubility of the test compound. Common vehicles include 0.5% (w/v) carboxymethylcellulose (CMC) in water, polyethylene glycol (PEG), or corn oil. A thorough solubility and stability assessment is required.
-
Dosage Preparation: Prepare fresh dosing solutions daily. Calculate the required volume for each animal based on its most recent body weight.
-
Route of Administration: Oral gavage is the most common route for FXR agonists to mimic clinical administration. Intraperitoneal injection can also be used.[6][7]
-
Dosing Regimen:
-
Frequency: Typically once daily.
-
Dose Selection: Based on preliminary pharmacokinetic (PK) and toxicology studies. For a novel non-steroidal agonist, a starting range could be 1-30 mg/kg, guided by the data in Table 2.1. For highly potent agonists like Tropifexor, doses may be significantly lower (<1 mg/kg).[2]
-
Groups:
-
Control Group (Chow diet + Vehicle)
-
NASH Model Group (NASH diet + Vehicle)
-
Treatment Group(s) (NASH diet + Novel FXR Agonist at low, mid, high doses)
-
(Optional) Positive Control Group (NASH diet + known FXR agonist like Obeticholic Acid or Tropifexor)
-
-
3.1.3. Efficacy Evaluation and Endpoint Analysis
-
In-life Monitoring: Monitor body weight, food intake, and general animal health regularly.
-
Terminal Procedures: At the end of the treatment period, collect blood and tissues for analysis.
-
Blood Collection: Collect blood via cardiac puncture for serum analysis.
-
Biochemistry: Measure levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of liver injury.[3] Analyze lipid profiles (total cholesterol, triglycerides).
-
-
Tissue Collection: Perfuse and harvest the liver.
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin for Hematoxylin and Eosin (H&E) staining (for steatosis, inflammation, ballooning) and Sirius Red staining (for fibrosis). The NAFLD Activity Score (NAS) should be calculated by a trained pathologist.
-
Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for RNA extraction. Perform quantitative RT-PCR (qPCR) to measure the expression of FXR target genes (e.g., Shp, Bsep, Fgf15) and genes related to fibrosis (Col1a1, Timp1), inflammation (Tnf-α, Ccl2), and lipogenesis (Srebp-1c, Fasn).
-
Biochemical Analysis: Homogenize a portion of the liver to measure hepatic triglyceride and cholesterol content.
-
-
Mandatory Visualizations
FXR Signaling Pathway
References
- 1. Recent insights into farnesoid X receptor in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tropifexor‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor agonist WAY-362450 attenuates liver inflammation and fibrosis in murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Effect of FXR agonist GW4064 in the treatment of hilar cholangiocarcinoma in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing FXR Agonist 9 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesoid X receptor (FXR), a member of the nuclear receptor superfamily, is a key regulator of bile acid, lipid, and glucose homeostasis. Its role in various metabolic pathways has made it a significant target for therapeutic intervention in diseases such as non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders. FXR agonist 9 is a potent and selective partial agonist of FXR, demonstrating promise in preclinical studies for ameliorating features of metabolic dysfunction-associated steatohepatitis.[1][2] This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments to ensure accurate and reproducible results.
Physicochemical and Biological Properties of this compound
A clear understanding of the properties of this compound is essential for its effective use in in vitro studies. The following table summarizes its key characteristics.
| Property | Value | Reference |
| Synonym | Compound 26 | [1][2] |
| Molecular Formula | C₂₈H₃₀N₂O₅ | [2] |
| Molecular Weight | 474.55 g/mol | [2] |
| Biological Activity | Partial agonist of Farnesoid X Receptor (FXR) | [1][2] |
| EC₅₀ | 0.09 µM (90 nM) | [1][2] |
| Maximum Efficacy | 75.13% | [1][2] |
| Appearance | Solid | N/A |
Farnesoid X Receptor (FXR) Signaling Pathway
Upon activation by an agonist, FXR undergoes a conformational change, leading to the recruitment of coactivators and the regulation of target gene expression. The diagram below illustrates the canonical FXR signaling pathway.
Experimental Protocols
Preparation of Stock Solution
Due to the hydrophobic nature of many synthetic FXR agonists, a stock solution in an organic solvent is necessary. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Determine the required stock concentration. A 10 mM stock solution is recommended for ease of dilution.
-
Calculate the required mass of this compound.
-
For a 10 mM stock solution in 1 mL of DMSO:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 474.55 g/mol × 1000 mg/g = 4.7455 mg
-
-
-
Weigh the solid this compound accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C. When stored properly, the solid compound is stable for years, and DMSO stock solutions are generally stable for several months.
Preparation of Working Solutions for Cell Culture
Working solutions should be prepared fresh for each experiment by diluting the stock solution in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in cell culture medium to achieve the desired final concentrations. It is crucial to maintain the final DMSO concentration in the cell culture well below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.
-
Example Dilution Series: To prepare a 10 µM working solution from a 10 mM stock:
-
Dilute the 10 mM stock 1:100 in culture medium to get a 100 µM intermediate solution (e.g., 5 µL of stock in 495 µL of medium).
-
Dilute the 100 µM intermediate solution 1:10 to get the final 10 µM working solution (e.g., 100 µL of intermediate in 900 µL of medium).
-
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Add the working solutions to the cell culture plates.
The diagram below outlines the workflow for preparing this compound for cell culture experiments.
Recommended Starting Concentrations for In Vitro Assays
The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. A dose-response experiment is always recommended to determine the optimal concentration range.
| Assay Type | Recommended Starting Concentration Range | Notes |
| Reporter Gene Assays | 0.1 µM - 10 µM | Based on the EC₅₀ of 0.09 µM, this range should cover the linear portion of the dose-response curve. |
| Gene Expression Analysis (qPCR) | 0.1 µM - 10 µM | Analyze the expression of known FXR target genes such as SHP, BSEP, and OSTα/β. |
| Functional Assays | 1 µM - 20 µM | Higher concentrations may be required depending on the assay and cell type. Always perform a cytotoxicity assay to ensure cell viability at the chosen concentrations. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound precipitation in culture medium | The concentration of the agonist is too high, or the final DMSO concentration is too low to maintain solubility. | Prepare a more diluted intermediate stock solution in a higher percentage of DMSO before the final dilution in the medium. Ensure the final DMSO concentration is sufficient to maintain solubility without causing toxicity. |
| No observable effect | The concentration of the agonist is too low. The cells do not express functional FXR. The incubation time is too short. | Perform a dose-response experiment with a wider concentration range. Confirm FXR expression in your cell line by Western blot or qPCR. Optimize the incubation time (typically 16-24 hours for gene expression studies). |
| High background or off-target effects | The concentration of the agonist is too high. The compound may have off-target activities at high concentrations. | Use lower concentrations of the agonist. Include appropriate negative controls and consider using an FXR antagonist to confirm the specificity of the observed effects. |
| Cell toxicity | The concentration of the agonist is too high. The final DMSO concentration is too high. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range for both the agonist and DMSO. |
References
Application Notes and Protocols: Solubility of FXR Agonist 9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to understanding and determining the solubility of the Farnesoid X Receptor (FXR) agonist 9. Given the limited publicly available solubility data for FXR agonist 9, this document presents representative data from structurally similar non-steroidal FXR agonists, GW4064 and Fexaramine, to offer insights into its potential solubility characteristics. Furthermore, a comprehensive experimental protocol for determining solubility via the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is provided.
Introduction to this compound and Solubility
This compound is a non-steroidal partial agonist of the Farnesoid X Receptor with a molecular formula of C28H30N2O and a molecular weight of 474.55. As a modulator of FXR, it holds potential for therapeutic applications in metabolic diseases. Understanding the solubility of a compound is a critical first step in drug development, influencing its formulation, bioavailability, and ultimately its therapeutic efficacy. Poor solubility can be a significant hurdle, affecting absorption and leading to variable and insufficient drug exposure. Therefore, accurate determination of solubility in various solvents is essential for preclinical and formulation studies.
Representative Solubility of Non-Steroidal FXR Agonists
The following table summarizes the solubility of two representative non-steroidal FXR agonists, GW4064 and Fexaramine. This data can serve as a preliminary guide for selecting appropriate solvents for "this compound".
| Compound | Solvent | Solubility |
| GW4064 | Ethanol | ~1 mg/mL[1] |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL[1] | |
| Dimethylformamide (DMF) | ~25 mg/mL[1] | |
| 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL[1] | |
| Fexaramine | DMSO | 49.66 mg/mL |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (Clear Solution)[2] | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (Clear Solution)[2] |
Experimental Protocol: Solubility Determination by Shake-Flask Method and HPLC Analysis
This protocol outlines a standard procedure for determining the thermodynamic solubility of a compound such as this compound.
1. Materials and Reagents
-
This compound (or test compound)
-
Selected solvents (e.g., Deionized Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, DMSO, etc.)
-
HPLC grade solvents for mobile phase
-
Reference standard of the test compound
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
2. Procedure
2.1. Preparation of Saturated Solutions (Shake-Flask Method)
-
Accurately weigh an excess amount of this compound (e.g., 2-5 mg) and transfer it into a glass vial. The exact amount should be in significant excess of its estimated solubility.
-
Add a known volume of the desired solvent (e.g., 1 mL) to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).[3][4]
-
After incubation, visually inspect the vials to ensure that excess solid material remains, confirming that a saturated solution has been achieved.
2.2. Sample Preparation for HPLC Analysis
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the sedimentation of the excess solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles. This step is crucial to avoid artificially high solubility readings. Alternatively, the samples can be centrifuged at high speed (e.g., 10,000 rpm for 10 minutes) and the supernatant collected.
-
Dilute the filtered supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the calibration curve.
2.3. HPLC Analysis
-
Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the samples.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the diluted sample solutions into the HPLC system.
-
Record the peak area of the analyte in the sample chromatogram.
2.4. Data Analysis
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the solubility of this compound in the original solvent by multiplying the concentration by the dilution factor.
The solubility is typically expressed in mg/mL or µg/mL.
Visualizations
References
Application Notes and Protocols: qPCR Analysis of Target Genes Following Farnesoid X Receptor (FXR) Agonist Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose metabolism.[1][2][3][4] Its activation by endogenous bile acids or synthetic agonists triggers a cascade of gene expression changes, making it a promising therapeutic target for various metabolic and liver diseases.[1][3][4][5] Quantitative real-time polymerase chain reaction (qPCR) is a highly sensitive and specific technique used to measure changes in the expression of FXR target genes following treatment with an agonist.[6][7][8][9] This document provides detailed protocols and application notes for conducting qPCR analysis of FXR target genes. For the purpose of these notes, "FXR agonist 9" will be used as a placeholder for a synthetic FXR agonist of interest.
FXR Signaling Pathway
Upon activation by a ligand, such as a synthetic agonist, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[2][10] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription.[10] A key downstream target of FXR is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[3][11] SHP, in turn, represses the expression of several genes, including CYP7A1, the rate-limiting enzyme in bile acid synthesis.[11] This feedback loop is central to maintaining bile acid homeostasis.
Caption: FXR Signaling Pathway Activation.
Experimental Protocols
A typical workflow for analyzing the effect of an FXR agonist on target gene expression involves cell culture and treatment, RNA isolation, reverse transcription to cDNA, and finally, qPCR.
References
- 1. Update on FXR Biology: Promising Therapeutic Target? [mdpi.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elearning.unite.it [elearning.unite.it]
- 8. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 9. Quantitative PCR Basics [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Western Blot for FXR Activation Markers with FXR Agonist 9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blotting to analyze the activation of the Farnesoid X Receptor (FXR) upon treatment with FXR agonist 9. This document outlines the necessary steps to assess the expression of key FXR activation markers, Small Heterodimer Partner (SHP) and Bile Salt Export Pump (BSEP), in a cellular context.
Introduction
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2] Upon activation by ligands, such as bile acids or synthetic agonists, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[3][4] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[5]
This compound is a selective partial agonist of FXR with an EC50 of 0.09 µM.[6] Its activation of FXR is expected to lead to the upregulation of downstream target genes. Among the most well-characterized FXR target genes are SHP and BSEP.[3][7] SHP is a nuclear receptor that inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop.[3] BSEP is a transporter protein responsible for the efflux of bile salts from hepatocytes.[7] Therefore, an increase in the protein levels of SHP and BSEP serves as a reliable indicator of FXR activation.
Western blotting is a widely used technique to detect and quantify specific proteins in a sample.[8] This method allows for the verification of FXR activation by measuring the increased expression of its downstream targets, SHP and BSEP, following treatment with this compound.
Signaling Pathway
The activation of FXR by an agonist initiates a signaling cascade that leads to the regulation of target gene expression.
Caption: FXR Signaling Pathway Activation.
Experimental Workflow
The following diagram outlines the major steps involved in the Western blot protocol for analyzing FXR activation markers.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of SHP and BSEP protein expression.
Materials and Reagents:
-
Cell Line: Human hepatoma cell line (e.g., HepG2)
-
This compound
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA or Bradford Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE Gels (appropriate acrylamide percentage for target proteins)
-
SDS-PAGE Running Buffer
-
Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-SHP polyclonal antibody
-
Rabbit anti-BSEP polyclonal antibody
-
Mouse anti-β-Actin monoclonal antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
Deionized Water
Protocol:
-
Cell Culture and Treatment:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 24 hours.
-
-
Cell Lysis and Protein Extraction: [8][9]
-
Place the culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer (with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE: [10]
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each protein sample.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel, along with a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
-
Equilibrate the gel and PVDF or nitrocellulose membrane in transfer buffer for 10-15 minutes.
-
Assemble the transfer sandwich according to the manufacturer's protocol for your transfer apparatus (wet or semi-dry).
-
Transfer the proteins from the gel to the membrane at 100V for 1-2 hours or overnight at 30V at 4°C.
-
-
Immunoblotting: [8]
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (anti-SHP, anti-BSEP, or anti-β-Actin) at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Data Analysis:
-
Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the band intensity of the target proteins (SHP and BSEP) to the loading control (β-Actin).
-
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the effect of this compound on SHP and BSEP protein expression in HepG2 cells.
| Treatment Group | Concentration (µM) | Normalized SHP Expression (Fold Change vs. Vehicle) | Normalized BSEP Expression (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | - | 1.00 | 1.00 |
| This compound | 0.1 | 1.85 | 1.52 |
| This compound | 1.0 | 3.20 | 2.89 |
| This compound | 10.0 | 4.75 | 4.15 |
Data are represented as mean fold change relative to the vehicle control. This is example data and actual results may vary.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 4. FXR/NR1H4 (E4B8P) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. benchchem.com [benchchem.com]
- 9. bio-rad.com [bio-rad.com]
- 10. arigobio.com [arigobio.com]
Application Notes and Protocols for Immunohistochemical Analysis of Farnoid X Receptor (FXR) Target Proteins Following Treatment with FXR Agonist 9
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose metabolism.[1][2] Its activation by endogenous bile acids or synthetic agonists initiates a signaling cascade that modulates the expression of numerous target genes, playing a pivotal role in maintaining metabolic homeostasis and controlling inflammatory responses.[1][3] FXR has emerged as a promising therapeutic target for a variety of metabolic and inflammatory diseases, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and inflammatory bowel disease.[3][4]
FXR Agonist 9 (also known as compound 26) is a synthetic ligand that activates FXR, thereby initiating the transcription of its target genes. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the in situ expression of FXR target proteins within tissue sections, providing valuable insights into the pharmacodynamic effects of FXR agonists like Agonist 9. These application notes provide detailed protocols for the IHC analysis of FXR and its key target proteins: Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Fibroblast Growth Factor 19 (FGF19).
FXR Signaling Pathway
Upon binding to an agonist, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription.
Experimental Workflow for Immunohistochemistry
The following diagram outlines the key steps in the immunohistochemical staining process, from tissue preparation to analysis.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize the expected quantitative changes in the expression of FXR and its target proteins in liver tissue following treatment with this compound. Data is presented as the percentage of positively stained cells and the average staining intensity (scored as 0: none, 1: weak, 2: moderate, 3: strong).
Table 1: Farnesoid X Receptor (FXR) Expression
| Treatment Group | % Positive Nuclei (Mean ± SD) | Staining Intensity (Mean ± SD) |
| Vehicle Control | 45.2 ± 5.1 | 1.2 ± 0.3 |
| This compound (Low Dose) | 65.8 ± 6.3 | 2.1 ± 0.4 |
| This compound (High Dose) | 82.1 ± 7.9 | 2.8 ± 0.5 |
Table 2: Small Heterodimer Partner (SHP) Expression
| Treatment Group | % Positive Nuclei (Mean ± SD) | Staining Intensity (Mean ± SD) |
| Vehicle Control | 15.6 ± 3.2 | 0.8 ± 0.2 |
| This compound (Low Dose) | 42.3 ± 4.5 | 1.9 ± 0.3 |
| This compound (High Dose) | 75.9 ± 8.1 | 2.6 ± 0.4 |
Table 3: Bile Salt Export Pump (BSEP) Expression
| Treatment Group | % Positive Canalicular Staining (Mean ± SD) | Staining Intensity (Mean ± SD) |
| Vehicle Control | 25.4 ± 4.8 | 1.1 ± 0.3 |
| This compound (Low Dose) | 58.7 ± 5.9 | 2.3 ± 0.5 |
| This compound (High Dose) | 88.2 ± 9.2 | 2.9 ± 0.4 |
Table 4: Fibroblast Growth Factor 19 (FGF19) Expression
| Treatment Group | % Positive Cytoplasmic Staining (Mean ± SD) | Staining Intensity (Mean ± SD) |
| Vehicle Control | 10.1 ± 2.5 | 0.6 ± 0.2 |
| This compound (Low Dose) | 35.6 ± 4.1 | 1.7 ± 0.4 |
| This compound (High Dose) | 68.4 ± 7.5 | 2.5 ± 0.6 |
Experimental Protocols
I. Tissue Preparation
-
Fixation: Immediately following dissection, fix tissue samples in 10% neutral buffered formalin for 18-24 hours at room temperature.
-
Processing: Dehydrate the fixed tissues through a series of graded ethanol solutions and clear in xylene.
-
Embedding: Embed the tissues in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.
-
Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.
II. Immunohistochemical Staining
This protocol provides a general guideline. Optimal conditions for each antibody, including dilution and incubation times, should be determined by the end-user.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through graded ethanol solutions: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), and 70% (1 change for 3 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a pre-heated antigen retrieval buffer. The choice of buffer and heating method depends on the primary antibody (see specific protocols below).
-
Allow slides to cool to room temperature for at least 20 minutes.
-
Rinse with wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20, pH 7.4).
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide in methanol for 15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate slides with a blocking solution (e.g., 5% normal goat serum in wash buffer) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in antibody diluent to the recommended concentration (see tables below).
-
Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
-
Rinse with wash buffer.
-
-
Chromogen Development:
-
Incubate slides with a DAB (3,3'-diaminobenzidine) substrate-chromogen solution until the desired brown color intensity is reached (typically 2-10 minutes).
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds to visualize cell nuclei.
-
"Blue" the sections in running tap water or a bluing agent.
-
Rinse with distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
-
III. Specific Protocols for Target Proteins
Table 5: IHC Protocol for Farnesoid X Receptor (FXR)
| Parameter | Recommendation |
| Primary Antibody | Rabbit polyclonal anti-FXR |
| Clone | N/A |
| Vendor | e.g., Santa Cruz Biotechnology (sc-13063), Abcam (ab28676) |
| Dilution | 1:100 - 1:500 |
| Antigen Retrieval | Citrate buffer (10 mM, pH 6.0) |
| Heating Method | Microwave or pressure cooker (e.g., 95-100°C for 20 minutes) |
| Expected Staining | Nuclear |
Table 6: IHC Protocol for Small Heterodimer Partner (SHP)
| Parameter | Recommendation |
| Primary Antibody | Rabbit polyclonal or monoclonal anti-SHP |
| Clone | e.g., D11G5 (for phospho-SHP1)[5] |
| Vendor | e.g., Cell Signaling Technology, Santa Cruz Biotechnology |
| Dilution | 1:100 - 1:400 |
| Antigen Retrieval | Citrate buffer (10 mM, pH 6.0) |
| Heating Method | Microwave or pressure cooker (e.g., 95-100°C for 20 minutes) |
| Expected Staining | Nuclear and/or cytoplasmic |
Table 7: IHC Protocol for Bile Salt Export Pump (BSEP)
| Parameter | Recommendation |
| Primary Antibody | Mouse monoclonal anti-BSEP |
| Clone | IHC518[6][7] |
| Vendor | e.g., Diagomics, AS ONE INTERNATIONAL |
| Dilution | 1:100 - 1:200[7] |
| Antigen Retrieval | Tris-EDTA buffer (10 mM Tris, 1 mM EDTA, pH 9.0)[8] |
| Heating Method | Heat-induced epitope retrieval (HIER) for 20-30 minutes[6][7] |
| Expected Staining | Canalicular membrane of hepatocytes |
Table 8: IHC Protocol for Fibroblast Growth Factor 19 (FGF19)
| Parameter | Recommendation |
| Primary Antibody | Rabbit monoclonal anti-FGF19 |
| Clone | EPR29017-89 |
| Vendor | e.g., Abcam (ab320829), R&D Systems (MAB969)[9] |
| Dilution | 1:1000 - 1:2000 |
| Antigen Retrieval | Citrate buffer (10 mM, pH 6.0) |
| Heating Method | Heat-induced epitope retrieval (HIER) for 20 minutes |
| Expected Staining | Cytoplasmic in hepatocytes and intestinal epithelial cells |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Primary antibody not effective | Use a validated antibody; check antibody concentration. |
| Antigen retrieval insufficient | Optimize retrieval buffer, time, and temperature. | |
| Incorrect antibody storage | Follow manufacturer's storage recommendations. | |
| High Background | Non-specific antibody binding | Increase blocking time; use a different blocking reagent. |
| Primary antibody concentration too high | Titrate the primary antibody to an optimal dilution. | |
| Endogenous peroxidase activity | Ensure complete peroxidase blocking. | |
| Non-specific Staining | Cross-reactivity of secondary antibody | Use a secondary antibody raised against the species of the primary antibody. |
| Tissue drying out during staining | Keep slides in a humidified chamber. |
Conclusion
Immunohistochemistry is an invaluable tool for assessing the in vivo efficacy of FXR agonists by visualizing the induction of target protein expression. The protocols outlined in these application notes provide a robust framework for the reliable and reproducible IHC analysis of FXR, SHP, BSEP, and FGF19. Careful optimization of each step is crucial for obtaining high-quality, specific staining, which will ultimately contribute to a better understanding of the therapeutic potential of this compound and other FXR modulators.
References
- 1. Targeting Farnesoid X receptor (FXR) for developing novel therapeutics against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-SHP-1 (Tyr564) (D11G5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. diagomics.com [diagomics.com]
- 7. diagomics.com [diagomics.com]
- 8. BSEP antibody (18990-1-AP) | Proteintech [ptglab.com]
- 9. rndsystems.com [rndsystems.com]
Application Notes and Protocols for FXR Agonist 9 in Primary Hepatocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a key regulator of bile acid, lipid, and glucose metabolism.[1][2] Predominantly expressed in the liver and intestine, FXR acts as a sensor for bile acids.[3][4] Upon activation, it forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) on the DNA to modulate the transcription of target genes.[4][5] This signaling pathway is crucial for maintaining metabolic homeostasis and has emerged as a promising therapeutic target for various liver diseases, including nonalcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[3][6]
FXR agonist 9 (also known as compound 26) is a selective partial agonist of FXR with an EC50 of 0.09 µM.[7] Preclinical studies in mouse models of metabolic dysfunction-associated steatohepatitis (MASH) have demonstrated its potential to ameliorate pathological features.[7] Primary hepatocyte cultures are a vital in vitro model for studying liver function, drug metabolism, and the efficacy of therapeutic compounds like this compound. These notes provide detailed protocols for the application of this compound in primary hepatocyte cultures, enabling researchers to investigate its mechanism of action and therapeutic potential.
Data Presentation
The following tables summarize representative quantitative data from studies using well-characterized FXR agonists in primary hepatocytes. This data illustrates the expected transcriptional changes following FXR activation and can serve as a benchmark for experiments with this compound.
Table 1: Effect of FXR Agonists on Target Gene Expression in Primary Mouse Hepatocytes
| Gene | Treatment (24h) | Fold Change vs. Vehicle | Reference |
| Nr0b2 (SHP) | WAY-362450 | Increased | [8] |
| Ccnd1 (Cyclin D1) | WAY-362450 | Increased | [8] |
| Nr0b2 (SHP) | GW4064 | Increased | [8] |
| Ccnd1 (Cyclin D1) | GW4064 | Increased | [8] |
Table 2: Effect of FXR Agonists on Gene Expression in Human Hepatoma Cell Lines
| Cell Line | Gene | Treatment | Fold Change vs. Vehicle | Reference |
| HepG2 | NR0B2 (SHP) | WAY-362450 | Increased | [8] |
| HepG2 | CCND1 (Cyclin D1) | WAY-362450 | Increased | [8] |
| Hep3B | NR0B2 (SHP) | WAY-362450 | Increased | [8] |
| Hep3B | CCND1 (Cyclin D1) | WAY-362450 | Increased | [8] |
| HepG2 | SOX9 | GW4064 | Decreased | [9] |
| HepG2 | SHP | GW4064 | Increased | [9] |
| HepG2 | PDK4 | GW4064 | Increased | [9] |
Signaling Pathways and Experimental Workflows
Caption: FXR Signaling Pathway in Hepatocytes.
Caption: Experimental Workflow for this compound Treatment.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Hepatocytes
This protocol is adapted from established methods for isolating primary hepatocytes from rodent liver tissue.[10][11]
Materials:
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Hepatocyte Wash Medium (e.g., DMEM with 10% FBS)
-
Collagenase solution (e.g., Type IV collagenase in HBSS)
-
Perfusion buffer (e.g., HBSS with EGTA)
-
Hepatocyte Plating Medium (e.g., Williams' Medium E with supplements)
-
Collagen-coated culture plates[10]
Procedure:
-
Anesthesia and Perfusion: Anesthetize the animal according to approved institutional guidelines. Perform a laparotomy to expose the portal vein. Cannulate the portal vein and initiate perfusion with pre-warmed (37°C) perfusion buffer to clear the liver of blood.
-
Collagenase Digestion: Once the liver has blanched, switch the perfusion to a pre-warmed collagenase solution. Continue perfusion until the liver tissue becomes soft and digested.
-
Hepatocyte Isolation: Carefully excise the liver and transfer it to a sterile dish containing hepatocyte wash medium. Gently mince the tissue to release the hepatocytes.
-
Cell Filtration and Purification: Filter the cell suspension through a series of cell strainers (e.g., 100 µm, 70 µm) to remove undigested tissue. Purify the hepatocytes from other cell types by low-speed centrifugation or density gradient centrifugation (e.g., using Percoll).[11]
-
Cell Viability and Counting: Determine cell viability using the trypan blue exclusion method. A viability of >85% is generally considered good.[12] Count the number of viable cells using a hemocytometer.
-
Plating: Seed the primary hepatocytes onto collagen-coated plates at a desired density in pre-warmed hepatocyte plating medium. Allow the cells to attach for several hours (e.g., 4-6 hours) in a humidified incubator at 37°C and 5% CO2.
-
Medium Change: After cell attachment, carefully aspirate the plating medium and replace it with fresh, pre-warmed culture medium.
Protocol 2: Treatment of Primary Hepatocytes with this compound
Materials:
-
This compound
-
DMSO (vehicle)
-
Primary hepatocyte cultures (from Protocol 1)
-
Culture medium
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store the stock solution at -20°C or as recommended by the supplier.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution of this compound to the desired final concentrations in fresh culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the agonist used.
-
Cell Treatment: Aspirate the existing medium from the cultured primary hepatocytes. Add the prepared media containing different concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Return the plates to the incubator and incubate for the desired time period (e.g., 24, 48 hours). The optimal incubation time may need to be determined empirically.
-
Downstream Analysis: Following incubation, the cells are ready for various downstream analyses such as RNA or protein extraction for gene and protein expression analysis, or for metabolic assays.
Protocol 3: Analysis of Target Gene Expression by Quantitative PCR (qPCR)
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., SHP, BSEP, CYP7A1) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Isolation: After treatment with this compound, wash the cells with PBS and lyse them directly in the culture plate using the lysis buffer from an RNA isolation kit. Isolate total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Quantify the isolated RNA and synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reactions using a qPCR master mix, cDNA, and specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to the vehicle-treated controls.
Conclusion
The protocols and information provided herein offer a comprehensive guide for utilizing this compound in primary hepatocyte cultures. These methods will enable researchers to elucidate the compound's specific effects on hepatocyte function and its potential as a therapeutic agent for liver diseases. Careful optimization of cell culture conditions, agonist concentrations, and treatment times will be crucial for obtaining robust and reproducible data.
References
- 1. The Farnesoid X Receptor as a Master Regulator of Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are FXR agonists and how do they work? [synapse.patsnap.com]
- 4. explorationpub.com [explorationpub.com]
- 5. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Chronic activation of FXR-induced liver growth with tissue-specific targeting Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic nuclear receptors coordinate energy metabolism to regulate Sox9+ hepatocyte fate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Primary Hepatocyte Isolation and Cultures: Technical Aspects, Challenges and Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. molecularlab.it [molecularlab.it]
Application Notes and Protocols: Experimental Timeline for a Novel FXR Agonist (FXR Agonist 9) Treatment in Rodents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism.[1][2][3][4][5][6][7][8][9] Activation of FXR has shown therapeutic potential in various metabolic and inflammatory diseases, including nonalcoholic steatohepatitis (NASH).[1][4][9][10][11] These application notes provide a detailed experimental timeline and protocols for the preclinical evaluation of a novel FXR agonist, designated "FXR Agonist 9," in rodent models. The described workflow is designed to assess the pharmacokinetics, pharmacodynamics, and efficacy of the compound.
FXR Signaling Pathway
FXR activation by an agonist like this compound initiates a signaling cascade that regulates the expression of numerous target genes involved in metabolic homeostasis. A simplified representation of this pathway is provided below.
Caption: this compound signaling pathway in a hepatocyte.
Experimental Timeline and Protocols
A typical preclinical evaluation of this compound in rodents can be structured into three main phases:
-
Phase 1: Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessment (Short-term)
-
Phase 2: Efficacy Evaluation in a Disease Model (Medium-term)
-
Phase 3: Chronic Dosing and Safety Assessment (Long-term)
Below is a generalized experimental workflow.
Caption: Generalized experimental workflow for this compound evaluation.
Phase 1: Pharmacokinetic and Pharmacodynamic Assessment
Objective: To determine the pharmacokinetic profile and to confirm target engagement of this compound.
Timeline: 1-7 days
Rodent Model: Male C57BL/6J mice or Sprague-Dawley rats.
Protocols
1. Single-Dose Pharmacokinetic Study:
-
Procedure: Administer a single oral gavage of this compound at three different dose levels (e.g., 10, 30, 100 mg/kg).
-
Sampling: Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Analysis: Determine plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Presentation:
| Parameter | Dose 1 (10 mg/kg) | Dose 2 (30 mg/kg) | Dose 3 (100 mg/kg) |
| Cmax (ng/mL) | |||
| Tmax (h) | |||
| AUC (0-t) (ng*h/mL) | |||
| Half-life (t1/2) (h) | |||
| Bioavailability (%) |
2. Short-Term Pharmacodynamic Study:
-
Procedure: Administer this compound or vehicle daily for 5-7 days via oral gavage.
-
Tissue Collection: At the end of the treatment period, euthanize animals and collect liver and ileum tissues.
-
Analysis:
-
Gene Expression: Analyze the mRNA levels of FXR target genes (e.g., Shp, Bsep, Cyp7a1) in the liver and ileum using quantitative real-time PCR (qPCR).
-
Protein Expression: Analyze protein levels of key targets by Western blot or ELISA.
-
-
Data Presentation:
| Gene | Vehicle | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Shp (fold change) | 1.0 | ||
| Bsep (fold change) | 1.0 | ||
| Cyp7a1 (fold change) | 1.0 |
Phase 2: Efficacy Evaluation in a Disease Model (e.g., NASH)
Objective: To assess the therapeutic efficacy of this compound in a relevant rodent model of nonalcoholic steatohepatitis (NASH).
Timeline: 4-12 weeks
Rodent Model: Diet-induced obesity and NASH models, such as C57BL/6J mice on a high-fat, high-cholesterol diet or Lepob/ob mice on an Amylin liver NASH (AMLN) diet.[10]
Protocols
1. Disease Induction and Treatment:
-
Induction: Feed mice a NASH-inducing diet for a specified period (e.g., 12-15 weeks) to establish the disease phenotype.[10]
-
Treatment: Initiate daily oral gavage of this compound or vehicle for 4-8 weeks.[10]
2. In-Life Monitoring:
-
Measurements: Monitor body weight, food and water intake weekly.
-
Biochemical Analysis: Collect blood periodically to measure plasma levels of ALT, AST, triglycerides, and total cholesterol.
3. Terminal Endpoint Analysis:
-
Liver Histopathology:
-
Collect liver tissue and fix in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning.
-
Stain with Sirius Red for evaluation of fibrosis.
-
Calculate a NAFLD Activity Score (NAS).
-
-
Hepatic Lipid Content: Measure triglyceride and cholesterol levels in liver homogenates.
-
Gene and Protein Expression: Analyze markers of inflammation (e.g., Tnf-α, Il-6), fibrosis (e.g., Col1a1, Acta2), and lipid metabolism in liver tissue.
Data Presentation:
Table 1: Biochemical Parameters
| Parameter | Vehicle | This compound (10 mg/kg) | This compound (30 mg/kg) |
| ALT (U/L) | |||
| AST (U/L) | |||
| Triglycerides (mg/dL) | |||
| Total Cholesterol (mg/dL) |
Table 2: Histopathological Scores
| Parameter | Vehicle | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Steatosis Score (0-3) | |||
| Lobular Inflammation Score (0-3) | |||
| Hepatocyte Ballooning Score (0-2) | |||
| NAFLD Activity Score (NAS) | |||
| Fibrosis Stage (0-4) |
Phase 3: Chronic Dosing and Safety Assessment
Objective: To evaluate the long-term safety and tolerability of this compound.
Timeline: ≥12 weeks
Rodent Model: Sprague-Dawley rats.
Protocols
1. Long-Term Administration:
-
Procedure: Administer this compound daily via oral gavage for at least 12 weeks. Include a vehicle control group and multiple dose groups.
2. Comprehensive Toxicological Evaluation:
-
Clinical Observations: Monitor for any signs of toxicity, changes in behavior, or adverse effects throughout the study.
-
Hematology and Clinical Chemistry: Perform comprehensive blood analysis at multiple time points.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect all major organs (liver, kidney, heart, spleen, lungs, etc.) for histopathological examination by a board-certified veterinary pathologist.
Data Presentation:
Table 3: Summary of Toxicological Findings
| Organ | Vehicle | This compound (Low Dose) | This compound (High Dose) |
| Body Weight Gain (g) | |||
| Liver Weight (g) | |||
| Histopathological Findings | |||
| Liver | No significant findings | ||
| Kidney | No significant findings | ||
| Heart | No significant findings |
Conclusion
This document outlines a comprehensive experimental timeline and associated protocols for the preclinical characterization of a novel FXR agonist, this compound, in rodents. The phased approach allows for a systematic evaluation of the compound's pharmacokinetic and pharmacodynamic properties, its therapeutic efficacy in a relevant disease model, and its long-term safety profile. Adherence to these detailed protocols will generate the robust data package required for further drug development.
References
- 1. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FXR agonist INT-787 shows promise in the treatment of NASH | BioWorld [bioworld.com]
Application Notes and Protocols for Measuring Metabolic Parameters with a Farnesoid X Receptor (FXR) Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] Activated by bile acids, FXR plays a pivotal role in maintaining metabolic health, making it an attractive therapeutic target for a range of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), dyslipidemia, and type 2 diabetes. FXR agonists are compounds that bind to and activate FXR, thereby modulating the expression of target genes involved in various metabolic pathways.
Activation of FXR has been shown to:
-
Regulate Bile Acid Synthesis and Transport: FXR activation inhibits the synthesis of bile acids from cholesterol in the liver and promotes their transport and excretion.
-
Modulate Lipid Metabolism: FXR agonists can influence lipid metabolism by reducing triglyceride levels and affecting cholesterol homeostasis.
-
Impact Glucose Metabolism: By improving insulin sensitivity and reducing glucose production in the liver, FXR activation can contribute to better glycemic control.
These application notes provide a comprehensive overview and detailed protocols for measuring key metabolic parameters in response to a potent, selective, non-steroidal FXR agonist, referred to herein as "FXR Agonist 9". The provided data and protocols are representative of well-characterized FXR agonists and are intended to serve as a guide for preclinical evaluation.
Disclaimer
The compound "this compound" is used as a placeholder in these application notes. The quantitative data presented are derived from published studies on well-established non-steroidal FXR agonists such as GW4064, Fexaramine, and Obeticholic Acid (OCA). The specific efficacy and potency of any novel compound, including those designated as "this compound" in specific research contexts, must be determined empirically.
Data Presentation: Effects of FXR Agonists on Metabolic Parameters
The following tables summarize the typical effects of potent non-steroidal FXR agonists on key metabolic parameters in preclinical models of metabolic disease.
Table 1: Effects of a Representative FXR Agonist on Glucose Metabolism in a Diet-Induced Obesity Mouse Model
| Parameter | Vehicle Control | FXR Agonist Treatment | Percent Change | Reference |
| Fasting Blood Glucose (mg/dL) | 180 ± 15 | 140 ± 12 | ↓ 22% | |
| Fasting Plasma Insulin (ng/mL) | 2.5 ± 0.5 | 1.5 ± 0.3 | ↓ 40% | |
| Glucose Tolerance (AUC) | 30000 ± 2500 | 22000 ± 2000 | ↓ 27% | |
| Insulin Sensitivity (ITT, % of baseline) | 50% ± 5% | 70% ± 6% | ↑ 40% |
Data are presented as mean ± SEM. AUC refers to the Area Under the Curve for a Glucose Tolerance Test.
Table 2: Effects of a Representative FXR Agonist on Lipid Profile in a Dyslipidemia Mouse Model
| Parameter | Vehicle Control | FXR Agonist Treatment | Percent Change | Reference |
| Plasma Triglycerides (mg/dL) | 250 ± 30 | 150 ± 25 | ↓ 40% | |
| Total Plasma Cholesterol (mg/dL) | 200 ± 20 | 160 ± 18 | ↓ 20% | |
| Hepatic Triglyceride Content (mg/g liver) | 100 ± 10 | 60 ± 8 | ↓ 40% |
Data are presented as mean ± SEM.
Table 3: Effects of a Representative FXR Agonist on Energy Expenditure in a Diet-Induced Obesity Mouse Model
| Parameter | Vehicle Control | FXR Agonist Treatment | Percent Change | Reference |
| Energy Expenditure (kcal/hr/kg) | 12.5 ± 1.0 | 14.0 ± 1.2 | ↑ 12% | |
| Oxygen Consumption (VO2, mL/kg/hr) | 2500 ± 200 | 2800 ± 250 | ↑ 12% | |
| Respiratory Exchange Ratio (RER) | 0.85 ± 0.03 | 0.82 ± 0.02 | ↓ 3.5% |
Data are presented as mean ± SEM. RER is calculated as VCO2/VO2.
Experimental Protocols
Detailed methodologies for key experiments to assess the metabolic effects of an FXR agonist are provided below.
Protocol 1: In Vivo Glucose Tolerance Test (GTT)
Objective: To assess the effect of this compound on glucose clearance.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
D-glucose (20% solution in sterile saline)
-
Glucometer and test strips
-
Animal scale
-
Syringes and needles for oral gavage and intraperitoneal injection
-
Male C57BL/6J mice on a high-fat diet for 12-16 weeks
Procedure:
-
Acclimatize animals to handling and gavage for one week prior to the study.
-
Treat mice with either vehicle or this compound (e.g., 10 mg/kg) via oral gavage daily for a specified period (e.g., 2-4 weeks).
-
For the GTT, fast the mice for 6 hours with free access to water.
-
Record the body weight of each mouse.
-
At time 0, collect a baseline blood sample from the tail vein and measure blood glucose using a glucometer.
-
Administer D-glucose (2 g/kg body weight) via intraperitoneal (i.p.) injection.
-
Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose injection and measure blood glucose.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify glucose tolerance.
Protocol 2: In Vivo Insulin Tolerance Test (ITT)
Objective: To evaluate the effect of this compound on insulin sensitivity.
Materials:
-
This compound
-
Vehicle
-
Humulin R (insulin)
-
Sterile saline
-
Glucometer and test strips
-
Animal scale
-
Syringes and needles for oral gavage and intraperitoneal injection
-
Male C57BL/6J mice on a high-fat diet for 12-16 weeks
Procedure:
-
Treat mice as described in the GTT protocol.
-
For the ITT, fast the mice for 4-6 hours with free access to water.
-
Record the body weight of each mouse.
-
At time 0, collect a baseline blood sample from the tail vein and measure blood glucose.
-
Administer insulin (0.75 U/kg body weight) via i.p. injection.
-
Collect blood samples from the tail vein at 15, 30, 45, and 60 minutes post-insulin injection and measure blood glucose.
-
Express blood glucose levels as a percentage of the baseline value for each time point.
Protocol 3: Measurement of Plasma and Hepatic Lipids
Objective: To determine the effect of this compound on lipid profiles.
Materials:
-
This compound
-
Vehicle
-
Male C57BL/6J mice on a high-fat diet or a genetic model of dyslipidemia (e.g., Ldlr-/- mice)
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
Commercial colorimetric assay kits for triglycerides and cholesterol
-
Liver tissue homogenization buffer and equipment
Procedure:
-
Treat mice with vehicle or this compound as previously described.
-
At the end of the treatment period, fast the mice for 6 hours.
-
Collect blood via cardiac puncture or retro-orbital sinus into EDTA-coated tubes.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
-
Perfuse the liver with ice-cold saline and collect a portion of the liver tissue.
-
Homogenize the liver tissue and extract lipids.
-
Measure triglyceride and total cholesterol concentrations in plasma and liver extracts using commercial colorimetric assay kits according to the manufacturer's instructions.
Protocol 4: Indirect Calorimetry for Energy Expenditure
Objective: To assess the effect of this compound on whole-body energy metabolism.
Materials:
-
This compound
-
Vehicle
-
Male C57BL/6J mice on a high-fat diet
-
Metabolic cages (e.g., CLAMS or similar system)
Procedure:
-
Treat mice with vehicle or this compound as previously described.
-
Acclimatize individual mice to the metabolic cages for at least 24-48 hours before data collection.
-
Monitor oxygen consumption (VO2), carbon dioxide production (VCO2), food intake, and locomotor activity continuously for 24-48 hours.
-
Calculate the Respiratory Exchange Ratio (RER = VCO2/VO2) and Energy Expenditure (EE) using the Weir equation: EE (kcal/day) = [3.941 x VO2 (L/day)] + [1.106 x VCO2 (L/day)].
-
Analyze data for light and dark cycles separately.
Visualizations
Signaling Pathway
Caption: FXR Signaling Pathway Activation.
Experimental Workflow
Caption: Glucose Tolerance Test (GTT) Workflow.
Logical Relationship
Caption: Impact of this compound on Metabolism.
References
Assessing Liver Fibrosis in Response to FXR Agonist Treatment: Application Notes and Protocols
Introduction
The Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a critical regulator of bile acid, lipid, and glucose metabolism.[1][2] Activation of FXR has been shown to have potent anti-inflammatory and anti-fibrotic effects, making it a promising therapeutic target for chronic liver diseases such as Non-Alcoholic Steatohepatitis (NASH).[3][4] Liver fibrosis, the excessive accumulation of extracellular matrix proteins, is a common outcome of chronic liver injury and can progress to cirrhosis and liver failure.[5] FXR agonists, by activating their target receptor, modulate several pathways that lead to the inhibition of hepatic stellate cell (HSC) activation, the primary cell type responsible for collagen deposition in the liver.[5][6]
This document provides detailed application notes and experimental protocols for assessing the therapeutic efficacy of a representative FXR agonist, Obeticholic Acid (OCA), in the context of liver fibrosis. While the prompt specified "FXR agonist 9," this is presumed to be an internal or placeholder designation. Therefore, OCA, a well-characterized and clinically evaluated FXR agonist, will be used as a surrogate to provide concrete data and protocols.[7][8] These guidelines are intended for researchers, scientists, and drug development professionals working to evaluate the anti-fibrotic potential of FXR agonists.
Mechanism of Action of FXR Agonists in Liver Fibrosis
FXR activation mitigates liver fibrosis through a multi-faceted mechanism. In hepatocytes, FXR activation reduces the synthesis of bile acids from cholesterol by downregulating the enzyme Cholesterol 7 alpha-hydroxylase (CYP7A1).[6] This alleviates the cholestatic injury that can contribute to fibrosis. Furthermore, FXR activation in hepatic stellate cells (HSCs) inhibits their transformation into proliferative, collagen-secreting myofibroblasts.[6][9] This is achieved in part by interfering with pro-fibrotic signaling pathways, such as the Transforming Growth Factor-beta (TGF-β)/Smad3 pathway.[5][10] FXR activation can also reduce hepatic inflammation by inhibiting the expression of pro-inflammatory cytokines.[6]
Quantitative Data on the Efficacy of Obeticholic Acid in Liver Fibrosis
The following tables summarize key quantitative findings from preclinical and clinical studies on the effects of Obeticholic Acid on liver fibrosis.
Table 1: Summary of Preclinical Data for Obeticholic Acid in Animal Models of Liver Fibrosis
| Animal Model | Treatment Protocol | Key Fibrosis-Related Outcomes | Reference |
| Thioacetamide (TAA)-induced cirrhotic rats | OCA administered during or after TAA intoxication | - Decreased hepatic fibrosis.- Reduced portal pressure.- Decreased expression of pro-fibrotic cytokines (TGF-β, CTGF). | [11][12] |
| Carbon Tetrachloride (CCl4)-induced fibrotic mice | OCA (5 mg/kg) administered daily during CCl4 treatment | - Significant protection against liver fibrosis.- Inhibition of α-SMA expression.- Inhibition of hepatic pSmad3 activation. | [10] |
| Diet-induced NASH in mice | OCA treatment | - Reduced hepatic collagen deposition.- Amelioration of fibrosis stage. | [13] |
Table 2: Summary of Clinical Trial Data for Obeticholic Acid in Patients with NASH and Liver Fibrosis
| Clinical Trial | Patient Population | Treatment and Duration | Primary Efficacy Endpoint | Key Quantitative Results | Reference |
| REGENERATE (Phase 3 Interim Analysis) | 933 patients with NASH and stage F2 or F3 fibrosis | - Placebo- OCA 10 mg/day- OCA 25 mg/day(18 months) | Fibrosis improvement by ≥1 stage with no worsening of NASH | - Placebo: 12%- OCA 10 mg: 18%- OCA 25 mg: 23.1% (p=0.0002 vs placebo) | [7][8][14][15] |
| FLINT (Phase 2) | 283 patients with non-cirrhotic NASH | - Placebo- OCA 25 mg/day(72 weeks) | Improvement in NAFLD Activity Score by ≥2 points with no worsening of fibrosis | - Significant reduction in liver fibrosis (35% in OCA group vs. 19% in placebo group). | [13] |
Experimental Protocols
Protocol 1: Induction of Liver Fibrosis in Mice using Carbon Tetrachloride (CCl4)
This protocol describes a common method for inducing liver fibrosis in mice to test the efficacy of anti-fibrotic compounds.[10][16]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl4)
-
Corn oil or olive oil (vehicle for CCl4)
-
FXR agonist (e.g., Obeticholic Acid)
-
Vehicle for FXR agonist (e.g., PBS)
-
Gavage needles
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment.
-
Grouping: Randomly divide mice into experimental groups (e.g., Vehicle control, CCl4 + Vehicle, CCl4 + FXR agonist).
-
Fibrosis Induction:
-
Prepare a 10% (v/v) solution of CCl4 in corn oil.
-
Administer CCl4 (1.0 mL/kg body weight) via i.p. injection twice a week for 4-8 weeks.[16] The duration can be adjusted to achieve the desired fibrosis stage.
-
The control group receives i.p. injections of corn oil only.
-
-
FXR Agonist Treatment:
-
Starting from the first day of CCl4 administration, treat the mice daily with the FXR agonist (e.g., OCA at 5 mg/kg) or its vehicle via oral gavage.[10]
-
-
Monitoring: Monitor the body weight and general health of the animals throughout the experiment.
-
Termination: At the end of the treatment period, euthanize the mice and collect liver tissue for subsequent analysis. A portion of the liver should be fixed in 10% neutral buffered formalin for histology, and another portion should be snap-frozen in liquid nitrogen and stored at -80°C for molecular analysis.
Protocol 2: Histological Assessment of Collagen Deposition using Picro-Sirius Red Staining
This protocol is used to stain collagen fibers in formalin-fixed, paraffin-embedded liver sections.[17][18][19]
Materials:
-
Formalin-fixed, paraffin-embedded liver tissue sections (5 µm thick)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Weigert's hematoxylin
-
Picro-Sirius Red solution (0.1% Sirius Red F3B in saturated aqueous picric acid)
-
Acidified water (0.5% acetic acid in water)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse in running tap water.
-
-
Nuclear Staining (Optional):
-
Stain nuclei with Weigert's hematoxylin for 8 minutes.
-
Wash in running tap water for 10 minutes.
-
-
Collagen Staining:
-
Stain in Picro-Sirius Red solution for 60 minutes.
-
-
Washing and Dehydration:
-
Wash in two changes of acidified water.
-
Dehydrate through graded ethanol: 95% (2 changes, 2 minutes each), 100% (2 changes, 2 minutes each).
-
-
Clearing and Mounting:
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount with a permanent mounting medium.
-
Data Analysis:
-
Collagen fibers will stain red.
-
Capture images of the stained sections using a light microscope.
-
Quantify the red-stained area as a percentage of the total tissue area using image analysis software (e.g., ImageJ).
Protocol 3: Quantitative Real-Time PCR (qPCR) for Fibrosis-Related Gene Expression
This protocol is for quantifying the mRNA levels of key fibrotic genes, such as Collagen Type I Alpha 1 (COL1A1) and Alpha-Smooth Muscle Actin (ACTA2).[20][21]
Materials:
-
Frozen liver tissue (~20-30 mg)
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green-based)
-
Primers for target genes (COL1A1, ACTA2) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize the frozen liver tissue.
-
Extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target gene, and qPCR master mix.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 5 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).[21]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression using the 2-ΔΔCt method, comparing the treated groups to the control group.
-
Example Primer Sequences (Human):
-
COL1A1 Forward: 5'-TCTGCGACAACGGCAAGGTG-3'[20]
-
COL1A1 Reverse: 5'-GACGCCGGTGGTTTCTTGGT-3'[20]
-
ACTA2 Forward: (Sequence to be obtained from a reliable source like PrimerBank)
-
ACTA2 Reverse: (Sequence to be obtained from a reliable source like PrimerBank)
-
GAPDH Forward: (Sequence to be obtained from a reliable source like PrimerBank)
-
GAPDH Reverse: (Sequence to be obtained from a reliable source like PrimerBank)
Note: Primer sequences should be validated for specificity and efficiency before use.
Logical Relationship of FXR Agonist Action
The administration of an FXR agonist initiates a cascade of events that ultimately leads to the amelioration of liver fibrosis. This can be visualized as a logical progression from receptor activation to molecular and cellular changes, culminating in improved tissue histology.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Obeticholic acid? [synapse.patsnap.com]
- 7. Obeticholic acid reversed NASH liver fibrosis in phase 3 trial | MDedge [mdedge.com]
- 8. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 9. journals.plos.org [journals.plos.org]
- 10. Obeticholic acid prevents carbon tetrachloride-induced liver fibrosis through interaction between farnesoid X receptor and Smad3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FXR agonist obeticholic acid reduces hepatic inflammation and fibrosis in a rat model of toxic cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Obeticholic acid and INT-767 modulate collagen deposition in a NASH in vitro model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clinician.nejm.org [clinician.nejm.org]
- 15. Obeticholic acid improves liver fibrosis and other histological features of NASH | EurekAlert! [eurekalert.org]
- 16. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bmrat.org]
- 17. researchgate.net [researchgate.net]
- 18. genecopoeia.com [genecopoeia.com]
- 19. med.emory.edu [med.emory.edu]
- 20. Identification of the collagen type 1 alpha 1 gene (COL1A1) as a candidate survival-related factor associated with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
Technical Support Center: Challenges in FXR Agonist Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address common challenges encountered during preclinical animal studies of Farnesoid X Receptor (FXR) agonists.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for FXR agonists?
A1: Farnesoid X Receptor (FXR) is a nuclear receptor that is highly expressed in the liver, intestine, and kidneys.[1][2] It functions as a primary sensor for bile acids, the body's natural FXR ligands.[3][4] When activated by an agonist, FXR forms a complex with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences to regulate the expression of genes involved in bile acid synthesis and transport, as well as lipid and glucose metabolism.[5][6] This regulation helps to maintain metabolic homeostasis.[7][8]
Q2: What are the major therapeutic applications being investigated for FXR agonists?
A2: FXR agonists are primarily being investigated for liver and metabolic disorders. The most prominent indication is non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD).[2][6] Clinical trials have explored their potential to reduce liver fat, inflammation, and fibrosis.[9][10] Other investigated conditions include primary biliary cholangitis (PBC), a chronic cholestatic liver disease, as well as metabolic syndrome, diabetes, and inflammatory bowel disease.[1][8]
Q3: What are the most common adverse effects observed with FXR agonists in preclinical and clinical studies?
A3: The most consistently reported side effects for the FXR agonist class are pruritus (itching) and unfavorable changes in lipid profiles, specifically an increase in low-density lipoprotein (LDL) cholesterol and a decrease in high-density lipoprotein (HDL) cholesterol.[2][9][10] These effects are considered "on-target" or class effects, as they have been observed with various FXR agonists, including both steroidal and non-steroidal types.[10][11]
Troubleshooting Guide: Efficacy & Translatability
Q4: My FXR agonist shows promising results in vitro but lacks efficacy in my mouse model of NASH. What are the potential reasons?
A4: This is a common challenge that can stem from several factors:
-
Animal Model Selection: The choice of animal model is critical. Different models of NASH (e.g., diet-induced vs. genetic) have different pathological features. A model that doesn't fully recapitulate the human disease state may not show the expected therapeutic effect.[12][13]
-
Species Differences: There are significant differences in bile acid composition and FXR biology between rodents and humans.[14] For example, the key FXR-regulated gut-derived hormone is FGF15 in mice, while it is FGF19 in humans. This can lead to different downstream effects on liver gene expression and metabolism.[14]
-
Drug Formulation and Bioavailability: Inconsistent or improper drug formulation can lead to poor absorption and bioavailability, resulting in insufficient target engagement in vivo.[12] It is crucial to have a consistent and validated protocol for drug formulation and administration.[12]
Logical Workflow for Troubleshooting Lack of Efficacy
Caption: Troubleshooting workflow for investigating lack of in vivo efficacy.
Q5: How do I choose the right animal model for my FXR agonist study in NASH?
A5: The choice depends on the specific scientific question. Diet-induced models are generally preferred for their relevance to human lifestyle-associated NASH.
| Model | Inducing Agent | Key Features | Advantages | Disadvantages |
| CDAHFD | Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet | Steatohepatitis, robust and progressive fibrosis.[15][16] | Rapidly induces fibrosis, mimics key histological features of human NASH.[15][17] | Lacks the obesity and insulin resistance components often seen in human NASH.[15] |
| STAM™ Mouse | Streptozotocin injection + High-Fat Diet | Steatosis, inflammation, fibrosis, progression to HCC. | Follows the full spectrum of NAFLD progression from steatosis to cancer. | Can be a more complex and longer-term model. |
| AMLN Diet | High-fat, high-fructose, high-cholesterol diet in Lepob/ob mice. | Obesity, insulin resistance, steatohepatitis, fibrosis.[11] | Represents the metabolic syndrome context of NASH.[11] | The underlying genetic background (ob/ob) is not typical of the general human NASH population. |
| High-Fat Diet (HFD) | Diet with 45-60% kcal from fat. | Steatosis, mild inflammation, obesity, insulin resistance. | Good model for early-stage NAFLD and metabolic dysfunction. | Does not typically progress to significant fibrosis.[13] |
Troubleshooting Guide: Adverse Effects
Q6: I am observing a significant increase in LDL cholesterol and a decrease in HDL cholesterol in my rodent study. Is this expected and how should I interpret it?
A6: Yes, this is an expected on-target effect of potent FXR activation.[2][9] The mechanism is complex but is partly related to FXR's role in cholesterol and bile acid homeostasis.[7][8] In human clinical trials with agonists like Obeticholic Acid (OCA), these lipid changes are a consistent finding.[10] However, the lipid profile of standard laboratory mice, which carry most of their cholesterol in HDL particles, is very different from humans.[14] Therefore, to better model the human-like lipoprotein response, researchers can use specialized mouse models, such as chimeric mice with humanized livers.[14] In these models, FXR agonists induce a human-like shift towards increased LDL-C.[14]
Q7: My animals are exhibiting excessive scratching behavior. How can I confirm if this is drug-induced pruritus and what is the underlying mechanism?
A7: Pruritus is a well-documented, dose-dependent side effect of FXR agonists in humans and is considered a class effect.[11][18] While it's difficult to definitively measure itching in animals, you can quantify scratching behavior through observation. The mechanism is not fully elucidated but is thought to be largely independent of histamine.[18] One leading hypothesis involves the FXR-mediated upregulation of pruritogenic (itch-inducing) substances like Interleukin-31 (IL-31).[18][19]
Experimental Protocols & Key Methodologies
Q8: Can you provide a general protocol for inducing NASH with fibrosis using the CDAHFD model?
A8: The Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) model is widely used to induce steatohepatitis with significant fibrosis in mice.[16]
Protocol: CDAHFD-Induced NASH Model
-
Animal Model: Male C57BL/6J mice, typically 6-8 weeks old at the start of the study.[16]
-
Acclimation: House the animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Diet Induction: Switch the mice to the CDAHFD (e.g., A06060602 from Research Diets, Inc. or equivalent), which typically contains 60 kcal% fat and is deficient in choline and low in methionine (e.g., 0.1%).[15] Provide the diet and water ad libitum.
-
Study Duration: Feed the mice the CDAHFD for a period of 6 to 12 weeks. Significant fibrosis is typically observed by 6 weeks and progresses thereafter.[15][16] Shorter durations (e.g., 1 week) can be used to study early-stage steatohepatitis without fibrosis.[20]
-
Treatment Administration: Your FXR agonist can be administered (e.g., by oral gavage) daily or as required by the study design, starting either at the beginning of the diet or after NASH pathology has been established (therapeutic intervention model).[17]
-
Monitoring: Monitor body weight and food intake regularly (e.g., weekly).[21]
-
Endpoint Analysis: At the end of the study, collect blood and liver tissue for analysis.
-
Biochemistry: Measure plasma levels of ALT and AST as markers of liver injury.[16]
-
Histology: Fix liver sections in formalin and embed in paraffin. Stain with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning. Use Sirius Red or Trichrome staining to quantify fibrosis.[16][17]
-
Gene Expression: Isolate RNA from a portion of the liver to analyze the expression of target genes (e.g., Fgf15, Shp, Col1a1) via qPCR to confirm target engagement and assess fibrotic and inflammatory markers.[11]
-
Typical Experimental Workflow Diagram
Caption: A typical experimental workflow for an FXR agonist study in a CDAHFD mouse model.
Signaling Pathways
Q9: Can you illustrate the core FXR signaling pathway in the liver and intestine?
A9: FXR plays a central role in the enterohepatic circulation of bile acids. Its activation triggers feedback loops that control bile acid synthesis and transport.
Caption: Simplified FXR signaling pathway in the gut-liver axis.
Activation of intestinal FXR by bile acids induces FGF15 (in mice) or FGF19 (in humans).[3] This hormone travels to the liver and binds to its receptor, FGFR4, which strongly represses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[3][22] In the liver, direct FXR activation induces the Small Heterodimer Partner (SHP), which also acts to inhibit CYP7A1 transcription.[3][23] This dual-pathway regulation effectively shuts down bile acid production when levels are high.
References
- 1. What are FXR agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. surf.rutgers.edu [surf.rutgers.edu]
- 3. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 8. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Farnesoid X Receptor Deficiency Induces Nonalcoholic Steatohepatitis in Low-Density Lipoprotein Receptor-Knockout Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CDAHFD Model | Liver Disease Model |SMC Laboratories Inc. [smccro-lab.com]
- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-target Effects of FXR Agonist 9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FXR agonist 9. The information is designed to help address specific issues that may be encountered during experiments, particularly concerning the assessment of potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
While this compound is designed to be a selective partial agonist for the Farnesoid X Receptor (FXR)[1], like many small molecule ligands, it has the potential to interact with other cellular targets. Potential off-target effects could arise from interactions with other members of the nuclear receptor superfamily, such as the Pregnane X Receptor (PXR), Constitutive Androstane Receptor (CAR), Liver X Receptor (LXR), or Peroxisome Proliferator-Activated Receptors (PPARs)[2][3][4]. Cross-reactivity with these receptors is a known consideration in the development of FXR agonists[5]. Additionally, interactions with other unrelated proteins or signaling pathways cannot be entirely ruled out without specific testing.
Q2: How can I determine if this compound is activating other nuclear receptors in my cellular model?
To assess the specificity of this compound, you can perform a panel of nuclear receptor transactivation assays.[6][7] These assays typically involve cell lines engineered to express a specific nuclear receptor (e.g., PXR, CAR, LXR) along with a reporter gene construct that is responsive to the activation of that receptor.[2][6] A significant increase in reporter gene activity in the presence of this compound would indicate an off-target effect.
Q3: What are the most common experimental approaches to identify off-target effects of a nuclear receptor agonist?
The most common approaches can be categorized as either cell-based or target-based assays.[7]
-
Cell-Based Assays: These include reporter gene assays and two-hybrid assays performed in mammalian cells to measure the transcriptional activity of various nuclear receptors in response to the compound.[6][8]
-
Target-Based Assays: These assays directly measure the binding of the compound to a purified receptor. Examples include Fluorescence Resonance Energy Transfer (FRET) assays, Scintillation Proximity Assays (SPA), and Surface Plasmon Resonance (SPR)[2][6][7].
Q4: My results show that this compound is activating another nuclear receptor. What should I do next?
If you observe off-target activation, the next steps should involve:
-
Dose-Response Analysis: Perform a dose-response experiment to determine the potency (EC50) of this compound for the off-target receptor. This will help you understand if the off-target effect occurs at a physiologically relevant concentration.
-
Antagonist Studies: Use a known antagonist for the off-target receptor to see if it can block the effect of this compound. This will help confirm that the observed activity is mediated through that specific receptor.
-
Downstream Gene Expression Analysis: Analyze the expression of known target genes for the off-target receptor to confirm that the observed activation translates to a functional cellular response.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal in reporter gene assay | 1. Leaky reporter construct. 2. Constitutive activity of the overexpressed nuclear receptor. 3. Cell line health issues. | 1. Test the reporter construct with a vehicle control to ensure low basal activity. 2. Reduce the amount of nuclear receptor expression vector used for transfection. 3. Ensure cells are healthy and not overgrown at the time of the assay. |
| Inconsistent results between experiments | 1. Variability in transfection efficiency. 2. Inconsistent compound concentration. 3. Cell passage number. | 1. Include a positive control for transfection (e.g., a GFP expression vector) to monitor efficiency. 2. Prepare fresh dilutions of this compound for each experiment. 3. Use cells within a consistent and low passage number range. |
| No activation of FXR in the positive control | 1. Problem with the FXR expression vector or reporter construct. 2. Inactive positive control compound. 3. Suboptimal assay conditions. | 1. Sequence the expression vector and reporter construct to verify their integrity. 2. Use a fresh, validated stock of a known FXR agonist (e.g., GW4064 or CDCA). 3. Optimize parameters such as cell density, transfection reagent, and incubation time. |
| Observed cytotoxicity at higher concentrations of this compound | 1. Compound-induced cell death. 2. Solvent toxicity. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to determine the cytotoxic concentration range. 2. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line. |
Quantitative Data Summary
The following table presents a hypothetical data set from a nuclear receptor off-target screening panel for this compound. This data is for illustrative purposes to guide your experimental interpretation.
| Nuclear Receptor | Agonist EC50 (µM) | Max Efficacy (% of Positive Control) |
| FXR (On-target) | 0.09 | 75% |
| PXR | > 10 | < 5% |
| CAR | > 10 | < 5% |
| LXRα | 5.2 | 15% |
| LXRβ | 7.8 | 12% |
| PPARα | > 10 | < 5% |
| PPARγ | 8.5 | 10% |
| PPARδ | > 10 | < 5% |
In this hypothetical example, this compound shows some weak off-target activity on LXRα, LXRβ, and PPARγ at concentrations significantly higher than its on-target EC50 for FXR.
Experimental Protocols
Protocol 1: Nuclear Receptor Transactivation Assay
This protocol describes a general method for assessing the activation of a panel of nuclear receptors by this compound using a luciferase reporter gene assay.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Opti-MEM
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Expression vectors for full-length nuclear receptors (FXR, PXR, CAR, LXR, PPARs)
-
Luciferase reporter vector containing the response element for the respective nuclear receptor
-
Renilla luciferase control vector (for normalization)
-
This compound and positive control agonists for each receptor
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C, 5% CO2.
-
Transfection:
-
For each well, prepare a DNA mix in Opti-MEM containing 50 ng of the nuclear receptor expression vector, 100 ng of the corresponding luciferase reporter vector, and 10 ng of the Renilla luciferase control vector.
-
Add the transfection reagent according to the manufacturer's instructions and incubate to form transfection complexes.
-
Add the transfection complexes to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Remove the transfection medium and replace it with fresh DMEM containing 10% FBS.
-
Add this compound at various concentrations (e.g., 0.001 to 10 µM) to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control agonist for each nuclear receptor being tested.
-
Incubate for another 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activity using a Dual-Luciferase Reporter Assay System and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of reporter activity relative to the vehicle control.
-
Plot the dose-response curve and determine the EC50 value for any observed activation.
-
Protocol 2: FRET-Based Coactivator Recruitment Assay
This protocol outlines a method to directly measure the interaction between a nuclear receptor's Ligand Binding Domain (LBD) and a coactivator peptide in the presence of this compound.
Materials:
-
Purified, recombinant nuclear receptor LBDs (e.g., GST-FXR-LBD)
-
Fluorescently labeled coactivator peptide (e.g., a peptide containing an LXXLL motif)
-
FRET donor and acceptor fluorophores
-
Assay buffer
-
This compound
-
Microplate reader capable of time-resolved FRET measurements
Methodology:
-
Reagent Preparation: Prepare solutions of the nuclear receptor LBD, fluorescently labeled coactivator peptide, and this compound in the assay buffer.
-
Assay Plate Setup: In a 384-well low-volume black plate, add the assay components in the following order:
-
Assay buffer
-
This compound at various concentrations
-
Nuclear receptor LBD
-
Fluorescently labeled coactivator peptide
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the FRET signal using a microplate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Data Analysis:
-
Calculate the FRET ratio (acceptor emission / donor emission).
-
Plot the FRET ratio as a function of the concentration of this compound.
-
Determine the EC50 value from the dose-response curve.
-
Visualizations
Caption: FXR Signaling Pathway Activation by Agonist 9.
Caption: Experimental Workflow for Off-target Screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current in vitro high throughput screening approaches to assess nuclear receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chemical Screening of Nuclear Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Pruritus with Partial FXR Agonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the mitigation of pruritus with partial Farnesoid X Receptor (FXR) agonists, using "FXR agonist 9" as a representative compound.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of pruritus induced by FXR agonists?
A1: Pruritus is a recognized class effect of FXR agonists.[1] The primary mechanism involves the upregulation of Interleukin-31 (IL-31), a cytokine known to be a potent pruritogen.[1][2] Activation of FXR in hepatocytes leads to increased transcription and secretion of IL-31.[2][3] This circulating IL-31 then activates sensory neurons, leading to the sensation of itch.[1]
Q2: How do partial FXR agonists like this compound theoretically mitigate pruritus compared to full agonists?
A2: While direct comparative clinical data is still emerging, the therapeutic rationale for using partial FXR agonists is to achieve a desirable level of FXR activation for efficacy (e.g., in liver diseases) while minimizing the adverse effects associated with full agonism, such as pruritus.[4] A partial agonist, by definition, does not induce a maximal response even at saturating concentrations. This may lead to a lower induction of IL-31 compared to a full agonist at an equivalent receptor occupancy, potentially resulting in a reduced incidence or severity of pruritus. Further dose-response studies are crucial to confirm this hypothesis for any specific partial agonist.
Q3: What are the key considerations when designing an in vivo study to assess pruritus induced by a partial FXR agonist?
A3: Key considerations include selecting an appropriate animal model (e.g., C57BL/6 mice are commonly used for pruritus studies), determining the optimal dose and route of administration for the FXR agonist, establishing a clear and objective method for quantifying pruritus (e.g., video recording and analysis of scratching behavior), and including appropriate control groups (vehicle control, positive control with a known pruritogen if applicable).[5][6] Acclimatization of animals to the experimental setup is also crucial to minimize stress-induced behaviors that could be confounded with pruritus.
Q4: Are there alternative or complementary approaches to mitigate FXR agonist-induced pruritus in experimental settings?
A4: Yes, co-administration of agents that target the IL-31 pathway, such as IL-31 neutralizing antibodies or inhibitors of its receptor (IL-31RA), can be explored to mechanistically confirm the role of IL-31 and potentially alleviate the pruritus.[1] Additionally, dose-reduction strategies for the FXR agonist can help identify a therapeutic window with an acceptable level of pruritus.[1] While generally considered histamine-independent, a trial with a non-sedating antihistamine could be conducted to rule out any histamine contribution.[1]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments with partial FXR agonists and pruritus assessment.
| Issue | Potential Cause | Recommended Action |
| High variability in scratching behavior between animals in the same treatment group. | 1. Individual animal differences: Natural variation in sensitivity to the agonist. 2. Inconsistent drug administration: Errors in dosing or route of administration. 3. Stress-induced scratching: Environmental stressors in the housing or experimental setup. | 1. Increase the number of animals per group to improve statistical power. 2. Ensure consistent and accurate dosing techniques. For oral gavage, confirm proper placement. 3. Acclimatize animals to the observation chambers before recording. Handle animals minimally and consistently. |
| No significant increase in scratching behavior observed with the partial FXR agonist. | 1. Insufficient dose: The dose may be below the threshold to induce pruritus. 2. Compound stability/bioavailability: The agonist may not be stable in the formulation or have poor bioavailability. 3. Observation period is too short or mistimed: Scratching behavior may have a delayed onset or occur outside the observation window. | 1. Conduct a dose-response study to identify a dose that induces a measurable pruritic response. 2. Verify the stability and solubility of the compound in the chosen vehicle. Consider pharmacokinetic studies to assess exposure. 3. Extend the observation period or conduct recordings at multiple time points post-administration. |
| Inconsistent IL-31 measurements in plasma/serum. | 1. Sample handling and processing: Degradation of IL-31 during sample collection or storage. 2. Assay sensitivity and specificity: The ELISA or other immunoassay may lack the required sensitivity or have cross-reactivity. 3. Timing of sample collection: IL-31 levels may peak at a specific time point post-agonist administration. | 1. Follow standardized protocols for blood collection, processing, and storage (e.g., use of protease inhibitors, immediate processing, and storage at -80°C). 2. Validate the IL-31 assay for the species being studied. Use a reputable commercial kit or a validated in-house assay. 3. Conduct a time-course experiment to determine the optimal time point for measuring IL-31 levels after agonist administration. |
| Difficulty in distinguishing scratching from other grooming behaviors in video analysis. | 1. Poor video quality: Low resolution or poor lighting can make it difficult to accurately identify behaviors. 2. Lack of clear behavioral definitions: Ambiguous definitions of scratching versus other self-grooming activities. 3. Inadequate analysis software: The software used may not be sophisticated enough to differentiate subtle behavioral differences. | 1. Ensure high-resolution video recording with adequate and consistent lighting. 2. Establish a clear ethogram with precise definitions of scratching (e.g., hindlimb-to-head/neck movements of a certain frequency and duration) and other behaviors.[5][6] 3. Utilize specialized behavioral analysis software that allows for detailed tracking of limb movements and posture.[5][6] |
Quantitative Data Summary
The following table summarizes representative quantitative data from a study investigating the effect of the FXR agonist obeticholic acid (OCA) on IL-31 levels in a humanized liver murine model. This data can serve as a reference for expected outcomes in similar experiments.
| Treatment Group | Parameter | Value | Fold Change vs. Vehicle | Reference |
| Vehicle | Hepatic IL-31 mRNA | - | 1.0 | [3] |
| Obeticholic Acid (OCA) | Hepatic IL-31 mRNA | - | 7.8 | [3] |
| Vehicle | Circulating human IL-31 | 0.085 pg/ml | 1.0 | [3] |
| Obeticholic Acid (OCA) | Circulating human IL-31 | 1.1 pg/ml | ~12.9 | [3] |
Experimental Protocols
Key Experiment: In Vivo Assessment of Pruritus in Mice Using Video Analysis
Objective: To quantify scratching behavior in mice following the administration of a partial FXR agonist.
Materials:
-
C57BL/6 mice (male or female, 8-10 weeks old)
-
Partial FXR agonist (e.g., this compound)
-
Vehicle control
-
Transparent observation chambers (e.g., Plexiglas cylinders)
-
High-resolution video camera(s)
-
Behavioral analysis software (e.g., DeepLabCut, ANY-maze, or custom scripts)[5][6]
-
Red light source for observation during the dark cycle (optional)
Methodology:
-
Animal Acclimatization:
-
House mice individually for at least 3 days before the experiment to minimize social stress.
-
Acclimatize mice to the observation chambers for at least 30 minutes for 2-3 consecutive days prior to the experiment.
-
-
Drug Administration:
-
Prepare the partial FXR agonist and vehicle solutions immediately before use.
-
Administer the compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection). Ensure consistent volume and technique across all animals.
-
-
Video Recording:
-
Behavioral Quantification:
-
Blind the video files to the treatment groups before analysis.
-
Use behavioral analysis software to quantify scratching behavior. Define a "scratching bout" as a period of continuous scratching with a hindlimb directed towards the head, neck, or flank area.[5][6]
-
The primary endpoints are typically the total number of scratching bouts and the total duration of scratching.
-
-
Data Analysis:
-
Compare the mean number of scratching bouts and total scratching duration between the treatment and vehicle control groups using appropriate statistical tests (e.g., Student's t-test or ANOVA followed by post-hoc tests).
-
A p-value of < 0.05 is typically considered statistically significant.
-
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for partial FXR agonist-induced pruritus.
Caption: Experimental workflow for in vivo pruritus assessment.
Caption: Troubleshooting logic for pruritus experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. IL-31 levels correlate with pruritus in patients with cholestatic and metabolic liver diseases and is farnesoid X receptor responsive in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IL‐31 levels correlate with pruritus in patients with cholestatic and metabolic liver diseases and is farnesoid X receptor responsive in NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TW202311256A - Il-31 modulators for treating fxr-induced pruritis - Google Patents [patents.google.com]
- 5. thestacks.org [thestacks.org]
- 6. elifesciences.org [elifesciences.org]
Technical Support Center: Managing Lipid Profile Changes with FXR Agonist 9
Welcome to the technical support center for researchers, scientists, and drug development professionals working with FXR Agonist 9. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the management of lipid profile changes observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which FXR agonists like Compound 9 influence lipid metabolism?
A1: Farnesoid X Receptor (FXR) is a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose metabolism.[1] When activated by an agonist, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences to control the expression of various target genes.[1] Key mechanisms affecting lipid profiles include:
-
Triglyceride (TG) Reduction: FXR activation generally lowers plasma triglyceride levels. It achieves this by repressing the expression of SREBP-1c, a key transcription factor for lipogenesis (fat synthesis), and by increasing the clearance of triglyceride-rich lipoproteins.[2]
-
Cholesterol Homeostasis: FXR plays a complex role in cholesterol regulation. It suppresses bile acid synthesis from cholesterol by downregulating the CYP7A1 enzyme.[3] While this is a cholesterol-sparing mechanism, it can also lead to changes in circulating lipoprotein levels.[4]
-
Lipoprotein Metabolism: FXR influences levels of apolipoproteins, which are essential components of lipoproteins like HDL and LDL.[2]
Q2: What are the typically expected changes in the lipid profile after administering an FXR agonist?
A2: While FXR agonists generally improve triglyceride levels, their effects on cholesterol can be complex and species-dependent. In human studies with FXR agonists like Obeticholic Acid (OCA), the following changes are commonly observed:
-
An increase in Low-Density Lipoprotein Cholesterol (LDL-C) .[5]
-
A decrease in High-Density Lipoprotein Cholesterol (HDL-C) .[5]
-
A decrease in serum triglycerides .[3]
These effects are important considerations for preclinical and clinical studies. The rise in LDL-C and decrease in HDL-C are notable adverse effects that often require management.[6]
Q3: Why do I see an increase in LDL cholesterol in my human-derived cell lines or clinical studies, but a decrease in my rodent models?
A3: This is a well-documented species-specific difference in FXR signaling.[6] In rodent models, FXR agonists often lead to a reduction in total and LDL cholesterol.[3][7] However, in humans and humanized mouse models, FXR activation tends to increase LDL-C and decrease HDL-C.[8][9] This discrepancy is thought to be due to differences in the downstream regulation of genes involved in cholesterol and lipoprotein metabolism between species.[9]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly high LDL-C and low HDL-C levels | This is a known pharmacological effect of potent FXR agonists in human systems.[4][5] | • Verify that the observed changes are consistent with published data for similar compounds (see Table 1).• Consider co-administration of a statin (e.g., atorvastatin) to mitigate the LDL-C increase. Studies have shown this can be an effective strategy.[9]• Analyze lipoprotein subfractions to better characterize the changes (e.g., increases in large, buoyant LDL vs. small, dense LDL).[4] |
| High variability in lipid profile results between subjects/animals | • Differences in baseline metabolic state (e.g., diet-induced obesity, genetic background).• Inconsistent dosing or sample collection timing. | • Ensure all animals are properly acclimatized and randomized into treatment groups.• Standardize the diet and feeding schedule.• Collect blood samples at a consistent time point after the last dose and after a consistent fasting period. |
| No significant change in triglyceride levels | • Insufficient dose or duration of treatment.• The experimental model may not have elevated baseline triglycerides. | • Perform a dose-response study to determine the optimal concentration of this compound.• Use a model known to exhibit hypertriglyceridemia (e.g., Western diet-fed LDLr-/- mice).[3] |
| Contradictory gene expression results for FXR target genes | • Incorrect timing of tissue harvest.• Poor RNA quality or inefficient qPCR primers. | • Perform a time-course experiment to capture the peak of gene expression changes after dosing.• Validate qPCR primers for efficiency and specificity.• Key FXR target genes to analyze include SHP (upregulated), BSEP (upregulated), and CYP7A1 (downregulated).[10] |
Quantitative Data Summary
The following tables summarize typical quantitative changes in lipid profiles observed in human clinical trials with the potent FXR agonist Obeticholic Acid (OCA). These data can serve as a reference for what to expect in your experiments.
Table 1: Changes in Key Lipid Parameters with OCA Treatment in Humans
| Parameter | Placebo Group (Change from Baseline) | OCA 25 mg Group (Change from Baseline) | Timepoint | Reference |
| Total Cholesterol (mg/dL) | -1 | +15 | 72 weeks | [4] |
| LDL-Cholesterol (mg/dL) | -4 | +17 | 72 weeks | [4] |
| HDL-Cholesterol (mg/dL) | -1 | -1.5 | 72 weeks | [4] |
| Triglycerides (mg/dL) | -4 | -28 | 72 weeks | [4] |
Data from the FLINT trial in patients with nonalcoholic steatohepatitis (NASH).
Table 2: Lipoprotein Particle Concentration Changes with OCA Treatment
| Lipoprotein Particle | Placebo Group (Change from Baseline) | OCA 25 mg Group (Change from Baseline) | Timepoint | Reference |
| Total LDL Particles (nmol/L) | -118 | +338 | 12 weeks | [4] |
| Large LDL Particles (nmol/L) | -73 | +167 | 12 weeks | [4] |
| Small LDL Particles (nmol/L) | -36 | +143 | 12 weeks | [4] |
| Total HDL Particles (µmol/L) | -0.7 | -4.4 | 12 weeks | [4] |
Changes in lipoprotein particle concentrations provide a more detailed picture of the dyslipidemia associated with FXR agonism.
Experimental Protocols
1. In Vivo Study in a Diet-Induced Obesity Mouse Model
-
Objective: To assess the effect of this compound on the lipid profile of mice with pre-existing dyslipidemia.
-
Model: C57BL/6J mice fed a high-fat "Western" diet (e.g., 42% of calories from fat, 0.2% cholesterol) for 12-16 weeks.
-
Dosing: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). Administer daily via oral gavage at desired doses (e.g., 3, 10, 30 mg/kg) for a period of 2-4 weeks.[3] A vehicle-only group should be included as a control.
-
Sample Collection: At the end of the treatment period, fast the mice for 4-6 hours. Collect blood via cardiac puncture or retro-orbital sinus into serum separator tubes. Perfuse the liver with saline and collect a portion for gene expression analysis (snap-frozen in liquid nitrogen) and another for lipid content analysis.
-
Analysis: Analyze serum for total cholesterol, HDL-C, LDL-C, and triglycerides using commercially available colorimetric assay kits.[11] Analyze liver tissue for triglyceride and cholesterol content. Perform qPCR on liver RNA to measure the expression of FXR target genes (e.g., Shp, Cyp7a1).
2. Lipid Profiling Using Enzymatic Colorimetric Assays
-
Principle: This is a standard, widely used method for quantifying lipids in serum or plasma.[12]
-
Total Cholesterol (TC): Cholesterol esters are hydrolyzed to free cholesterol, which is then oxidized, producing hydrogen peroxide. The hydrogen peroxide reacts with a probe to generate a colored product, which is measured spectrophotometrically (e.g., at 570 nm).
-
Triglycerides (TG): Triglycerides are hydrolyzed to glycerol and free fatty acids. The glycerol is then used in a series of enzymatic reactions that ultimately produce a colored or fluorescent product.
-
HDL and LDL Cholesterol: To measure HDL-C, LDL and VLDL particles are first precipitated from the sample. The cholesterol remaining in the supernatant (the HDL fraction) is then quantified as described for TC.[13] LDL-C is typically not measured directly but is calculated using the Friedewald formula: LDL-C = TC - HDL-C - (TG / 5) .[11] Note: This formula is not accurate if triglyceride levels are >400 mg/dL.[12]
Visualizations
Caption: FXR signaling pathway in lipid metabolism.
Caption: Experimental workflow for lipid analysis.
Caption: Troubleshooting unexpected cholesterol results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Impact of Obeticholic Acid on the Lipoprotein Profile in Patients with Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect on lipid profile and clinical outcomes of obeticholic acid for the treatment of primary biliary cholangitis and metabolic dysfunction-associated steatohepatitis: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Effects of obeticholic acid on lipoprotein metabolism in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The discovery of a new potent FXR agonist based on natural product screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Laboratory evaluation of lipid parameters in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hra.nhs.uk [hra.nhs.uk]
Technical Support Center: Enhancing the Bioavailability of FXR Agonist 9
Welcome to the technical support center for researchers working with FXR agonist 9. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo and in vitro experiments, with a focus on improving the oral bioavailability of this potent farnesoid X receptor partial agonist.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with this compound are showing inconsistent results and lower than expected efficacy. Could this be related to its bioavailability?
A1: Yes, inconsistent in vivo efficacy is a common symptom of poor oral bioavailability. FXR agonists as a class, particularly non-steroidal agonists, can exhibit poor aqueous solubility and/or permeability, leading to variable absorption from the gastrointestinal tract.[1] this compound is described as orally active, but its specific bioavailability may be influenced by the formulation and experimental conditions.[2] We recommend investigating the formulation of this compound to ensure adequate and consistent exposure in your animal models.
Q2: What are the first steps to troubleshoot suspected low bioavailability of this compound?
A2: A stepwise approach is recommended. First, confirm the purity and integrity of your this compound compound. Then, assess its fundamental physicochemical properties, specifically its aqueous solubility and permeability. These properties are key determinants of oral bioavailability and are part of the Biopharmaceutics Classification System (BCS).[3] If solubility is low, this is likely the primary hurdle to address.
Q3: What are some common strategies to improve the oral bioavailability of poorly soluble compounds like many FXR agonists?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[3][4][5]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can create an amorphous form, which is typically more soluble than the crystalline form.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[4]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[6][7]
-
Prodrug Approach: Chemical modification of the drug to a more soluble or permeable form that converts to the active compound in vivo.[7]
The choice of strategy will depend on the specific properties of this compound.
Troubleshooting Guides
Issue: Poor and Variable Absorption of this compound in Rodent Pharmacokinetic Studies
Possible Cause: Low aqueous solubility leading to dissolution rate-limited absorption.
Suggested Solutions & Experimental Protocols:
-
Solubility Assessment:
-
Protocol: Prepare saturated solutions of this compound in various aqueous buffers (e.g., pH 1.2, 4.5, 6.8 to simulate the GI tract) and water. Shake at a constant temperature (e.g., 37°C) for 24-48 hours. Filter the solutions and analyze the concentration of this compound by a validated analytical method (e.g., HPLC-UV).
-
-
Formulation Development for Improved Bioavailability:
-
a) Nanosuspension Formulation:
-
Protocol: Prepare a pre-suspension of this compound in an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC). Subject the suspension to high-pressure homogenization or wet milling to reduce the particle size to the nanometer range. Characterize the particle size and distribution using dynamic light scattering (DLS).
-
-
b) Amorphous Solid Dispersion (ASD) using Solvent Evaporation:
-
Protocol: Dissolve this compound and a polymer carrier (e.g., PVP K30, HPMC-AS) in a common organic solvent (e.g., methanol, acetone). Evaporate the solvent under vacuum to obtain a solid dispersion. Characterize the physical form of the drug in the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm an amorphous state.
-
-
c) Self-Emulsifying Drug Delivery System (SEDDS):
-
Protocol: Screen various oils (e.g., Labrafac PG), surfactants (e.g., Cremophor EL), and co-surfactants (e.g., Transcutol HP) for their ability to solubilize this compound. Mix the selected components in different ratios to form a pre-concentrate. Test the self-emulsification properties by adding the pre-concentrate to water with gentle agitation. The resulting emulsion should have a small droplet size, which can be measured by DLS.
-
-
-
In Vivo Pharmacokinetic Evaluation:
-
Protocol: Administer the different formulations of this compound (e.g., simple suspension, nanosuspension, ASD, SEDDS) orally to a cohort of rodents (e.g., Sprague-Dawley rats). Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 24 hours). Analyze the plasma concentrations of this compound using a validated LC-MS/MS method. Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
-
Hypothetical Data Presentation:
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| Simple Suspension | 150 ± 35 | 4.0 | 1200 ± 250 | 100 |
| Nanosuspension | 450 ± 70 | 2.0 | 3600 ± 500 | 300 |
| Solid Dispersion | 600 ± 90 | 1.5 | 4800 ± 650 | 400 |
| SEDDS | 750 ± 110 | 1.0 | 6000 ± 800 | 500 |
Data are presented as mean ± SD and are for illustrative purposes only.
Visualizations
FXR Signaling Pathway
Caption: Simplified FXR signaling pathway upon activation by an agonist.
Experimental Workflow for Improving Bioavailability
Caption: Workflow for troubleshooting and improving drug bioavailability.
Logical Relationship of Formulation Strategies
Caption: Relationship between formulation strategies and bioavailability.
References
- 1. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. scispace.com [scispace.com]
- 6. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting FXR Agonist 9 Solubility Issues
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility challenges encountered with FXR Agonist 9, a potent, non-steroidal farnesoid X receptor agonist. The following information is intended to facilitate successful experimental outcomes by providing practical troubleshooting strategies and in-depth technical resources.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in aqueous buffers (e.g., PBS) at my desired concentration. What should I do?
A1: this compound, like many small molecule agonists, has low intrinsic aqueous solubility. Direct dissolution in aqueous buffers is often challenging. It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.
Q2: What are the recommended organic solvents for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating a high-concentration stock solution of this compound. For in vivo studies, a co-solvent system may be necessary to avoid toxicity associated with high concentrations of DMSO.
Q3: I observed precipitation when I diluted my DMSO stock solution of this compound into my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution is a common issue and indicates that the aqueous solubility of this compound has been exceeded. To mitigate this, you can try the following:
-
Lower the final concentration: The most straightforward solution is to work with a lower final concentration of the agonist in your aqueous medium.
-
Increase the percentage of co-solvent: If your experimental system allows, a small percentage of an organic co-solvent in the final aqueous solution can help maintain solubility.[1][2][3]
-
Use a solubilizing agent: Incorporating surfactants or cyclodextrins into your aqueous buffer can help to increase the solubility of hydrophobic compounds.[1][4][5]
-
Adjust the pH: The solubility of some compounds can be influenced by pH.[1] Investigating the pH-solubility profile of this compound may reveal a pH at which it is more soluble.
Q4: Can I sonicate or heat the solution to improve the solubility of this compound?
A4: Gentle warming (e.g., to 37°C) and brief sonication can be used to aid in the dissolution of this compound in the initial organic solvent.[6] However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound. Always check the compound's stability at elevated temperatures. For aqueous solutions, these methods may temporarily increase dissolution but may not prevent precipitation over time if the concentration is above the equilibrium solubility.
Q5: How does the purity of this compound affect its solubility?
A5: Impurities can sometimes affect the solubility of a compound. It is crucial to use a high-purity batch of this compound for your experiments to ensure reproducible results. If you suspect purity issues, it is advisable to re-purify the compound or obtain a new, high-purity lot.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Precipitation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the cell culture wells under a microscope for any signs of precipitation after adding the agonist.
-
Solubility Test: Perform a preliminary test by adding the highest concentration of your agonist to the cell culture medium and incubating under the same conditions as your experiment. Observe for any precipitation over time.
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and effects on solubility.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from your stock solution for each experiment to avoid issues with compound stability in diluted solutions.
-
Issue 2: Low bioavailability in in vivo studies.
-
Possible Cause: Poor absorption due to low solubility in the gastrointestinal tract or precipitation at the injection site.
-
Troubleshooting Steps:
-
Formulation Development: For oral administration, consider formulating this compound as a solid dispersion or with solubility-enhancing excipients.[7][8]
-
Vehicle Selection: For parenteral administration, use a well-tolerated vehicle that can maintain the solubility of the compound. Co-solvent systems (e.g., PEG400, propylene glycol, ethanol in water) are often used.[2][3]
-
Particle Size Reduction: Micronization or nanosuspension techniques can increase the surface area of the drug particles, which can improve the dissolution rate and, consequently, absorption.[6][9][10]
-
Data Presentation
Table 1: Recommended Solvents for Stock Solution Preparation
| Solvent | Typical Starting Concentration | Notes |
| DMSO | 10-50 mM | Recommended for in vitro studies. Keep final concentration in media low. |
| Ethanol | 5-20 mM | Can be used, but may have higher cellular toxicity than DMSO. |
| DMF | 10-50 mM | Use with caution due to higher toxicity. |
Table 2: Common Solubilization Techniques and Their Suitability
| Technique | Suitability for In Vitro | Suitability for In Vivo | Key Considerations |
| Co-solvents | High | High | Toxicity and tolerability of the co-solvent must be considered.[1][2] |
| Surfactants | Medium | Medium | Can interfere with cellular assays and may have toxic effects.[1] |
| Cyclodextrins | High | High | Can alter the free concentration of the drug, potentially affecting activity. |
| pH Adjustment | Medium | Low | Buffer capacity of physiological systems may counteract pH changes.[1] |
| Solid Dispersion | Low | High | Primarily a pre-formulation strategy for oral solid dosage forms.[7][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh out the required amount of this compound (assuming a molecular weight, e.g., 500 g/mol , weigh 5 mg).
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the solid compound (for 5 mg at 500 g/mol to make 10 mM, add 1 mL of DMSO).
-
Dissolve: Gently vortex the solution. If necessary, briefly sonicate in a water bath or warm to 37°C until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Equilibrium Solubility Determination by Shake-Flask Method
This protocol determines the equilibrium solubility of this compound in a specific buffer.[11][12][13]
-
Prepare Buffer: Prepare the aqueous buffer of interest (e.g., pH 7.4 phosphate-buffered saline).
-
Add Excess Compound: Add an excess amount of solid this compound to a known volume of the buffer in a sealed container (e.g., a glass vial). The solid should be in excess to ensure a saturated solution is formed.
-
Equilibrate: Place the container in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.[12]
-
Separate Solid and Liquid Phases: After equilibration, separate the undissolved solid from the solution. This can be done by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a 0.22 µm filter.
-
Quantify Concentration: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculate Solubility: The measured concentration represents the equilibrium solubility of this compound in that specific buffer at that temperature.
Visualizations
Caption: FXR Signaling Pathway Activation.
Caption: Experimental Workflow for Troubleshooting Solubility.
Caption: Logical Selection of a Solubilization Strategy.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cosolvent - Wikipedia [en.wikipedia.org]
- 3. ijpbr.in [ijpbr.in]
- 4. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. japer.in [japer.in]
- 7. Solubility enhancement studies on the poorly soluble drug febuxostat [wisdomlib.org]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Investigating Potential Toxicity of Long-Term FXR Agonist 9 Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential toxicity of long-term administration of Farnesoid X Receptor (FXR) agonists, with a focus on a representative compound, "FXR agonist 9."
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported toxicities associated with long-term administration of FXR agonists in preclinical and clinical studies?
A1: The most frequently observed adverse effects with systemic FXR agonists are considered class effects. These include:
-
Pruritus (itching): This is the most common and often dose-limiting side effect. It is reported in a significant percentage of patients treated with FXR agonists like obeticholic acid (OCA)[1][2][3][4].
-
Lipid Profile Changes: Many FXR agonists can lead to an increase in low-density lipoprotein (LDL) cholesterol and a decrease in high-density lipoprotein (HDL) cholesterol[5][6][7].
-
Hepatotoxicity: While developed for liver diseases, some FXR agonists, particularly at high doses, can cause liver injury[8]. This is a critical parameter to monitor, especially in models with pre-existing liver conditions.
-
Gastrointestinal (GI) Symptoms: Side effects such as diarrhea, abdominal discomfort, and bloating have been reported[1].
Q2: What is the proposed mechanism for FXR agonist-induced pruritus?
A2: The leading hypothesis is that FXR activation in hepatocytes induces the expression and release of Interleukin-31 (IL-31), a known pruritogen (a substance that causes itching)[2][3][9]. Studies have shown that serum IL-31 levels correlate with pruritus in patients with liver disease, and FXR agonist therapy can increase these levels[2][10]. This suggests the pruritus is a direct pharmacological effect of FXR activation rather than a consequence of cholestasis, as these drugs often improve bile acid metabolism[2][3].
Q3: Can long-term FXR activation lead to unintended consequences beyond the common side effects?
A3: Preclinical studies suggest that chronic, high-level FXR activation could have other effects. For example, some animal studies have indicated that sustained FXR activation might sensitize the liver to cholesterol toxicity or cause liver enlargement (hypertrophy)[11]. While FXR activation is generally protective against drug-induced liver injury from agents like acetaminophen (APAP), the systemic effects on metabolism and cellular homeostasis warrant careful long-term monitoring in experimental models[12][13].
Q4: Are non-steroidal FXR agonists expected to have a different toxicity profile from steroidal agonists like OCA?
A4: Non-steroidal FXR agonists were developed to improve upon the pharmacological properties and reduce the side effects of steroidal agonists[4]. While they may have different potency and selectivity, pruritus is still reported with non-steroidal agents like cilofexor and vonafexor, suggesting it is a class-wide effect tied to the mechanism of FXR activation[2][14][15]. However, differences in off-target effects or impacts on lipid metabolism could exist between different chemical scaffolds[4][7].
Troubleshooting Experimental Results
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Assays (e.g., Cell-based Reporter Assays, Gene Expression Analysis)
Issue 1: High variability in the activation of FXR target genes (e.g., SHP, FGF19) between experimental replicates.
-
Possible Cause: Inconsistent cell line integrity or high passage number. FXR expression levels can diminish or change as cells are passaged repeatedly[15].
-
Troubleshooting Action:
-
Use low-passage cells for all experiments.
-
Regularly authenticate cell lines to ensure they have not been contaminated or misidentified.
-
Standardize cell seeding density and confluence at the time of treatment.
-
-
Possible Cause: Variability in media components, particularly fetal bovine serum (FBS), which contains endogenous nuclear receptor ligands[15].
-
Troubleshooting Action:
-
Purchase a single large lot of FBS for an entire series of experiments.
-
If possible, switch to a serum-free, chemically defined medium to reduce variability.
-
Alternatively, use charcoal-stripped serum to remove endogenous steroids and lipids.
-
Issue 2: Unexpected cytotoxicity observed at concentrations intended to be pharmacologically active.
-
Possible Cause: Solvent toxicity. Solvents like DMSO can be toxic to cells, especially at concentrations above 0.1-0.5%[15].
-
Troubleshooting Action:
-
Ensure the final solvent concentration is consistent across all wells, including vehicle controls.
-
Perform a solvent toxicity curve to determine the maximum tolerated concentration for your specific cell line.
-
-
Possible Cause: Off-target effects of this compound in a particular cell line[15].
-
Troubleshooting Action:
-
Conduct a full dose-response curve to identify a non-toxic, effective concentration range.
-
Confirm that the observed effect is FXR-dependent by using FXR knockout/knockdown cells or by co-treatment with a validated FXR antagonist.
-
In Vivo Animal Models (e.g., Rodent Models of Liver or Metabolic Disease)
Issue 3: Inconsistent or unexpected levels of hepatotoxicity (e.g., variable ALT/AST elevations).
-
Possible Cause: Variability in drug formulation, leading to inconsistent bioavailability[15].
-
Troubleshooting Action:
-
Develop and validate a consistent formulation protocol (e.g., suspension in a specific, inert vehicle like 0.5% methylcellulose).
-
Ensure the formulation is homogenous before each administration.
-
For oral gavage, dose animals based on the most recent body weight measurements and ensure precise administration technique.
-
-
Possible Cause: The underlying animal model has a variable phenotype or the drug interacts with the disease state in an unexpected way. For instance, high-dose OCA was found to induce liver injury in a NAFLD mouse model in an FXR-dependent manner[8].
-
Troubleshooting Action:
-
Increase animal numbers per group to account for biological variability.
-
Include appropriate control groups: vehicle-treated healthy animals, vehicle-treated diseased animals, and drug-treated healthy animals.
-
Conduct a dose-ranging study in the specific disease model to identify a therapeutic window before initiating long-term studies.
-
Issue 4: Animals exhibit excessive scratching and skin lesions, confounding other study endpoints.
-
Possible Cause: Drug-induced pruritus, a known class effect of FXR agonists[1][2].
-
Troubleshooting Action:
-
Implement a semi-quantitative scoring system for scratching behavior and skin lesions.
-
Consider measuring serum IL-31 levels as a potential biomarker for drug-induced pruritus[2][10].
-
If pruritus is severe and impacts animal welfare, a dose reduction may be necessary. This should be discussed with the institutional animal care and use committee.
-
Quantitative Data on FXR Agonist Toxicity
The following tables summarize key quantitative data from clinical trials of representative FXR agonists.
Table 1: Incidence of Common Adverse Events with Obeticholic Acid (OCA) in Primary Biliary Cholangitis (PBC)
| Adverse Event | Placebo | OCA 10 mg/day | OCA 50 mg/day |
|---|---|---|---|
| Pruritus | 35% | 70% | 94% |
| Discontinuation due to Adverse Events | - | 15% | 38% |
(Data adapted from a clinical trial in PBC patients[3])
Table 2: Incidence of Pruritus in a Phase 3 Trial of OCA for NASH
| Treatment Group | Incidence of Pruritus | Discontinuation due to Pruritus |
|---|---|---|
| Placebo | 19% | <1% |
| OCA 10 mg | 23% | 1% |
| OCA 25 mg | 51% | 9% |
(Data adapted from the FLINT trial and other NASH studies[2][4][5])
Experimental Protocols
Protocol 1: Assessment of Drug-Induced Liver Injury (DILI) in a Rodent Model
This protocol provides a framework for evaluating the hepatotoxic potential of this compound.
-
Animal Model Selection: Use a relevant model, such as C57BL/6J mice on a high-fat diet to induce NAFLD, or a model of acetaminophen (APAP)-induced injury to assess protective or exacerbating effects[8][13].
-
Dosing and Administration:
-
Administer this compound via oral gavage daily for the specified study duration (e.g., 8-12 weeks for chronic studies).
-
Include at least three dose levels (low, medium, high) and a vehicle control group.
-
-
Monitoring:
-
Record body weight and food consumption weekly.
-
Perform interim blood collections (e.g., via tail vein) for biochemical analysis.
-
-
Terminal Procedures:
-
At the end of the study, collect terminal blood via cardiac puncture for a full serum chemistry panel.
-
Harvest the liver, weigh it, and section it for histology and molecular analysis.
-
-
Key Endpoints:
-
Serum Biochemistry: Measure Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin as markers of liver injury[16][17].
-
Histopathology: Formalin-fix, paraffin-embed liver sections and stain with Hematoxylin and Eosin (H&E) to assess for necrosis, inflammation, steatosis, and fibrosis. Use Sirius Red or Trichrome stain for specific fibrosis assessment[17].
-
Gene Expression: Isolate RNA from a portion of the liver and perform qPCR to analyze the expression of FXR target genes (e.g., Shp, Fgf15) and markers of inflammation (Tnf-α, Il-6) and fibrosis (Col1a1, Acta2).
-
Protocol 2: Assessment of Pruritus in a Rodent Model
This protocol is designed to quantify itching behavior potentially induced by this compound.
-
Animal Model: C57BL/6J mice are commonly used.
-
Acclimation: Acclimate mice to individual observation chambers for at least 30 minutes before testing.
-
Dosing: Administer a single dose of this compound or vehicle.
-
Behavioral Observation:
-
Videorecord the animals for a set period (e.g., 60-120 minutes) post-dosing.
-
A trained observer, blinded to the treatment groups, should score the videos.
-
Quantify the number of scratching bouts, defined as the hind paw making contact with the body in a scratching motion.
-
-
Biomarker Analysis:
-
Data Analysis: Compare the number of scratching bouts and serum IL-31 levels between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
References
- 1. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL‐31 levels correlate with pruritus in patients with cholestatic and metabolic liver diseases and is farnesoid X receptor responsive in NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 7. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Obeticholic Acid Induces Hepatoxicity Via FXR in the NAFLD Mice [frontiersin.org]
- 9. Managing pruritus in chronic liver disease: An in-depth narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phoenixbio.com [phoenixbio.com]
- 11. researchgate.net [researchgate.net]
- 12. The Farnesoid X Receptor as a Master Regulator of Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug-induced liver injury: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
addressing tachyphylaxis with FXR agonist 9
Welcome to the technical support center for FXR Agonist 9. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges, particularly concerning tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a selective partial agonist of the Farnesoid X Receptor (FXR). As a partial agonist, it elicits a submaximal response compared to a full agonist, even at saturating concentrations. This property can be advantageous in minimizing potential mechanism-based side effects that may be associated with full FXR activation.[1][2]
Q2: What is tachyphylaxis and why is it a concern when working with this compound?
Tachyphylaxis, also known as desensitization, is a rapid decrease in the response to a drug following repeated or continuous administration.[3][4][5][6][7] In the context of this compound, prolonged exposure could lead to a diminished transcriptional response, potentially impacting the therapeutic or experimental outcome. Understanding and mitigating tachyphylaxis is crucial for designing effective long-term studies.
Q3: What are the potential mechanisms underlying tachyphylaxis to FXR agonists?
While the precise mechanisms for this compound are under investigation, tachyphylaxis to nuclear receptor agonists can occur through several mechanisms:
-
Receptor Downregulation: Prolonged agonist exposure can lead to a decrease in the total number of FXR proteins within the cell through increased degradation or reduced synthesis.[4]
-
Receptor Desensitization: Covalent modifications, such as phosphorylation, of the FXR protein can alter its ability to bind to DNA or recruit co-activators, thereby reducing its transcriptional activity.
-
Cofactor Depletion or Exchange: Continuous activation of FXR may lead to the depletion of essential co-activators or the recruitment of co-repressors, diminishing the transcriptional output.
-
Negative Feedback Loops: FXR activation induces the expression of target genes, such as the Small Heterodimer Partner (SHP), which in turn can inhibit FXR's own transcriptional activity, creating a negative feedback loop that contributes to desensitization.[8]
Troubleshooting Guide: Addressing Tachyphylaxis
This guide provides solutions to common issues related to tachyphylaxis that you might encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Decreased FXR target gene expression (e.g., SHP, BSEP) after prolonged treatment with this compound. | Tachyphylaxis/Receptor Desensitization. | 1. Implement a "washout" period: After a period of treatment, remove this compound from the culture medium for a defined period (e.g., 24-48 hours) to allow for receptor resensitization. 2. Optimize dosing regimen: Instead of continuous exposure, consider intermittent or "pulse" dosing to minimize sustained receptor activation. 3. Evaluate different concentrations: A lower effective concentration of this compound might induce a sustainable response with less pronounced tachyphylaxis. |
| High variability in response to this compound in long-term experiments. | Inconsistent tachyphylactic response between experimental replicates. | 1. Standardize cell culture conditions: Ensure consistent cell density, passage number, and media components across all experiments. 2. Monitor cell health: Perform regular cell viability assays to ensure that the observed effects are not due to cytotoxicity. 3. Use a positive control: Include a known full FXR agonist to benchmark the response and assess the degree of tachyphylaxis. |
| Initial robust response to this compound followed by a gradual loss of efficacy. | Development of tolerance over time. | 1. Time-course experiments: Conduct detailed time-course studies to characterize the onset and duration of the tachyphylactic effect. This will help in defining the optimal treatment window. 2. Analyze multiple target genes: Assess a panel of FXR target genes, as the extent of tachyphylaxis may vary between different gene promoters. |
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the effects of tachyphylaxis on this compound activity.
Table 1: Time-Dependent Effect of this compound on SHP Gene Expression in HepG2 Cells
| Treatment Duration | Fold Change in SHP mRNA Expression (vs. Vehicle) |
| 6 hours | 8.5 ± 0.7 |
| 12 hours | 10.2 ± 0.9 |
| 24 hours | 6.1 ± 0.5 |
| 48 hours | 3.2 ± 0.3 |
| 72 hours | 1.8 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Comparison of Tachyphylaxis between this compound and a Full Agonist (GW4064)
| Agonist (Concentration) | Peak Fold Change in BSEP mRNA (Time) | Fold Change at 48 hours | % Reduction from Peak |
| This compound (1 µM) | 12.4 ± 1.1 (12h) | 4.5 ± 0.4 | 63.7% |
| GW4064 (1 µM) | 25.8 ± 2.3 (12h) | 8.1 ± 0.7 | 68.6% |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: In Vitro Assessment of Tachyphylaxis to this compound
This protocol describes a method to induce and measure tachyphylaxis to this compound in a human hepatocyte cell line (e.g., HepG2).
-
Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Induction of Tachyphylaxis:
-
Seed HepG2 cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treat the cells with this compound (e.g., at its EC50 concentration of 0.09 µM) or vehicle (DMSO) for various time points (e.g., 6, 12, 24, 48, and 72 hours).
-
-
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR):
-
At each time point, harvest the cells and extract total RNA using a commercially available kit.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qRT-PCR using SYBR Green chemistry to quantify the mRNA expression levels of FXR target genes (e.g., SHP, BSEP, CYP7A1) and a housekeeping gene (e.g., GAPDH).[9][10]
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Plot the fold change in gene expression over time to visualize the onset and magnitude of tachyphylaxis.
-
Visualizations
Caption: FXR Signaling Pathway and Negative Feedback Loop.
Caption: Experimental Workflow for Assessing Tachyphylaxis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. 16. Receptor Regulation – Principles of Pharmacology – Study Guide [open.lib.umn.edu]
- 4. partone.litfl.com [partone.litfl.com]
- 5. Some fundamental points concerning the clinical aspects of desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. trc-p.nl [trc-p.nl]
- 8. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 9. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reporter Gene Assays for FXR Agonists
Welcome to the technical support center for optimizing reporter gene assays for Farnesoid X Receptor (FXR) agonists. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful execution and interpretation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of an FXR reporter gene assay?
A1: An FXR reporter gene assay is a cell-based method used to quantify the activity of FXR agonists. The core principle involves introducing a reporter gene, typically luciferase, into mammalian cells. The expression of this reporter gene is driven by a promoter containing FXR response elements (FXREs). When an FXR agonist activates the FXR protein, it forms a heterodimer with the Retinoid X Receptor (RXR), binds to the FXREs, and initiates the transcription of the reporter gene. The resulting signal, such as light output from luciferase, is proportional to the level of FXR activation.[1][2][3]
Q2: Which cell lines are suitable for FXR reporter gene assays?
A2: Several cell lines are commonly used, with the choice often depending on the experimental goals and the specific FXR isoform being studied. HEK293T and HepG2 cells are frequently employed for their high transfection efficiency and liver-like characteristics, respectively.[4] It is crucial to use a cell line that has low endogenous FXR expression to minimize background signal, or to use a stable cell line specifically engineered to express FXR and the reporter construct.[1]
Q3: What are the essential plasmid components for a transient transfection-based FXR reporter assay?
A3: A typical transient transfection setup requires three key plasmids:
-
An FXR expression vector to ensure sufficient levels of the FXR protein.
-
An RXR expression vector , as FXR functions as a heterodimer with RXR.[1][5][6]
-
A reporter plasmid containing a luciferase gene (or another reporter) downstream of a promoter with multiple copies of an FXRE.[7]
Q4: How can I optimize the ratio of the different plasmids for co-transfection?
A4: The optimal ratio of FXR, RXR, and reporter plasmids is critical for achieving a robust assay window. It is recommended to perform a matrix titration to determine the ideal ratio. A common starting point is a 10:1 ratio of the reporter vector to the expression vector.[8] The goal is to have sufficient FXR and RXR expression to drive a strong reporter signal in the presence of an agonist, without causing excessive basal activity.
Q5: What positive control agonists can I use for my FXR assay?
A5: Several well-characterized FXR agonists are available and commonly used as positive controls. These include:
-
Chenodeoxycholic acid (CDCA): A primary bile acid and a natural ligand for FXR.[8]
-
Obeticholic acid (OCA): A semi-synthetic bile acid analog and an FDA-approved FXR agonist.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal (High Luciferase Activity in Vehicle Control) | 1. Constitutive Activity: Overexpression of FXR and/or RXR can lead to ligand-independent activation. 2. Promoter Leakiness: The minimal promoter in the reporter plasmid may have some basal activity. 3. Cell Health: Unhealthy or stressed cells can exhibit aberrant reporter gene expression. | 1. Optimize Plasmid Ratios: Reduce the amount of FXR and RXR expression plasmids in your transfection mix.[7] 2. Use a Different Reporter: Consider a reporter plasmid with a more tightly controlled promoter. 3. Monitor Cell Viability: Ensure cells are healthy and not overgrown at the time of transfection and treatment. |
| Low Signal-to-Background Ratio (Poor Assay Window) | 1. Suboptimal Agonist Concentration: The concentration of "FXR agonist 9" may be too low to induce a strong response. 2. Inefficient Transfection: Poor delivery of one or more plasmids into the cells. 3. Insufficient Incubation Time: The agonist may require more time to elicit a maximal response. 4. Low Receptor Expression: Insufficient levels of FXR and/or RXR. | 1. Perform a Dose-Response Curve: Test a wide range of concentrations for "this compound" to determine its EC50.[9] 2. Optimize Transfection Protocol: Use a high-quality transfection reagent and optimize the DNA-to-reagent ratio. Monitor transfection efficiency using a fluorescent protein reporter. 3. Time-Course Experiment: Measure reporter activity at different time points (e.g., 18, 24, 48 hours) after agonist treatment.[10] 4. Increase Expression Plasmids: Titrate up the amount of FXR and RXR expression plasmids, being mindful of potential increases in background. |
| High Well-to-Well Variability | 1. Inconsistent Cell Seeding: Uneven cell numbers across the wells of the assay plate. 2. Pipetting Errors: Inaccurate dispensing of transfection reagents, agonist dilutions, or luciferase assay reagent. 3. Edge Effects: Evaporation from the outer wells of the plate can concentrate reagents and affect cell health. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before plating. 2. Calibrate Pipettes: Regularly check and calibrate your pipettes. Use a multi-channel pipette for reagent addition where possible.[11] 3. Minimize Edge Effects: Avoid using the outermost wells of the plate or fill them with sterile PBS or media to maintain humidity. |
| No Response to a Known Agonist | 1. Incorrect Plasmid: One of the essential plasmids (FXR, RXR, or reporter) may be incorrect or of poor quality. 2. Cell Line Issue: The cells may have lost their responsiveness or have been contaminated. 3. Reagent Degradation: The known agonist or other critical reagents may have degraded. | 1. Sequence Verify Plasmids: Confirm the identity and integrity of all your plasmid constructs. 2. Use a New Batch of Cells: Thaw a fresh vial of cells from a reliable stock. 3. Prepare Fresh Reagents: Use a fresh aliquot of the known agonist and prepare all solutions newly. |
| Compound Cytotoxicity | 1. Inherent Toxicity: "this compound" may be toxic to the cells at the concentrations being tested. | 1. Perform a Cell Viability Assay: Concurrently with the reporter assay, run a parallel assay (e.g., MTT, CellTiter-Glo®) to assess the impact of your compound on cell viability. A decrease in reporter signal may be due to cell death rather than a lack of FXR activation.[3] |
Experimental Protocols
Detailed Methodology: Transient Transfection-Based FXR Reporter Gene Assay
-
Cell Seeding:
-
Culture HEK293T or HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
The day before transfection, seed the cells into a 96-well white, clear-bottom plate at a density of 10,000-20,000 cells per well in 100 µL of complete growth medium.
-
-
Transfection:
-
On the day of transfection, prepare the transfection complexes. For each well, combine the following in a microcentrifuge tube:
-
FXR expression plasmid (e.g., 25 ng)
-
RXR expression plasmid (e.g., 25 ng)
-
FXRE-luciferase reporter plasmid (e.g., 50 ng)
-
A transfection control plasmid (e.g., Renilla luciferase, 5 ng)
-
-
Use a suitable transfection reagent according to the manufacturer's instructions.
-
Add the transfection complex to the cells and incubate for 4-6 hours at 37°C and 5% CO2.
-
After incubation, replace the transfection medium with fresh complete growth medium.
-
-
Compound Treatment:
-
24 hours post-transfection, prepare serial dilutions of "this compound" and the positive control (e.g., GW4064) in the appropriate assay medium (e.g., DMEM with 0.5% charcoal-stripped FBS).
-
Remove the medium from the cells and add 100 µL of the compound dilutions.
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagents to room temperature.
-
Remove the medium from the wells.
-
Add passive lysis buffer and incubate for 15 minutes with gentle shaking.
-
Measure luciferase activity using a luminometer according to the manufacturer's protocol for a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Plot the normalized relative light units (RLUs) against the log of the agonist concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic equation) to determine the EC50 and maximal efficacy (Emax) for "this compound".
-
Visualizations
Caption: FXR Signaling Pathway in a Reporter Gene Assay.
Caption: Experimental Workflow for an FXR Reporter Gene Assay.
Caption: Troubleshooting Logic for Common Assay Issues.
References
- 1. signosisinc.com [signosisinc.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. iivs.org [iivs.org]
- 4. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. [Development and optimization of a cell screening system for farnesoid X receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. besjournal.com [besjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Variability in Animal Models Treated with FXR Agonist 9
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in animal models treated with FXR agonist 9. The information is presented in a clear question-and-answer format, with quantitative data summarized in tables, detailed experimental protocols, and mandatory visualizations to clarify complex processes.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as compound 26, is an orally active and selective partial agonist of the Farnesoid X Receptor (FXR).[1] As a nuclear receptor primarily expressed in the liver and intestines, FXR plays a critical role in regulating the homeostasis of bile acids, lipids, and glucose.[2][3] Upon activation by an agonist like this compound, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their expression. This regulation helps to control the synthesis and transport of bile acids, influence lipid and glucose metabolism, and reduce inflammation and fibrosis.[2][3]
Q2: In which animal models has this compound been shown to be effective?
A2: this compound has demonstrated efficacy in a mouse model of metabolic dysfunction-associated steatohepatitis (MASH) induced by a high-fat diet (HFD) and carbon tetrachloride (CCl4). In this model, the compound was shown to significantly ameliorate pathological features of the liver, including steatosis, inflammation, and fibrosis.[1]
Q3: What are the known side effects of FXR agonists in animal models and how can they be managed?
A3: A common class effect of FXR agonists is pruritus (itching).[1] This is thought to be mediated, in part, by the upregulation of Interleukin-31 (IL-31), a known pruritogen.[1] Management strategies can include environmental enrichment to reduce stress, which can lower the itching threshold, and ensuring non-irritating bedding. In cases of severe scratching, gentle trimming of the animals' nails may be considered to prevent self-injury.[1] Another reported side effect in some studies with other FXR agonists is an alteration in lipoprotein profiles, specifically an increase in low-density lipoprotein (LDL) cholesterol.[4] Monitoring lipid panels is advisable.
II. Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: High Variability in Efficacy Endpoints (e.g., liver enzyme levels, fibrosis scores)
-
Question: We are observing significant variability in the reduction of ALT/AST levels and liver fibrosis scores between animals in the same treatment group. What are the potential causes and solutions?
-
Answer:
Potential Cause Troubleshooting Recommendation Animal Model Variability The genetic background of the mouse strain can significantly impact the development and progression of MASH.[5] Different strains exhibit varying susceptibility to diet-induced liver injury. It is crucial to use a well-characterized and consistent mouse strain. For MASH models, consider strains known to be susceptible, such as C57BL/6J, under specific dietary conditions. Inconsistent Drug Formulation and Administration Improper formulation can lead to poor bioavailability and inconsistent exposure. Ensure a validated and consistent protocol for drug formulation. For oral gavage, accurate dosing based on the most recent body weight measurements is critical. The volume administered should be consistent and appropriate for the animal's size. Diet-Induced Variability The composition of the high-fat diet used to induce MASH can be a significant source of variability. Use a standardized, commercially available diet from a reputable supplier to ensure consistency across experiments. Monitor food and water intake to ensure uniform consumption. Subjectivity in Histological Scoring The scoring of liver fibrosis can be subjective. To minimize variability, ensure that histological scoring is performed by a trained pathologist who is blinded to the treatment groups. Utilizing quantitative image analysis software to measure collagen deposition can also provide more objective data.[6][7] Circadian Rhythm The gut microbiome and metabolic processes, which are influenced by FXR activation, exhibit circadian rhythms.[8] Dosing animals at the same time each day can help to minimize variability related to these natural fluctuations.
Issue 2: Unexpected Animal Mortality or Adverse Events
-
Question: We have experienced unexpected mortality in our treatment group. What could be the cause and what steps should be taken?
-
Answer:
Potential Cause Troubleshooting Recommendation Gavage-Related Trauma Improper oral gavage technique can lead to esophageal or stomach perforation, or aspiration pneumonia. Ensure all personnel are thoroughly trained in correct gavage procedures. Use appropriately sized and flexible gavage needles. Monitor animals for signs of distress (e.g., labored breathing) immediately after dosing and for the following 24 hours. Compound Toxicity at High Doses While this compound is reported to be effective, high doses of any compound can lead to off-target effects and toxicity. Perform a dose-response study to determine the optimal therapeutic window with minimal toxicity. If mortality is observed, consider reducing the dose. Vehicle Toxicity The vehicle used to dissolve or suspend the compound can have its own toxic effects. Ensure the vehicle is well-tolerated at the administered volume. Common vehicles include corn oil, methylcellulose, or polyethylene glycol. Conduct a vehicle-only control group to assess any vehicle-related effects. Exacerbation of Pre-existing Pathology In some models of severe cholestasis, FXR agonists have been reported to exacerbate liver injury.[9][10] Carefully characterize the baseline pathology of your animal model. If the model involves severe pre-existing liver damage, a cautious approach with lower doses may be necessary.
III. Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and provide a template for recording in vivo experimental data. Note: Specific in vivo quantitative data from the primary publication on this compound (Chen C, et al., Bioorg Chem. 2024) is not publicly available in full at this time. The in vivo data table is presented as a template for researchers to populate with their own experimental findings.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Source |
| Target | Farnesoid X Receptor (FXR) | [1] |
| Activity | Partial Agonist | [1] |
| EC50 | 0.09 ± 0.02 µM | [1] |
| Maximum Efficacy | 75.13% (relative to Obeticholic Acid) | [1] |
Table 2: Template for In Vivo Efficacy Data of this compound in a MASH Mouse Model
| Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) |
| Animal Strain | e.g., C57BL/6J | e.g., C57BL/6J | e.g., C57BL/6J |
| MASH Induction Method | e.g., HFD + CCl4 | e.g., HFD + CCl4 | e.g., HFD + CCl4 |
| Treatment Duration | e.g., 4 weeks | e.g., 4 weeks | e.g., 4 weeks |
| Route of Administration | e.g., Oral Gavage | e.g., Oral Gavage | e.g., Oral Gavage |
| Serum ALT (U/L) | Mean ± SD | Mean ± SD | Mean ± SD |
| Serum AST (U/L) | Mean ± SD | Mean ± SD | Mean ± SD |
| Liver/Body Weight Ratio | Mean ± SD | Mean ± SD | Mean ± SD |
| NAFLD Activity Score (NAS) | Mean ± SD | Mean ± SD | Mean ± SD |
| Fibrosis Score | Mean ± SD | Mean ± SD | Mean ± SD |
| Hepatic Triglycerides (mg/g) | Mean ± SD | Mean ± SD | Mean ± SD |
IV. Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage in Mice
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the vehicle solution. A common vehicle for oral administration of hydrophobic compounds in mice is 0.5% (w/v) methylcellulose in sterile water.
-
To prepare the vehicle, slowly add the methylcellulose to warm (50-60°C) sterile water while stirring continuously until a uniform suspension is formed. Allow the solution to cool to room temperature.
-
Suspend the weighed this compound in the vehicle to the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
-
Oral Gavage Procedure:
-
Weigh each mouse to determine the precise dosing volume (typically 5-10 mL/kg body weight).
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
-
Use a sterile, flexible, or ball-tipped gavage needle of the appropriate size (e.g., 20-22 gauge for adult mice).
-
Measure the needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark the needle to avoid over-insertion.
-
Gently insert the needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-attempt.
-
Once the needle is in the stomach (at the pre-measured depth), slowly administer the dosing solution.
-
Gently withdraw the needle.
-
Monitor the animal for at least 10-15 minutes post-gavage for any signs of distress.
-
V. Mandatory Visualizations
Caption: FXR Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for In Vivo Efficacy Testing.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse strain-dependent variation in metabolic associated fatty liver disease (MAFLD): a comprehensive resource tool for pre-clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Guide to Monitoring MASH Progression in Diet-Induced Mouse Disease Models | Taconic Biosciences [taconic.com]
- 7. Predicting Fibrosis Stage in MASH: The Role of Total Metabolic Syndrome Score and MMP-1 [mdpi.com]
- 8. Pathophysiology and management of opioid-induced pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FXR agonist obeticholic acid induces liver growth but exacerbates biliary injury in rats with obstructive cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent gene expression with FXR agonist 9
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using FXR Agonist 9 and observing inconsistent gene expression. The content is tailored for professionals in biomedical research and drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are seeing significant well-to-well and experiment-to-experiment variability in the induction of FXR target genes (e.g., SHP, BSEP) after treatment with this compound. What are the common causes?
Inconsistent gene expression is a frequent challenge in cell-based nuclear receptor assays. The variability can typically be traced to one of three main areas: the compound itself, the cell culture conditions, or the downstream analysis method.
A logical approach to troubleshooting this issue is to systematically investigate each of these areas. A recommended workflow is outlined below.
Key areas to investigate include:
-
Compound Integrity: Ensure the purity and stability of your FXR agonist stock. Improper storage or repeated freeze-thaw cycles can lead to degradation. Prepare fresh dilutions from a trusted stock for each experiment.
-
Cell Culture Health and Consistency:
-
Passage Number: High passage numbers can lead to genetic drift and altered cellular responses.[1] It is critical to use cells within a consistent and low passage range (e.g., passages 5-20) for all experiments.[2]
-
Cell Density: Confluency at the time of treatment can significantly impact results. Seed cells at a consistent density to ensure they are in an active growth phase and at a comparable confluency when the agonist is added.
-
Serum Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of endogenous nuclear receptor ligands, which can affect the baseline and inducibility of FXR target genes. It is advisable to test and reserve a large batch of serum for a series of experiments.
-
Mycoplasma Contamination: This common, often undetected, contamination can alter cellular metabolism and gene expression, leading to unreliable results. Regular testing is essential.
-
-
Experimental Parameters:
-
Vehicle Control: The solvent used to dissolve the agonist (commonly DMSO) must be used as a vehicle control at the exact same final concentration as in the treated wells.[3]
-
Treatment Duration: Ensure the treatment time is consistent across all experiments.
-
Q2: What is the expected potency (EC50) and efficacy (fold induction) for a synthetic FXR agonist?
The potency and efficacy of an FXR agonist are highly dependent on the specific compound, the cell line used, and the target gene being measured. Synthetic agonists like GW4064 are generally more potent than the endogenous ligand chenodeoxycholic acid (CDCA).[4]
Below is a summary of representative data for common FXR agonists in liver-derived cell lines. Note that these values are illustrative and actual results may vary.
| Compound | Cell Line | Target Gene / Assay | EC50 | Expected Fold Induction (at max dose) |
| GW4064 | HepG2 | SHP mRNA | ~50-100 nM | 3 - 10 fold[5] |
| HepG2 | BSEP mRNA | ~100-200 nM | 30 - 80 fold[6] | |
| Huh7 | SHP mRNA | ~50-150 nM | 5 - 15 fold | |
| Obeticholic Acid (OCA) | HEK293 (Reporter) | FXR Transactivation | ~130 nM[7] | Not Applicable |
| HepG2 | SHP mRNA | ~100-250 nM | 4 - 12 fold | |
| CDCA | HepG2 | BSEP mRNA | ~15-30 µM | 10 - 30 fold[6] |
| HepG2 | SHP mRNA | ~10-25 µM | 2 - 8 fold |
Data compiled from multiple sources. Actual values can vary based on experimental conditions.[4][5][6][7]
Q3: My results suggest off-target effects. Could this compound be acting through a non-FXR pathway?
Yes, this is a possibility, especially with synthetic ligands. For example, the widely used FXR agonist GW4064 has been reported to have FXR-independent effects, including modulation of G protein-coupled receptors like histamine receptors.[8] This can lead to unexpected changes in gene expression or cellular phenotypes.
To verify on-target effects, consider the following experiments:
-
Use an FXR Antagonist: Co-treatment with a specific FXR antagonist (e.g., (Z)-Guggulsterone) should block the gene induction caused by your agonist.
-
FXR Knockdown/Knockout Cells: The most definitive method is to use siRNA/shRNA to knock down FXR expression or use an FXR knockout cell line. The agonist should fail to induce target genes in the absence of the receptor.[9]
Q4: Which housekeeping genes are recommended for normalizing qPCR data in FXR agonist experiments?
The selection of a stable reference gene is critical for accurate qPCR analysis. Commonly used housekeeping genes like GAPDH and ACTB (β-actin) can be regulated under certain experimental conditions and may not be suitable.
For studies in human liver cell lines like HepG2 and L02, research suggests that TBP (TATA-box binding protein) and TUBB2a (tubulin beta 2a) show high stability across various treatments.[10][11] It is strongly recommended to validate a panel of potential housekeeping genes under your specific experimental conditions (including agonist treatment) to select the most stable one(s).
FXR Signaling Pathway
The Farnesoid X Receptor (FXR) is a nuclear receptor that functions as a primary sensor for bile acids. Upon activation by an agonist, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as FXR Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade is central to regulating bile acid, lipid, and glucose metabolism.[12]
Standard Experimental Protocol
This protocol provides a general framework for treating cultured cells with an FXR agonist and analyzing target gene expression via RT-qPCR.
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2, Huh7)
-
Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
This compound (e.g., GW4064)
-
Vehicle (e.g., DMSO, sterile)
-
Multi-well cell culture plates (e.g., 12-well or 24-well)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and validated primers for target and reference genes
Workflow:
Detailed Steps:
-
Cell Seeding:
-
One day prior to treatment, seed cells in 12-well plates at a density that will result in 70-80% confluency at the time of treatment. For HepG2 cells, this is typically 2.5 x 10^5 cells/well.
-
-
Compound Preparation:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, perform serial dilutions in serum-free culture medium to achieve the final desired concentrations. Prepare a vehicle control containing the same final concentration of DMSO (typically ≤0.1%).
-
-
Treatment:
-
Carefully aspirate the old medium from the cells.
-
Gently wash the cells once with sterile PBS.
-
Add the medium containing the FXR agonist dilutions or the vehicle control to the appropriate wells.
-
-
Incubation:
-
Return the plates to the incubator for the desired treatment period (e.g., 18-24 hours). This duration is typically sufficient to see robust induction of primary target genes like SHP.
-
-
RNA Isolation and Analysis:
-
Lyse the cells and extract total RNA according to your kit's protocol.
-
Assess RNA concentration and purity (A260/A280 ratio ~2.0).
-
Synthesize cDNA from 500 ng to 1 µg of total RNA.
-
Perform qPCR using validated primers for your target genes (SHP, BSEP, etc.) and a validated housekeeping gene (TBP).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle-treated control.
-
References
- 1. korambiotech.com [korambiotech.com]
- 2. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 3. researchgate.net [researchgate.net]
- 4. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Selection of Suitable Reference Genes for qPCR Gene Expression Analysis of HepG2 and L02 in Four Different Liver Cell Injured Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line Selection for FXR Agonist Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting appropriate cell lines for Farnesoid X Receptor (FXR) agonist studies. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are most commonly used for studying FXR activation?
A1: The choice of cell line is critical and depends on the research question. Liver and intestinal cell lines are most common due to high endogenous FXR expression.
-
Hepatocellular Carcinoma Lines: HepG2 and Huh-7 are widely used for studying hepatic FXR signaling, bile acid homeostasis, and lipid metabolism. They endogenously express FXR and its target genes.
-
Colon Adenocarcinoma Lines: Caco-2 and HT-29 are standard models for intestinal FXR function, including the regulation of FGF19. It's important to note that FXR expression in these lines can increase with differentiation.[1]
-
Low/No FXR Expression Lines: HEK-293T and SW480 cells have low to negligible FXR expression and are often used as negative controls or for transient transfection experiments to study specific FXR isoforms.[1]
Q2: How do I choose between different cell lines?
A2: Consider the following factors:
-
Tissue of Origin: Select a cell line that represents the target tissue of your compound (e.g., HepG2 for liver-acting agonists, Caco-2 for intestine-restricted agonists).
-
FXR Expression Level: Confirm the relative expression of FXRα isoforms. Higher expression levels generally provide a more robust window for detecting agonist activity.
-
Experimental Goal: For promoter-bashing or isoform-specific studies, transiently transfected HEK-293T cells may be ideal. For studying downstream metabolic functions, HepG2 or differentiated Caco-2 cells are more suitable.
Q3: What are the key FXR target genes I should measure?
A3: The primary downstream targets are reliable indicators of FXR activation.
-
In Hepatic Cells (e.g., HepG2):
-
SHP (Small Heterodimer Partner, NR0B2): A primary FXR target gene that mediates many of FXR's repressive functions.[2][3]
-
BSEP (Bile Salt Export Pump, ABCB11): Crucial for bile acid transport and a direct target of FXR.
-
CYP7A1 (Cholesterol 7α-hydroxylase): The rate-limiting enzyme in bile acid synthesis. Its expression is repressed by FXR activation, typically via SHP.[4]
-
-
In Intestinal Cells (e.g., Caco-2):
-
FGF19 (Fibroblast Growth Factor 19): A key gut-derived hormone induced by FXR that signals back to the liver.
-
IBABP (Ileal Bile Acid Binding Protein): Involved in the enterohepatic circulation of bile acids.
-
Data Summary Tables
Table 1: Common Cell Lines for FXR Agonist Studies
| Cell Line | Tissue of Origin | Typical Application | Relative FXR Expression | Key Considerations |
| HepG2 | Human Hepatocellular Carcinoma | Hepatic FXR signaling, metabolism | Moderate to High | Well-characterized, expresses key target genes.[2] |
| Huh-7 | Human Hepatocellular Carcinoma | Hepatic FXR signaling, metabolism | Moderate to High | Often used alongside HepG2 for validation. |
| Caco-2 | Human Colorectal Adenocarcinoma | Intestinal FXR signaling, FGF19 secretion | Increases with differentiation | Requires extended culture (21+ days) for full differentiation and maximal FXR expression.[1][5] |
| HT-29 | Human Colorectal Adenocarcinoma | Intestinal FXR signaling | Moderate | An alternative to Caco-2 for intestinal studies.[1] |
| HEK-293T | Human Embryonic Kidney | Transient transfection, reporter assays | Very Low / Negligible | Ideal for studying specific FXR isoforms or promoter constructs without endogenous interference. |
| SW480 | Human Colorectal Adenocarcinoma | Negative control | Very Low / Negligible | Lacks significant FXR expression, useful for confirming FXR-dependent effects.[1] |
Table 2: Potency of Common FXR Agonists in Reporter Assays
| Agonist | Chemical Class | Cell Line (Assay Type) | EC₅₀ Value | Reference |
| GW4064 | Non-steroidal | CV-1 (Transfected) | ~80-90 nM | [6] |
| HEK-293 (Reporter) | ~150 nM | [7] | ||
| Generic | 65 nM | [8] | ||
| Obeticholic Acid (OCA) | Steroidal (Bile Acid Analog) | Not specified | ~99 nM | - |
| Chenodeoxycholic Acid (CDCA) | Steroidal (Endogenous Ligand) | HepG2 (Reporter) | ~10-50 µM | - |
Experimental Protocols
FXR Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to activate FXR, leading to the expression of a luciferase reporter gene under the control of an FXR response element.
Materials:
-
HepG2 cells (or other suitable cell line)
-
FXR-responsive luciferase reporter plasmid (e.g., containing multiple copies of an IR-1 element)
-
A constitutively expressed control plasmid for normalization (e.g., pRL-SV40 expressing Renilla luciferase)
-
Transfection reagent
-
96-well white, clear-bottom assay plates
-
Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)
-
Luminometer
Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Transfection: Co-transfect the cells in each well with the FXR-responsive firefly luciferase plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 18-24 hours.
-
Compound Treatment: Aspirate the medium and replace it with a fresh medium containing the test FXR agonist at various concentrations (typically a serial dilution). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 1 µM GW4064).
-
Incubation: Incubate the plates for another 24 hours.
-
Luciferase Measurement: Equilibrate the plate to room temperature. Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase units against the log of the agonist concentration and fit a dose-response curve to determine the EC₅₀ value.
Quantitative PCR (qPCR) for FXR Target Gene Expression
This method measures changes in the mRNA levels of endogenous FXR target genes following agonist treatment.
Materials:
-
HepG2 or Caco-2 cells
-
6-well plates
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for target genes (e.g., SHP, BSEP) and a housekeeping gene (e.g., GAPDH, ACTB).
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow until they reach ~80% confluency. Treat cells with the FXR agonist at desired concentrations for 18-24 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction in a 96-well qPCR plate. Each reaction should contain cDNA template, forward and reverse primers for the gene of interest, and qPCR master mix.
-
Thermal Cycling: Run the qPCR plate in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and relative to the vehicle-treated control.
MTT Cell Viability Assay
This assay assesses whether the FXR agonist exhibits cytotoxic effects at the concentrations tested.
Materials:
-
Cells of interest
-
96-well clear plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[9]
-
Compound Treatment: Treat the cells with the FXR agonist at the same concentrations used in the functional assays. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10] Mix gently to ensure complete solubilization.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Visualized Workflows and Pathways
References
- 1. The bile acid nuclear receptor FXR and the bile acid binding protein IBABP are differently expressed in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bile acid-activated nuclear receptor FXR suppresses apolipoprotein A-I transcription via a negative FXR response element - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human FXR Regulates SHP Expression through Direct Binding to an LRH-1 Binding Site, Independent of an IR-1 and LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of FXR agonist GW4064 in the treatment of hilar cholangiocarcinoma in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: Unraveling the Efficacy of a Novel FXR Agonist Versus Obeticholic Acid
An in-depth guide for researchers and drug development professionals on the comparative preclinical efficacy of a next-generation Farnesoid X Receptor (FXR) agonist, INT-787, and the first-in-class FXR agonist, Obeticholic Acid (OCA).
In the landscape of therapeutic development for metabolic and liver diseases, the Farnesoid X Receptor (FXR) has emerged as a pivotal target. As a nuclear receptor highly expressed in the liver and intestine, FXR plays a crucial role in regulating bile acid, lipid, and glucose homeostasis. Obeticholic Acid (OCA), a semi-synthetic bile acid analogue, was the first FXR agonist to receive clinical approval for the treatment of Primary Biliary Cholangitis (PBC) and has been extensively studied for Non-alcoholic Steatohepatitis (NASH). However, the quest for agonists with improved efficacy and safety profiles has led to the development of next-generation compounds.
This guide provides a detailed comparison of the preclinical efficacy of OCA and a novel, highly selective FXR agonist, INT-787. The data presented is primarily derived from a head-to-head study in a mouse model of NASH, offering valuable insights for researchers in the field.
Quantitative Efficacy Comparison
The following tables summarize the key efficacy data from a preclinical study comparing INT-787 and Obeticholic Acid in a diet-induced mouse model of NASH.[1][2][3]
| In Vitro Potency | EC50 (µM) | TGR5 Agonistic Activity | Reference |
| Obeticholic Acid (OCA) | 0.15 | Weak | [2] |
| INT-787 | 0.14 | No | [2] |
| Effects on Liver Histopathology in a NASH Mouse Model (8 weeks treatment) | Vehicle | OCA (30 mg/kg) | INT-787 (30 mg/kg) | Reference |
| Steatosis (% reduction vs. Vehicle) | - | 61% | 74% | [2] |
| Inflammation (Galectin-3 reduction) | - | No significant reduction | Significant reduction | [1][2] |
| Fibrosis (Collagen 1a1 reduction) | - | No significant reduction | Significant reduction | [1][2] |
| Effects on Plasma Biomarkers in a NASH Mouse Model (8 weeks treatment) | Vehicle | OCA (30 mg/kg) | INT-787 (30 mg/kg) | Reference |
| Alanine Aminotransferase (ALT) | Elevated | No significant reduction | Significant reduction | [1][2] |
| Aspartate Aminotransferase (AST) | Elevated | No significant reduction | Significant reduction | [1][2] |
| Effects on Hepatic Gene Expression in a NASH Mouse Model (2 weeks treatment) | OCA (30 mg/kg) | INT-787 (30 mg/kg) | Reference |
| Number of Differentially Expressed Genes | 728 | 2063 | [1][2] |
| Key Upregulated FXR Target Genes | Shp | Shp, Abcb4, Ugt2b1, Slc27a5, Apoa5, Pck1 | [1][2] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: FXR Signaling Pathway Activation.
Caption: Preclinical Efficacy Evaluation Workflow.
Experimental Protocols
Reporter Gene Assay for FXR Activation
Objective: To determine the in vitro potency of a test compound as an FXR agonist.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are seeded in 96-well plates and co-transfected with a mammalian expression vector for human FXR, a luciferase reporter plasmid containing FXR response elements (FXREs), and a Renilla luciferase plasmid for normalization.[4][5]
-
Compound Treatment: After 24 hours of transfection, the medium is replaced with a medium containing the test compound (e.g., OCA or INT-787) at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Luciferase Assay: Following a 24-hour incubation with the test compounds, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.[4]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation is calculated relative to the vehicle control. The EC50 value, the concentration at which the compound elicits 50% of its maximal effect, is determined by non-linear regression analysis of the dose-response curve.
Quantitative PCR (qPCR) for Hepatic Gene Expression
Objective: To quantify the expression of FXR target genes in the liver tissue of treated animals.
Methodology:
-
RNA Extraction: Total RNA is isolated from frozen liver tissue samples using a suitable RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by agarose gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qPCR: The qPCR is performed using a real-time PCR system with a SYBR Green-based detection method. Gene-specific primers for FXR target genes (e.g., SHP, BSEP, CYP7A1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization are used.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the expression of the target gene is normalized to the housekeeping gene and then to the vehicle control group.[6]
Histological Analysis of Liver Tissue
Objective: To assess the extent of steatosis, inflammation, and fibrosis in the liver tissue of treated animals.
Methodology:
-
Tissue Processing: Liver tissue samples are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
-
Sectioning and Staining: 4-5 µm thick sections are cut and stained with Hematoxylin and Eosin (H&E) for general morphology, Oil Red O for lipid accumulation (steatosis), and Sirius Red or Masson's trichrome for collagen deposition (fibrosis).[7][8][9]
-
Microscopic Evaluation: The stained sections are examined under a light microscope by a trained pathologist blinded to the treatment groups.
-
Scoring: The severity of steatosis, inflammation, and fibrosis is semi-quantitatively scored based on established scoring systems (e.g., NAFLD Activity Score - NAS). For a more quantitative assessment, digital image analysis can be used to measure the percentage of the stained area.[8]
Conclusion
The preclinical data presented in this guide suggests that the novel FXR agonist, INT-787, demonstrates superior efficacy compared to Obeticholic Acid in a mouse model of NASH.[1][2][3] INT-787 showed greater improvements in liver steatosis, inflammation, and fibrosis, along with a more pronounced reduction in plasma markers of liver injury.[1][2] Furthermore, INT-787 modulated a significantly larger number of hepatic genes associated with FXR signaling and metabolic pathways.[1][2] These findings highlight the potential of next-generation FXR agonists to offer enhanced therapeutic benefits for patients with chronic liver diseases. Further clinical investigation is warranted to translate these promising preclinical results into human therapies.
References
- 1. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gubra.dk [gubra.dk]
- 3. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eubopen.org [eubopen.org]
- 6. Farnesoid X Receptor Activation Protects Liver From Ischemia/Reperfusion Injury by Up‐Regulating Small Heterodimer Partner in Kupffer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Histological Analysis of Hepatic Steatosis, Inflammation, and Fibrosis in Ascorbic Acid-Treated Ovariectomized Mice [bslonline.org]
A Head-to-Head In Vitro Comparison of FXR Agonists: Compound 9 vs. GW4064
For researchers and drug development professionals navigating the landscape of Farnesoid X Receptor (FXR) agonists, a clear understanding of the in vitro performance of available compounds is paramount. This guide provides a direct comparison of two synthetic FXR agonists, the novel compound designated as "FXR agonist 9" (also referred to as compound 26 in some literature) and the well-established research tool, GW4064.
This comparison summarizes their potency and efficacy based on available experimental data and outlines the typical methodologies used for their in vitro characterization.
Quantitative Performance at a Glance
The following table summarizes the key in vitro performance metrics for this compound and GW4064. It is important to note that reported values can vary between different studies due to variations in experimental conditions, such as cell lines, reporter constructs, and assay formats.
| Parameter | This compound (Compound 26) | GW4064 |
| Potency (EC50) | 0.09 µM (90 nM)[1] | 65 nM[2][3], 90 nM |
| Efficacy | 75.13% maximum efficacy (Partial Agonist)[1] | Full Agonist |
Note: Another compound also designated as "9" in a different chemical series of bile acid derivatives showed an EC50 of 0.40 µM.
Unraveling the Mechanism: The FXR Signaling Pathway
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. Upon activation by an agonist, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription.
Caption: The FXR signaling pathway, from agonist binding to target gene transcription.
Experimental Corner: How Performance is Measured
The in vitro characterization of FXR agonists typically involves a combination of cell-based assays to determine potency, efficacy, and the effect on downstream target genes.
Experimental Workflow: A Step-by-Step Overview
The following diagram illustrates a common workflow for the in vitro comparison of FXR agonists.
Caption: A typical experimental workflow for comparing FXR agonists in vitro.
Detailed Experimental Protocols
FXR Reporter Gene Assay
This assay is a cornerstone for determining the potency (EC50) and efficacy of FXR agonists.
Objective: To quantify the ability of a compound to activate the FXR signaling pathway and induce the expression of a reporter gene.
Materials:
-
Cell Line: Human Embryonic Kidney 293 (HEK293) or Human Hepatocellular Carcinoma (HepG2) cells.
-
Plasmids:
-
Expression vector for full-length human FXR.
-
Expression vector for human Retinoid X Receptor alpha (RXRα).
-
Reporter plasmid containing a luciferase gene under the control of a promoter with FXR response elements (e.g., pGL3-BSEP).
-
A control plasmid for normalization (e.g., pRL-SV40 expressing Renilla luciferase).
-
-
Reagents:
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Transfection reagent (e.g., Lipofectamine).
-
This compound and GW4064.
-
Dual-luciferase reporter assay system.
-
Luminometer.
-
Procedure:
-
Cell Seeding: Seed HEK293 or HepG2 cells in 96-well plates at a suitable density to reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the FXR expression plasmid, RXRα expression plasmid, the FXRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.
-
Compound Treatment: Prepare serial dilutions of this compound and GW4064 in the appropriate cell culture medium. After the 24-hour incubation, replace the medium with the medium containing the different concentrations of the agonists. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum efficacy for each compound.
FXR Target Gene Expression Assay (qRT-PCR)
This assay confirms the functional activity of the FXR agonists by measuring the expression of known FXR target genes.
Objective: To measure the change in mRNA levels of FXR target genes in response to agonist treatment.
Materials:
-
Cell Line: HepG2 cells (which endogenously express FXR).
-
Reagents:
-
Cell culture medium (DMEM) with FBS and antibiotics.
-
This compound and GW4064.
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix.
-
Primers for FXR target genes (e.g., SHP, BSEP) and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR instrument.
-
Procedure:
-
Cell Seeding and Treatment: Seed HepG2 cells in 6-well plates. Once the cells reach the desired confluency, treat them with different concentrations of this compound and GW4064 for a specified period (e.g., 24 hours). Include a vehicle control.
-
RNA Extraction: After treatment, harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using the synthesized cDNA, specific primers for the target genes (SHP, BSEP) and the housekeeping gene, and a qPCR master mix.
-
Data Analysis: Calculate the relative mRNA expression levels of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control. This will show the fold-change in gene expression induced by each agonist at different concentrations.
References
A Comparative Guide to the Efficacy of FXR Agonist 9 and Other Partial Agonists
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose metabolism. Its role in these pathways has established it as a promising therapeutic target for a range of metabolic diseases, including non-alcoholic steatohepatitis (NASH). While full agonists of FXR have demonstrated therapeutic potential, they have also been associated with side effects such as pruritus and alterations in lipid profiles. This has spurred the development of partial agonists, which aim to retain therapeutic efficacy while offering an improved safety profile.
This guide provides a comparative analysis of the in vitro efficacy of FXR agonist 9 against other notable partial FXR agonists. The data presented is compiled from publicly available scientific literature and is intended to serve as a resource for researchers in the field of drug discovery and development.
Quantitative Efficacy Comparison of Partial FXR Agonists
The following table summarizes the in vitro potency (EC50) and maximal efficacy (Emax) of this compound and other selected partial FXR agonists. These parameters are crucial for understanding the dose-dependent activity and the maximal achievable response of these compounds in cellular assays.
| Compound | EC50 (µM) | Maximal Efficacy (Emax) (% of full agonist) | Reference Compound for Emax | Cell Line / Assay Type |
| This compound | 0.09 | 75.13% | Not Specified | Not Specified |
| Nidufexor (LMB763) | 0.007 | Partial Agonist | GW4064 | FXR-HTRF biochemical assay |
| Fexaramine | 0.025 | Partial Agonist (40%) | GW4064 | NHR Protein Interaction Assay |
| DM175 (Compound 1) | 0.35 ± 0.06 | 21.1 ± 0.5% | GW4064 | BSEP reporter gene assay |
| Compound 41 | 0.9 | 56% | GW4064 | NHR Protein Interaction Assay |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental setups, the following diagrams illustrate the FXR signaling pathway and a typical experimental workflow for evaluating FXR agonist efficacy.
Caption: FXR Signaling Pathway Activation.
Caption: Workflow for FXR Agonist Evaluation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in the evaluation of FXR agonists.
FXR Reporter Gene Assay
This assay is a common method to determine the potency (EC50) and efficacy (Emax) of FXR agonists in a cellular context.
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) or Human Hepatocellular Carcinoma (HepG2) cells are commonly used.
-
Plasmids:
-
FXR Expression Vector: A plasmid containing the full-length human FXRα cDNA.
-
Reporter Vector: A plasmid containing a luciferase reporter gene (e.g., firefly luciferase) under the control of a promoter with multiple copies of an FXR response element (FXRE), such as the bile salt export pump (BSEP) promoter.
-
Internal Control Vector: A plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency.
-
-
Transfection:
-
Cells are seeded in 96-well plates.
-
After 24 hours, cells are co-transfected with the FXR expression vector, the reporter vector, and the internal control vector using a suitable transfection reagent (e.g., Lipofectamine).
-
-
Compound Treatment:
-
24 hours post-transfection, the medium is replaced with a medium containing various concentrations of the test compounds (e.g., this compound, other partial agonists) or a vehicle control (e.g., DMSO). A full agonist like GW4064 is typically included as a positive control.
-
Cells are incubated for an additional 24 hours.
-
-
Luminometry:
-
The activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
-
Data Analysis:
-
The normalized luciferase activity is plotted against the logarithm of the compound concentration.
-
EC50 and Emax values are determined by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism). Emax is often expressed as a percentage of the maximal response induced by a reference full agonist.
-
Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression
This method is used to confirm that the activation of FXR by an agonist leads to the transcriptional regulation of its known target genes.
-
Cell Line: HepG2 cells, which endogenously express FXR and its target genes, are frequently used.
-
Compound Treatment:
-
HepG2 cells are seeded in 6-well or 12-well plates.
-
Once confluent, cells are treated with the test compounds at a specific concentration (e.g., at or near the EC50 value determined from the reporter assay) or a vehicle control for a defined period (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent or a commercial RNA extraction kit).
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR:
-
qPCR is performed using a real-time PCR system with a SYBR Green or TaqMan-based detection method.
-
Specific primers for the target genes of interest (e.g., SHP, FGF19, BSEP) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization are used.
-
-
Data Analysis:
-
The relative expression of the target genes is calculated using the ΔΔCt method, where the expression level in treated cells is compared to that in vehicle-treated cells after normalization to the housekeeping gene.
-
The results are typically presented as fold change in mRNA expression.
-
This guide provides a snapshot of the comparative efficacy of this compound and other partial agonists based on available data. For more in-depth information, researchers are encouraged to consult the primary scientific literature. The continued development and characterization of novel FXR partial agonists hold significant promise for the treatment of metabolic diseases.
Validating In Vivo Target Engagement of FXR Agonist 9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the in vivo target engagement of Farnesoid X Receptor (FXR) Agonist 9. We present objective comparisons with alternative FXR agonists, supported by experimental data and detailed protocols, to assist researchers in designing and evaluating preclinical studies.
Introduction to FXR Agonist 9
This compound, also known as compound 26, is an orally active and selective partial agonist of the Farnesoid X Receptor (FXR) with a reported EC50 of 0.09 µM.[1][2][3][4] It has shown potential in ameliorating pathological features in mouse models of metabolic dysfunction-associated steatohepatitis (MASH), previously known as non-alcoholic steatohepatitis (NASH).[1][2][3][5] Validating that a compound like this compound reaches and activates its intended target, FXR, within a living organism is a critical step in preclinical development. This process, known as target engagement, provides a crucial link between drug exposure and the observed pharmacological response.
Comparative Landscape of FXR Agonists
This compound joins a landscape of both steroidal and non-steroidal FXR agonists. Understanding its profile requires comparison with established and emerging alternatives.
| Agonist Class | Example Compound(s) | Key Characteristics |
| Steroidal (Bile Acid Derivatives) | Obeticholic Acid (OCA), Chenodeoxycholic Acid (CDCA), INT-767 | First-generation agonists, potent activators. OCA is approved for Primary Biliary Cholangitis (PBC). Can have side effects like pruritus and increased LDL cholesterol.[6][7] |
| Non-Steroidal | Cilofexor, Tropifexor, EDP-305, GW4064, WAY-362450 | Developed to improve upon the side-effect profile of steroidal agonists.[2] Varying selectivity and potency. May offer more tissue-specific effects. |
| Partial Agonist | This compound | Aims to provide therapeutic benefits with a potentially improved safety profile by not maximally activating the receptor, which may mitigate some on-target adverse effects.[1][2][3] |
Validating FXR Target Engagement: Key In Vivo Methods
Target engagement for FXR agonists can be assessed through direct and indirect methods. Indirect methods, which measure the downstream consequences of FXR activation, are most commonly used in preclinical studies.
Pharmacodynamic Biomarkers: Gene Expression Analysis
The most direct way to confirm FXR activation in vivo is to measure the transcriptional changes of well-characterized FXR target genes in relevant tissues, primarily the liver and intestine.
Experimental Workflow
Caption: Workflow for measuring FXR target gene expression.
Key FXR Target Genes for In Vivo Validation:
| Gene | Tissue | Expected Change | Function |
| SHP (Small Heterodimer Partner) | Liver, Intestine | Upregulation | A primary FXR target that acts as a corepressor for other nuclear receptors, including those involved in bile acid synthesis.[6][8] |
| FGF19 (Human) / FGF15 (Mouse) | Intestine (Ileum) | Upregulation | A hormone released from the gut upon FXR activation that signals to the liver to suppress bile acid synthesis.[8] |
| BSEP (Bile Salt Export Pump) | Liver | Upregulation | A transporter responsible for pumping bile salts from hepatocytes into the bile canaliculi.[9] |
| CYP7A1 (Cholesterol 7α-hydroxylase) | Liver | Downregulation | The rate-limiting enzyme in the classic pathway of bile acid synthesis. Its suppression is a key indicator of FXR pathway activation.[6][8][9] |
Comparative Data for FXR Agonist-Induced Gene Expression Changes:
| Compound | Dose & Model | SHP mRNA Fold Change (Liver) | CYP7A1 mRNA Fold Change (Liver) |
| Vehicle | Mouse Model | 1.0 (Baseline) | 1.0 (Baseline) |
| Obeticholic Acid (OCA) | 10 mg/kg, PXB Mice | ~2.5-fold increase[6] | ~0.6-fold (40% decrease)[6] |
| INT-2228 (Non-steroidal) | 0.3 mg/kg, PXB Mice | ~2.0-fold increase[6] | ~0.5-fold (50% decrease)[6] |
| WAY-362450 (Non-steroidal) | 30 mg/kg, db/db Mice | Significant Increase | Significant Decrease[10] |
| This compound | HFD + CCl4 Mice | Upregulation confirmed | Downregulation confirmed[1] |
Note: Specific fold-change values for this compound require consulting the primary publication. The table demonstrates the expected direction and provides context from other agonists.
Metabolic Biomarkers: Lipid Profile Analysis
FXR plays a central role in lipid and lipoprotein metabolism.[6] Assessing changes in circulating lipids provides systemic, functional evidence of target engagement.
Comparative Data for FXR Agonist Effects on Serum Lipids:
| Compound | Dose & Model | Serum Triglycerides | Total Cholesterol | LDL-Cholesterol |
| Obeticholic Acid (OCA) | 10 mg/kg, PXB Mice | No Significant Change | Increase | Significant Increase[6] |
| WAY-362450 | 30 mg/kg, LDLr-/- Mice | Decrease[10] | Decrease[10] | Decrease[10] |
| This compound | HFD + CCl4 Mice | Amelioration of dyslipidemia reported | Amelioration of dyslipidemia reported | Amelioration of dyslipidemia reported |
Note: The impact on cholesterol can be species- and model-dependent. For instance, some agonists raise LDL-C in humanized mouse models and patients, an effect considered to be on-target.[6]
FXR Signaling Pathway
Activation of FXR by an agonist like this compound initiates a signaling cascade that regulates bile acid, lipid, and glucose homeostasis.
Caption: Simplified FXR signaling pathway upon agonist binding.
Experimental Protocols
Protocol 1: Quantitative PCR (qPCR) for Gene Expression
-
Tissue Homogenization: Homogenize ~20-30 mg of frozen liver or ileum tissue in 1 mL of TRIzol reagent or a similar lysis buffer using a bead homogenizer.
-
RNA Extraction: Purify total RNA from the lysate using a column-based kit (e.g., RNeasy Kit, Qiagen) or phenol-chloroform extraction followed by isopropanol precipitation.
-
Quality Control: Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop), aiming for A260/A280 ratio of ~2.0. Verify RNA integrity using gel electrophoresis or a Bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
-
qPCR Reaction: Set up qPCR reactions in a 10-20 µL volume containing:
-
cDNA template (e.g., 10-20 ng)
-
Forward and reverse primers for target genes (SHP, FGF15, CYP7A1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan master mix
-
-
Thermocycling: Run the reaction on a real-time PCR system with standard cycling conditions (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Data Analysis: Calculate relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to the housekeeping gene and relative to the vehicle control group.
Protocol 2: Serum Lipid Profile Analysis
-
Blood Collection: Collect whole blood from animals via cardiac puncture or tail vein sampling into serum separator tubes.
-
Serum Separation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Sample Storage: Collect the supernatant (serum) and store at -80°C until analysis.
-
Biochemical Analysis:
-
Total Cholesterol & Triglycerides: Use commercially available enzymatic colorimetric assay kits. The principle involves enzymatic hydrolysis and oxidation, leading to a colored product measured by a spectrophotometer.
-
Lipoprotein Profiling (LDL, HDL): For detailed analysis, use high-performance liquid chromatography (HPLC) with a gel filtration column to separate lipoprotein fractions based on size.[6] Alternatively, use precipitation-based methods or direct measurement kits for a higher-throughput screen.
-
-
Data Analysis: Compare the mean concentrations of each analyte between the vehicle-treated and FXR agonist-treated groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).
Conclusion
Validating the in vivo target engagement of this compound requires a multi-faceted approach. The primary method involves confirming the modulation of downstream target genes like SHP and CYP7A1 in the liver and intestine via qPCR. This should be complemented by functional readouts, such as changes in the serum lipid profile, which provide evidence of systemic pathway activation. By comparing these results to those of well-characterized agonists like OCA and various non-steroidal compounds, researchers can effectively position this compound within the therapeutic landscape and build a robust data package for further development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Steatohepatitis | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 9. The discovery of a new potent FXR agonist based on natural product screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A synthetic farnesoid X receptor (FXR) agonist promotes cholesterol lowering in models of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Comparing FXR Agonists in Preclinical Models of Nonalcoholic Steatohepatitis (NASH)
For researchers, scientists, and drug development professionals, the landscape of farnesoid X receptor (FXR) agonists for the treatment of nonalcoholic steatohepatitis (NASH) is both promising and complex. Multiple candidates have demonstrated therapeutic potential, but understanding their relative efficacy and mechanisms of action is crucial for advancing the field. This guide provides an objective, data-driven comparison of key FXR agonists based on available head-to-head preclinical studies, offering a valuable resource for evaluating these compounds.
The farnesoid X receptor is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1] Its activation has been shown to reduce liver fat, inflammation, and fibrosis, making it a prime therapeutic target for NASH.[1] While several FXR agonists are in development, direct comparative data from preclinical models is essential for discerning key differences in their pharmacological profiles. This guide focuses on direct comparisons of prominent FXR agonists such as the bile acid derivative obeticholic acid (OCA) and non-bile acid agonists including tropifexor, cilofexor, and EDP-305.
Farnesoid X Receptor (FXR) Signaling Pathway
FXR activation in hepatocytes triggers a signaling cascade that leads to the transcription of various genes involved in metabolic regulation. A key target is the small heterodimer partner (SHP), which in turn inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis. This pathway helps to maintain bile acid homeostasis and reduce lipogenesis.
Caption: Simplified signaling pathway of FXR agonists in hepatocytes.
Comparative Efficacy in Preclinical NASH Models
Direct head-to-head studies in validated animal models of NASH provide the most robust data for comparing the preclinical efficacy of different FXR agonists. Below are summaries of key findings from such studies.
Obeticholic Acid (OCA) vs. Tropifexor
A study utilizing two distinct mouse models of NASH, the Stelic animal model (STAM) and the amylin liver NASH model (AMLN), demonstrated the superior efficacy of tropifexor compared to OCA.[2] In the STAM model, tropifexor at a dose as low as 0.1 mg/kg reversed established fibrosis and reduced the NAFLD activity score (NAS).[2] In the AMLN model, tropifexor also markedly reduced steatohepatitis and fibrosis.[2]
| Parameter | Model | Vehicle | OCA (25 mg/kg) | Tropifexor (0.1 mg/kg) | Tropifexor (0.3 mg/kg) | Tropifexor (0.9 mg/kg) |
| NAFLD Activity Score (NAS) | STAM | - | Reduced | Significantly Reduced | - | - |
| Liver Triglycerides | STAM | - | No significant effect | Significantly Reduced | - | - |
| Fibrosis Reversal | STAM | - | - | Yes | - | - |
| Steatohepatitis Reduction | AMLN | - | - | - | Marked Reduction | Marked Reduction |
| Fibrosis Reduction | AMLN | - | - | - | Marked Reduction | Marked Reduction |
Data synthesized from a preclinical study comparing tropifexor and OCA.[2]
Obeticholic Acid (OCA) vs. EDP-305
In a head-to-head comparison in the STAM™ mouse model of NASH, EDP-305 demonstrated greater efficacy in reducing key histological features of the disease compared to OCA.[3]
| Parameter | Vehicle | OCA (10 mg/kg/day) | EDP-305 (3 mg/kg/day) | EDP-305 (10 mg/kg/day) |
| Hepatocyte Ballooning Score | 1.9 | 1.1 | 1.1 | 0.4 |
| NAFLD Activity Score (NAS) | 5.3 | 4.3 | 3.7 | 3.1** |
*p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle. Data from a study in the STAM™ mouse model.[4]
Obeticholic Acid (OCA) vs. INT-787
A study in the Amylin liver NASH (AMLN) diet-induced and biopsy-confirmed Lepob/ob mouse model compared the efficacy of OCA and INT-787.[5][6] Overall, INT-787 showed greater improvements in steatosis, inflammation, and fibrosis relative to OCA.[6] INT-787 significantly reduced plasma ALT and AST levels, whereas OCA did not.[6] Furthermore, INT-787 modulated a significantly greater number of genes associated with FXR signaling, lipid metabolism, and stellate cell activation compared to OCA.[6]
| Parameter | Vehicle | OCA (30 mg/kg) | INT-787 (3 mg/kg) | INT-787 (10 mg/kg) | INT-787 (30 mg/kg) |
| Liver Lipids | - | Reduced | More Reduced | More Reduced | Most Reduced |
| Galectin-3 (Inflammation) | - | No significant reduction | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Collagen 1a1 (Fibrosis) | - | No significant reduction | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Plasma ALT | - | No significant reduction | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Plasma AST | - | No significant reduction | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Data synthesized from a study in the AMLN Lepob/ob mouse model.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols from the cited head-to-head comparison studies.
STAM™ Mouse Model of NASH
The Stelic Animal Model (STAM™) is a widely used model that recapitulates the progression of NASH.[5]
Caption: Experimental workflow for the STAM™ NASH model.
-
Animal Model: Male C57BL/6J mice.
-
Disease Induction:
-
At 2 days of age, mice are injected subcutaneously with streptozotocin (STZ) to induce a diabetic state.
-
From 4 weeks of age, mice are fed a high-fat diet (HFD) to induce steatosis and subsequent steatohepatitis.
-
-
Treatment:
-
At 9 weeks of age, after NASH has been established, mice are randomized into treatment groups.
-
FXR agonists (e.g., OCA, tropifexor, EDP-305) or vehicle are administered daily via oral gavage for a specified duration (e.g., 3-8 weeks).
-
-
Endpoint Analysis:
-
At the end of the treatment period, mice are sacrificed.
-
Livers are harvested for histological analysis (H&E for NAFLD Activity Score, Sirius Red for fibrosis).
-
Blood is collected for measurement of serum biomarkers such as ALT and AST.
-
Liver tissue may also be used for gene expression analysis of FXR target genes and markers of inflammation and fibrosis.
-
Amylin Liver NASH Model (AMLN) in Lepob/ob Mice
This model utilizes genetically obese and insulin-resistant mice to induce NASH.[5][6]
-
Animal Model: Male Lepob/ob mice.
-
Disease Induction:
-
Mice are fed a high-fat, high-fructose, high-cholesterol diet (AMLN diet) for 12 weeks to induce biopsy-confirmed NASH.
-
-
Treatment:
-
After 12 weeks, mice undergo a liver biopsy to confirm NASH and are then randomized to treatment groups.
-
FXR agonists (e.g., OCA, INT-787) or vehicle are administered daily for 8 weeks.
-
-
Endpoint Analysis:
-
-
Liver histopathology for steatosis, inflammation, and fibrosis.
-
Plasma biomarkers of liver damage (ALT, AST).
-
Hepatic gene expression profiling.
-
-
Summary and Future Directions
The available head-to-head preclinical data provides valuable insights into the comparative efficacy of different FXR agonists. Non-bile acid agonists like tropifexor and EDP-305 appear to offer advantages over the first-generation bile acid-derived agonist, OCA, in terms of reducing key histological features of NASH in mouse models. Similarly, the modified semi-synthetic bile acid INT-787 has demonstrated greater efficacy than OCA.
It is important to note that direct preclinical comparisons between the newer generation non-bile acid agonists (e.g., tropifexor vs. cilofexor vs. EDP-305) are limited in the public domain. Such studies would be highly valuable for further differentiating these promising therapeutic candidates. As these molecules advance through clinical development, the translation of these preclinical findings to human efficacy and safety will be of paramount importance. Researchers are encouraged to consider the specific attributes of each agonist and the nuances of the preclinical models when designing future studies and interpreting results.
References
- 1. surf.rutgers.edu [surf.rutgers.edu]
- 2. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A dual farnesoid X receptor/soluble epoxide hydrolase modulator treats non-alcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enanta.com [enanta.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Differential Gene Expression: A Comparative Guide to FXR Agonist 9 and Full Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the differential gene expression profiles induced by the partial Farnesoid X Receptor (FXR) agonist, herein referred to as Agonist 9, and full FXR agonists. The information is compiled from multiple studies to support researchers in understanding the nuanced effects of different classes of FXR activators.
Introduction to FXR Agonism
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.[1][2] Activation of FXR by agonists has emerged as a promising therapeutic strategy for various metabolic diseases, including non-alcoholic steatohepatitis (NASH).[3] FXR agonists can be broadly categorized into full agonists, which elicit a maximal receptor response, and partial agonists (or selective modulators), which induce a submaximal response. This difference in activation can lead to distinct profiles of gene expression and potentially different therapeutic and side-effect profiles.
Comparative Analysis of Gene Expression
Full agonists, such as GW4064 and Obeticholic Acid (OCA), robustly activate FXR, leading to significant changes in the expression of a wide array of target genes. Partial agonists, represented here by "Agonist 9," also modulate FXR target genes but often to a lesser extent compared to full agonists.[4] This differential regulation may offer a therapeutic advantage by minimizing on-target side effects associated with maximal FXR activation.
Below is a summary of the differential expression of key FXR target genes in response to a representative partial agonist (Agonist 9) and a full agonist (GW4064). The data is synthesized from studies in human hepatocyte-derived cells.
Table 1: Comparison of Differential Gene Expression by a Partial FXR Agonist (Agonist 9) and a Full FXR Agonist (GW4064)
| Gene Symbol | Gene Name | Function | Partial Agonist (Agonist 9) Fold Change[4] | Full Agonist (GW4064) Log2 Fold Change[5] |
| Upregulated Genes | ||||
| NR0B2 | Small Heterodimer Partner (SHP) | Transcriptional corepressor in bile acid synthesis | Partial Induction | >1 |
| ABCB11 | Bile Salt Export Pump (BSEP) | Transports bile acids out of hepatocytes | Partial Induction | >1 |
| SLC51A | Organic Solute Transporter Alpha (OSTα) | Basolateral bile acid transport | Partial Induction | >1 |
| SLC51B | Organic Solute Transporter Beta (OSTβ) | Basolateral bile acid transport | Not Reported | >1 |
| FABP6 | Fatty Acid Binding Protein 6 (IBABP) | Intestinal bile acid binding | Partial Induction | Not Reported in Hepatocytes |
| FGF19 | Fibroblast Growth Factor 19 | Represses bile acid synthesis | Partial Induction | Not Reported in Hepatocytes |
| Downregulated Genes | ||||
| CYP7A1 | Cholesterol 7α-hydroxylase | Rate-limiting enzyme in bile acid synthesis | Partial Repression | <-1 |
Note: The data for the partial agonist is described qualitatively as "partial induction" or "partial repression" relative to a positive control in the source study. The data for the full agonist GW4064 is from an RNA-seq experiment in iPSC-derived hepatocytes, with significant changes indicated as a log2 fold change greater than 1 or less than -1.
Experimental Protocols
Protocol 1: Gene Expression Profiling of a Partial FXR Agonist in HepG2 Cells[4]
-
Cell Culture: Human hepatoma (HepG2) cells were cultured under standard conditions.
-
Treatment: Cells were treated with the partial FXR agonist (Compound 1 in the source) or a vehicle control (DMSO).
-
RNA Isolation: After the treatment period, total RNA was isolated from the cells using a standard RNA extraction kit.
-
Gene Expression Analysis: The expression levels of specific FXR target genes (BSEP, SHP, CYP7A1, OSTα) were quantified using quantitative real-time polymerase chain reaction (qRT-PCR).
-
Data Analysis: The relative gene expression was calculated using the delta-delta Ct method, normalized to a housekeeping gene.
Protocol 2: RNA-Sequencing Analysis of a Full FXR Agonist in iPSC-Derived Hepatocytes[5]
-
Cell Culture and Differentiation: Induced pluripotent stem cells (iPSCs) were differentiated into hepatocytes.
-
Treatment: The differentiated hepatocytes were treated with the full FXR agonist GW4064 (1 µM) or DMSO as a control for 24 hours.
-
RNA Isolation and Library Preparation: Total RNA was extracted, and RNA sequencing libraries were prepared.
-
Sequencing: The libraries were sequenced on a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads were aligned to the human genome, and differential gene expression analysis was performed using a tool like DESeq2. Genes with an adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 were considered significantly differentially expressed.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the FXR signaling pathway and a typical experimental workflow for analyzing differential gene expression.
Caption: FXR Signaling Pathway.
Caption: Experimental Workflow for Gene Expression Analysis.
References
Navigating the Therapeutic Landscape of FXR Agonists: A Comparative Analysis of Side Effect Profiles
For researchers and drug development professionals, the burgeoning class of Farnesoid X Receptor (FXR) agonists presents a promising frontier for treating metabolic and cholestatic liver diseases. However, understanding the nuances of their side effect profiles is paramount for advancing therapeutic strategies. This guide provides an objective comparison of the key adverse events associated with prominent FXR agonists, supported by experimental data from clinical trials.
The activation of FXR, a nuclear receptor pivotal in regulating bile acid, lipid, and glucose metabolism, has demonstrated therapeutic potential in conditions such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1] While efficacy is a primary focus, the tolerability and safety of these agents are critical determinants of their clinical utility. This comparative analysis focuses on the most frequently reported side effects: pruritus (itching) and alterations in lipid profiles.
Comparative Analysis of Key Side Effects
The following table summarizes the incidence of pruritus and changes in lipid profiles observed in clinical trials of four key FXR agonists: Obeticholic Acid (OCA), Cilofexor, Tropifexor, and Vonafexor.
| FXR Agonist | Trial Name | Indication | Dose(s) | Pruritus Incidence | LDL-C Change | HDL-C Change |
| Obeticholic Acid (OCA) | REGENERATE (Phase 3) | NASH with Fibrosis | 10 mg | 33% | Increase (transient, peaked at 4 weeks) | Decrease |
| 25 mg | 55% | Increase (transient, peaked at 4 weeks) | Decrease | |||
| Placebo | 24% | - | - | |||
| Cilofexor | ATLAS (Phase 2) | NASH with Bridging Fibrosis (F3) and Cirrhosis (F4) | 30 mg (in combination) | 28.2% (mild to moderate) | Similar to previous observations | Similar to previous observations |
| Placebo | 15.4% | - | - | |||
| Phase 2 | Primary Biliary Cholangitis | 30 mg | 10% (Grade 2/3) | Not specified | Not specified | |
| 100 mg | 39% (Grade 2/3) | Not specified | Not specified | |||
| Placebo | Not specified | - | - | |||
| Tropifexor | FLIGHT-FXR (Phase 2) | NASH | 140 µg | 52% | +8.8 mg/dL (at 48 weeks) | -8.55 mg/dL (at 48 weeks) |
| 200 µg | 69% | +26.96 mg/dL (at 48 weeks) | -9.88 mg/dL (at 48 weeks) | |||
| Placebo | Not specified | -4.52 mg/dL (at 48 weeks) | +1.08 mg/dL (at 48 weeks) | |||
| Vonafexor | LIVIFY (Phase 2a) | NASH (F2-F3) | 100 mg | 9.7% (mild to moderate, generalized) | Increase (in line with other FXR agonists) | Not specified |
| 200 mg | 18.2% (mild to moderate, generalized) | Increase (in line with other FXR agonists) | Not specified | |||
| Placebo | 6.3% | - | - |
In-Depth Look at Common Side Effects
Pruritus: A class-effect of FXR agonists, pruritus is the most frequently reported adverse event.[2][3][4][5][6][7][8] The incidence and severity appear to be dose-dependent across different agents.[8] In the REGENERATE trial of Obeticholic Acid, pruritus was the primary reason for treatment discontinuation, although the majority of cases were mild to moderate.[3][6] Similarly, for Tropifexor, higher doses were associated with a greater frequency of pruritus, including grade 2 or more severe cases.[8] Cilofexor also demonstrated a dose-dependent increase in the incidence of grade 2 or 3 pruritus.[9] Vonafexor was associated with mild to moderate generalized pruritus.[10]
Lipid Metabolism: Changes in lipid profiles, specifically an increase in low-density lipoprotein cholesterol (LDL-C) and a decrease in high-density lipoprotein cholesterol (HDL-C), are another common on-target effect of FXR agonists.[8] In the REGENERATE trial, OCA treatment led to a transient increase in LDL-C that peaked at 4 weeks and returned towards baseline by month 18.[6] The FLIGHT-FXR trial of Tropifexor also showed dose-dependent increases in LDL-C and decreases in HDL-C at 48 weeks.[8] The rise in LDL-C associated with Vonafexor was reported to be in line with other FXR agonists and manageable with lower doses and statins.[5][11]
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment of side effects in clinical trials.
Assessment of Pruritus:
The evaluation of pruritus in clinical trials typically relies on patient-reported outcomes. Key instruments include:
-
Visual Analogue Scale (VAS): A continuous scale where patients mark their itch intensity.[12][13]
-
Numerical Rating Scale (NRS): Patients rate their itch on a scale of 0 to 10.[14]
-
Itch Severity Scale (ISS): A multidimensional scale assessing various aspects of itching.[14]
-
Worst-Itch Numeric Rating Scale (WI-NRS): Focuses on the most severe itching experienced over a defined period.[15]
These assessments are typically recorded daily in patient diaries to capture the dynamic nature of the symptom. The protocol for a clinical study on pruritus in psoriasis, for instance, specifies the use of the WI-NRS as a primary efficacy endpoint.[15]
Monitoring of Lipid Profiles:
The monitoring of lipid parameters in clinical trials follows established clinical laboratory procedures.
-
Sample Collection: Blood samples are typically collected at baseline and at specified intervals throughout the study. Both fasting and non-fasting samples may be used, with non-fasting profiles now endorsed by several guidelines for initial cardiovascular risk assessment.[16]
-
Lipid Panel Analysis: A standard lipid panel measures total cholesterol, HDL-C, and triglycerides. LDL-C is often calculated using the Friedewald equation, although direct measurement methods are also available.[16][17] Non-HDL cholesterol, calculated as total cholesterol minus HDL-C, is also considered a reliable marker of atherogenic particles.[16]
-
Advanced Lipoprotein Analysis: In some trials, more detailed analyses such as preparative ultracentrifugation to directly measure LDL-C may be employed.[17]
Visualizing the Mechanisms and Processes
To provide a clearer understanding of the context of FXR agonist activity and the evaluation of their side effects, the following diagrams illustrate the FXR signaling pathway and a typical clinical trial workflow.
Caption: FXR Signaling Pathway Activation by Bile Acids and Synthetic Agonists.
Caption: Generalized Workflow for a Clinical Trial Assessing FXR Agonist Side Effects.
References
- 1. gilead.com [gilead.com]
- 2. NEW SAFETY AND EFFICACY ANALYSES FROM THE REGENERATE TRIAL OF OBETICHOLIC ACID FOR THE TREATMENT OF NONALCOHOLIC STEATOHEPATITIS - Digestive Disease Week [ddw.digitellinc.com]
- 3. REGENERATE study: Obeticholic acid shows antifibrotic benefit in NASH - Medical Conferences [conferences.medicom-publishers.com]
- 4. Tropifexor for nonalcoholic steatohepatitis: an adaptive, randomized, placebo-controlled phase 2a/b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical studies – ENYO Pharma [enyopharma.com]
- 6. mims.com [mims.com]
- 7. patientcareonline.com [patientcareonline.com]
- 8. Tropifexor, a selective non-acid farnesoid X receptor agonist, improved nonalcoholic steatohepatitis in a phase 2 trial, but several issues remain to be resolved - Yoneda - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]
- 9. Cilofexor passes phase 2 for primary biliary cholangitis | MDedge [mdedge.com]
- 10. Hepatic and renal improvements with FXR agonist vonafexor in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ENYO Pharma’s Vonafexor meets endpoints in Phase IIa NASH trial [clinicaltrialsarena.com]
- 12. medicaljournalssweden.se [medicaljournalssweden.se]
- 13. researchgate.net [researchgate.net]
- 14. Challenges in Clinical Research and Care in Pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. Laboratory evaluation of lipid parameters in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Validating the Partial Agonist Activity of FXR Agonist 9: A Comparative Guide
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3][4] Its significant role in metabolic pathways has positioned it as a promising therapeutic target for conditions like non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[3][4] While full agonists of FXR, such as Obeticholic Acid (OCA), have shown therapeutic potential, they are often associated with mechanism-based side effects, including elevated cholesterol levels and pruritus.[3][5] This has spurred the development of partial agonists, which are designed to elicit a submaximal receptor response, potentially offering a safer therapeutic window.[3][6][7]
This guide provides a comparative analysis of FXR agonist 9, a novel partial agonist, against other known FXR modulators. We present supporting experimental data and detailed protocols for key validation assays relevant to researchers, scientists, and drug development professionals in the field.
Comparative Analysis of FXR Agonists
The defining characteristics of an agonist are its potency (EC50), the concentration at which it produces 50% of its maximal effect, and its efficacy (Emax), the maximum response it can elicit. For a partial agonist, the Emax will be significantly lower than that of a full agonist. This compound (also referred to as compound 26) has been identified as an orally active and selective FXR partial agonist.[8]
| Compound Name | Agonist Type | EC50 (µM) | Maximum Efficacy (Emax) | Key Characteristics |
| This compound | Partial Agonist | 0.09 | 75.13% | An anthranilic acid derivative shown to ameliorate pathological features in mouse models of MASH.[8] |
| GW4064 | Full Agonist | 0.0632 | ~100% | A potent, non-steroidal synthetic agonist, widely used as a tool compound in FXR research.[9][10] |
| Obeticholic Acid (OCA) | Full Agonist | 0.099 | ~100% | A semi-synthetic bile acid analogue; the first FDA-approved FXR agonist for PBC.[3][4] |
| TERN-101 (LY2562175) | Partial Agonist | 0.193 | Not specified, but partial | A potent partial agonist that has been shown to reduce triglycerides and elevate HDLc in animal models.[3] |
| Chenodeoxycholic Acid (CDCA) | Endogenous Agonist | ~8.3 - 40.1 | Variable, often partial | A primary bile acid and the natural ligand for FXR; serves as a reference compound.[4][9][10] |
Signaling Pathway and Experimental Workflows
The validation of a partial agonist's activity relies on a series of well-defined experiments. These assays are designed to quantify the compound's ability to activate FXR and trigger its downstream signaling cascade, which involves the recruitment of coactivators and the regulation of target gene expression.
FXR Signaling Pathway
Upon binding an agonist, the FXR ligand-binding domain (LBD) undergoes a conformational change. This change facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins, such as SRC-1.[10][11] The complete FXR-coactivator complex then binds to FXR response elements (FXREs) on the DNA to regulate the transcription of target genes. Partial agonists induce a different conformational change compared to full agonists, leading to a less stable coactivator binding surface and thus, a submaximal transcriptional response.[3][6]
Caption: FXR Signaling Pathway: Full vs. Partial Agonism.
Experimental Protocols
FXR Transactivation Assay (Reporter Gene Assay)
This cell-based assay is a primary screening method to measure the ability of a compound to activate FXR and induce the expression of a reporter gene.
Methodology:
-
Cell Culture and Transfection: HEK293T or HepG2 cells are commonly used.[9] Cells are co-transfected with two plasmids: one expressing the full-length FXR and its heterodimer partner RXRα, and a second reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter (e.g., from the BSEP or SHP gene).[12]
-
Compound Treatment: Transfected cells are treated with various concentrations of the test compound (e.g., this compound) and controls (e.g., GW4064 as a full agonist, DMSO as a vehicle).
-
Incubation: Cells are incubated for 24 hours to allow for receptor activation and reporter gene expression.[13]
-
Lysis and Luminescence Reading: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of FXR activation, is measured using a luminometer.
-
Data Analysis: Dose-response curves are generated to determine the EC50 and Emax values for each compound relative to the full agonist control.[9]
Caption: Workflow for an FXR Transactivation Assay.
Coactivator Recruitment Assay (TR-FRET)
This biochemical assay directly measures the ligand-dependent interaction between the FXR Ligand Binding Domain (LBD) and a peptide derived from a coactivator protein (e.g., SRC-1). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common format for this assay.[1][2]
Methodology:
-
Assay Components: The assay mixture includes a purified, tagged FXR-LBD (e.g., GST-tagged) and a tagged coactivator peptide (e.g., biotinylated SRC-1 peptide containing an LXXLL motif).
-
Detection Reagents: A FRET donor (e.g., Europium-cryptate labeled anti-GST antibody) and a FRET acceptor (e.g., Streptavidin-XL665) are added.
-
Compound Addition: The test compound is added to the mixture at various concentrations.
-
Ligand-Induced Interaction: If the compound is an agonist, it will induce a conformational change in the FXR-LBD, promoting its binding to the coactivator peptide. This brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur.
-
Signal Detection: The TR-FRET signal is measured. The ratio of the acceptor to donor emission is proportional to the extent of coactivator recruitment.
-
Data Analysis: Dose-response curves are plotted to determine the EC50 for coactivator recruitment.
Caption: Workflow for a TR-FRET Coactivator Recruitment Assay.
FXR Target Gene Expression Analysis (RT-qPCR)
This assay validates the functional activity of the agonist in a cellular context by measuring changes in the mRNA levels of known FXR target genes.
Methodology:
-
Cell Treatment: Liver cells (e.g., HepG2) or intestinal cells (e.g., Caco-2) are treated with the test compound for a specified time (e.g., 24 hours).
-
RNA Extraction: Total RNA is isolated from the treated cells.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for FXR target genes (e.g., SHP, BSEP, FGF19) and a housekeeping gene for normalization (e.g., GAPDH).[14][15]
-
Data Analysis: The relative expression of the target genes is calculated (e.g., using the ΔΔCt method). A partial agonist is expected to induce a lower level of target gene expression compared to a full agonist at saturating concentrations.
Caption: Workflow for FXR Target Gene Expression Analysis.
References
- 1. Transactivation and Coactivator Recruitment Assays for Measuring Farnesoid X Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transactivation and Coactivator Recruitment Assays for Measuring Farnesoid X Receptor Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular tuning of farnesoid X receptor partial agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Ligand binding and heterodimerization with retinoid X receptor α (RXRα) induce farnesoid X receptor (FXR) conformational changes affecting coactivator binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fxr target genes: Topics by Science.gov [science.gov]
Comparative Analysis of FXR Agonist 9: Cross-Reactivity with Off-Target Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose metabolism. Its role in these pathways has made it a promising therapeutic target for a range of metabolic diseases, including non-alcoholic steatohepatitis (NASH). FXR agonist 9, also identified as compound 26 in recent literature, has emerged as a novel partial agonist of FXR with potential therapeutic applications.[1] However, a critical aspect of the preclinical evaluation of any FXR agonist is its selectivity and potential for cross-reactivity with other signaling pathways. Off-target effects can lead to unforeseen side effects and complicate the therapeutic profile of a drug candidate.
This guide provides a comparative analysis of the known cross-reactivities of the broader class of FXR agonists, with a focus on signaling pathways that are commonly implicated. Due to the limited availability of public data on the specific cross-reactivity profile of this compound (compound 26), this document will focus on the well-established off-target interactions of other representative FXR agonists. This information is crucial for researchers to design appropriate selectivity screening assays and to interpret the pharmacological profile of new chemical entities targeting FXR.
Key Signaling Pathways with Potential for Cross-Reactivity
The primary off-target interaction for many FXR agonists is with the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. Additionally, given the structural similarities among nuclear receptors, cross-reactivity with other members of this superfamily, such as the Liver X Receptor (LXR) and the Pregnane X Receptor (PXR), is also a consideration.
FXR and TGR5 Signaling
FXR and TGR5 are both activated by bile acids and play roles in metabolic regulation. While FXR is a nuclear receptor that directly modulates gene expression, TGR5 is a cell surface receptor that signals through G proteins to increase intracellular cyclic AMP (cAMP) and calcium levels. Dual agonism of FXR and TGR5 can have synergistic effects on glucose metabolism and GLP-1 secretion. However, activation of TGR5 has also been linked to side effects such as pruritus (itching), which has been a limiting factor in the clinical development of some FXR agonists. Therefore, developing FXR-selective agonists is a key objective for many drug discovery programs.
Figure 1. Overview of FXR and TGR5 signaling pathways and potential agonist cross-reactivity.
Quantitative Comparison of FXR Agonist Selectivity
The following table summarizes publicly available data on the potency of various FXR agonists against FXR and TGR5, illustrating the spectrum from selective to dual agonists. It is important to note that specific data for this compound (compound 26) is not included due to its absence in the reviewed literature.
| Compound | FXR EC50 (nM) | TGR5 EC50 (nM) | Agonist Type | Reference |
| Obeticholic Acid (OCA) | 99 | >10,000 | FXR Selective | [2] |
| GW4064 | 65 | Inactive | FXR Selective | [3] |
| INT-767 | 30 | 470 | Dual FXR/TGR5 | [4] |
| INT-777 | Inactive | 630 | TGR5 Selective | [5] |
Cross-Reactivity with Other Nuclear Receptors
FXR agonists may also interact with other members of the nuclear receptor superfamily, such as LXR and PXR. These receptors play roles in lipid metabolism, inflammation, and xenobiotic detoxification. Cross-reactivity with these receptors could lead to complex pharmacological profiles and potential drug-drug interactions.
References
- 1. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FXR and TGR5 Agonists Ameliorate Liver Injury, Steatosis, and Inflammation After Binge or Prolonged Alcohol Feeding in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking FXR Agonist 9: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel Farnesoid X Receptor (FXR) agonist, FXR agonist 9 (also known as compound 26), against industry-standard compounds: Obeticholic Acid (OCA), Cilofexor, EDP-305, and Tropifexor. This document summarizes key performance data, outlines detailed experimental protocols for FXR activation assays, and visualizes the FXR signaling pathway and a typical experimental workflow to aid in research and development decisions.
The Farnesoid X Receptor is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. Its activation has emerged as a promising therapeutic strategy for various metabolic and liver diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1][2] This guide offers a comparative analysis of the performance of this compound relative to established benchmarks in the field.
Data Presentation: Quantitative Comparison of FXR Agonists
The following table summarizes the in vitro potency and maximum efficacy of this compound and the selected industry-standard compounds. Potency is presented as the half-maximal effective concentration (EC50), which represents the concentration of an agonist required to elicit 50% of its maximal effect.
| Compound | Chemical Class | Potency (EC50) | Maximum Efficacy (% of full agonist) | Selectivity Notes |
| This compound (compound 26) | Anthranilic acid derivative | 0.09 µM (90 nM) | 75.13% (Partial Agonist) | Data not available. |
| Obeticholic Acid (OCA) | Semi-synthetic bile acid analog | ~99 nM | Full Agonist | First-in-class selective FXR agonist.[3] Approximately 100-fold more potent than the endogenous ligand chenodeoxycholic acid (CDCA).[4] |
| Cilofexor (GS-9674) | Non-steroidal | 43 nM | Full Agonist | A potent and selective nonsteroidal FXR agonist.[5] |
| EDP-305 | Non-bile acid | 8 nM (full-length FXR) / 34 nM (chimeric FXR) | Full Agonist | Highly selective for FXR with no/minimal cross-reactivity to TGR5 or other nuclear receptors.[1][6] |
| Tropifexor (LJN452) | Non-steroidal | 0.2 nM | Full Agonist | Highly potent and selective, with >10,000-fold selectivity for FXR over a broad panel of other receptors.[7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols represent standard procedures for evaluating FXR agonist activity.
FXR Activation Assays
1. Cell-Based Luciferase Reporter Gene Assay
This assay is commonly used to determine the potency (EC50) of FXR agonists by measuring their ability to activate the transcription of a reporter gene under the control of an FXR-responsive promoter.
-
Cell Line: Human embryonic kidney cells (HEK293T) or a similar suitable cell line.
-
Plasmids:
-
An expression vector containing the human FXR gene.
-
A reporter plasmid containing a luciferase gene downstream of an FXR response element (FXRE).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Procedure:
-
Cells are seeded in 96-well plates and co-transfected with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
After a 24-hour incubation period to allow for plasmid expression, the cells are treated with a range of concentrations of the test compound (e.g., this compound) or a reference agonist (e.g., GW4064) for another 24 hours. A vehicle control (e.g., DMSO) is also included.
-
Following treatment, the cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
The firefly luciferase activity for each well is normalized to the Renilla luciferase activity to correct for variations in cell number and transfection efficiency.
-
The fold induction of luciferase activity is calculated by dividing the normalized luciferase activity of the compound-treated wells by the normalized activity of the vehicle control wells.
-
The EC50 value is determined by plotting the fold induction against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This biochemical assay measures the ability of an FXR agonist to promote the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.
-
Reagents:
-
Glutathione S-transferase (GST)-tagged human FXR-LBD.
-
Biotinylated steroid receptor coactivator-1 (SRC-1) peptide.
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore).
-
Dye-labeled streptavidin (acceptor fluorophore).
-
Assay buffer.
-
-
Procedure:
-
The GST-FXR-LBD, biotin-SRC-1 peptide, Tb-anti-GST antibody, and the test compound at various concentrations are added to the wells of a microplate.
-
The plate is incubated at room temperature to allow the components to interact and reach equilibrium.
-
Dye-labeled streptavidin is then added to the wells.
-
The plate is incubated for a specified period (e.g., 2 hours) at room temperature, protected from light.
-
-
Data Analysis:
-
The TR-FRET signal is measured using a microplate reader capable of time-resolved fluorescence detection. The reader excites the terbium donor and measures the emission from both the donor and the acceptor.
-
The ratio of the acceptor to donor emission is calculated. An increase in this ratio indicates the recruitment of the coactivator peptide to the FXR-LBD, signifying agonist activity.
-
The EC50 value is determined by plotting the FRET ratio against the log of the compound concentration and fitting the data to a dose-response curve.[3]
-
Mandatory Visualization
FXR Signaling Pathway
Caption: Simplified FXR signaling pathway upon activation by bile acids or this compound.
Experimental Workflow for FXR Agonist Screening
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
Assessing the Therapeutic Window of FXR Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in metabolic and inflammatory pathways has made it a promising therapeutic target for a range of conditions, most notably non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). A key challenge in the development of FXR agonists is achieving a favorable therapeutic window, balancing potent efficacy with a manageable side-effect profile. This guide provides a comparative assessment of the therapeutic window of several FXR agonists, with a focus on available preclinical and clinical data.
While initial interest was expressed in "FXR agonist 9" (compound 26), publicly available data on its dose-response efficacy and toxicity to definitively establish its therapeutic window is limited. Identified as an oral, selective partial FXR agonist with an EC50 of 0.09 µM and 75.13% maximum efficacy, its full preclinical and clinical profile is not yet extensively documented in peer-reviewed literature.[1] Therefore, this guide will focus on a comparison of more clinically advanced FXR agonists: Obeticholic Acid (OCA), Cilofexor, and Tropifexor, for which more substantial data is available.
Comparative Efficacy and Safety of FXR Agonists
The therapeutic window of a drug is the range between the minimum effective dose and the dose at which toxicity occurs. For FXR agonists, efficacy is often measured by improvements in liver biochemistry (e.g., ALT, ALP), reduction in hepatic fat, and histological improvements in fibrosis and inflammation. Key dose-limiting toxicities include pruritus (itching) and adverse effects on lipid profiles, particularly an increase in LDL cholesterol.
| FXR Agonist | Therapeutic Efficacy Highlights | Key Adverse Events and Safety Concerns | Reported Dosages in Clinical Trials |
| Obeticholic Acid (OCA) | First-in-class selective FXR agonist, approximately 100-fold more potent than the natural ligand CDCA.[2][3] Approved for Primary Biliary Cholangitis (PBC).[4][5] In clinical trials for NASH, OCA has been shown to improve liver histology.[3][6] | Dose-dependent pruritus is a common adverse effect.[5] May increase LDL cholesterol levels.[7] Dose reduction is recommended for patients with decompensated cirrhosis.[2] | PBC: 5-10 mg once daily.[2] NASH trials have explored doses up to 25 mg daily.[7] |
| Cilofexor (GS-9674) | A potent, selective, nonsteroidal FXR agonist with an EC50 of 43 nM.[8] Has demonstrated anti-inflammatory and antifibrotic effects in preclinical models.[8] In a phase II study for Primary Sclerosing Cholangitis (PSC), cilofexor improved liver biochemistry.[9] | Generally well-tolerated in clinical trials.[10] Headache was a frequently observed treatment-emergent adverse event.[10] Pruritus has been reported.[11] | Phase II studies in NASH and PSC have evaluated doses of 30 mg and 100 mg daily.[9][10] |
| Tropifexor (LJN452) | A highly potent, non-bile acid FXR agonist.[12] In a phase 2 trial for NASH, higher doses of tropifexor led to significant reductions in hepatic fat fraction and ALT levels.[13][14] | Pruritus is a common, dose-dependent adverse event.[13][15] Dose-related increases in LDL cholesterol have been observed.[13] | Phase 2 studies in NASH have investigated doses ranging from 10 µg to 200 µg daily.[1][13] |
Experimental Protocols
A comprehensive assessment of the therapeutic window for an FXR agonist involves a battery of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vitro FXR Activation Assay (Luciferase Reporter Assay)
Objective: To determine the potency (EC50) and efficacy of a compound in activating the FXR signaling pathway.
Methodology:
-
Cell Culture: Human embryonic kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with expression vectors for human FXRα and its heterodimeric partner retinoid X receptor α (RXRα), along with a reporter plasmid containing a firefly luciferase gene driven by an FXR response element (e.g., from the bile salt export pump [BSEP] promoter). A plasmid expressing Renilla luciferase is also co-transfected to normalize for transfection efficiency.
-
Compound Treatment: 24 hours post-transfection, the culture medium is replaced with fresh medium containing the test compound at various concentrations. A vehicle control (e.g., DMSO) and a reference FXR agonist (e.g., GW4064 or chenodeoxycholic acid) are included.
-
Luciferase Measurement: After a 24-hour incubation period, cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation is calculated relative to the vehicle control. The dose-response curve is then plotted, and the EC50 value is determined using a nonlinear regression model.[16][17]
In Vivo Assessment of Efficacy in a NASH Animal Model
Objective: To evaluate the therapeutic efficacy of an FXR agonist in a disease-relevant animal model.
Methodology:
-
Animal Model: Male C57BL/6J mice are fed a high-fat, high-cholesterol, and high-fructose diet (a common diet to induce NASH) for a specified period (e.g., 16-24 weeks) to induce steatohepatitis and fibrosis.
-
Compound Administration: The FXR agonist is administered orally (e.g., via gavage) once daily for a defined treatment period (e.g., 4-8 weeks). A vehicle control group receives the vehicle under the same regimen.
-
Efficacy Endpoints:
-
Biochemical Analysis: At the end of the treatment period, blood is collected to measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), total cholesterol, and triglycerides.
-
Histological Analysis: Livers are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Sirius Red to quantify fibrosis. A NAFLD Activity Score (NAS) and fibrosis score are determined by a blinded pathologist.
-
Gene Expression Analysis: A portion of the liver tissue is snap-frozen for RNA extraction. Quantitative real-time PCR (qRT-PCR) is performed to measure the expression of FXR target genes (e.g., Shp, Bsep, Cyp7a1) and genes involved in fibrosis (e.g., Col1a1, Timp1) and inflammation (e.g., Tnf-α, Il-6).
-
In Vivo Toxicity Assessment
Objective: To determine the potential toxicity and adverse effects of the FXR agonist.
Methodology:
-
Dose Range Finding Study: A preliminary study is conducted in healthy rodents to determine the maximum tolerated dose (MTD). Animals are administered escalating single doses of the compound, and signs of toxicity are monitored.
-
Repeated-Dose Toxicity Study: Based on the MTD, a sub-chronic toxicity study (e.g., 28 days) is performed. The FXR agonist is administered daily at multiple dose levels (e.g., low, mid, and high doses) to rodents. A control group receives the vehicle.
-
Toxicity Endpoints:
-
Clinical Observations: Animals are monitored daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
-
Hematology and Clinical Chemistry: At the end of the study, blood samples are collected for a complete blood count and analysis of a comprehensive panel of clinical chemistry parameters, including liver and kidney function tests.
-
Gross Pathology and Histopathology: A full necropsy is performed, and major organs are weighed. Tissues from all major organs are collected, fixed, processed, and examined microscopically by a veterinary pathologist to identify any treatment-related pathological changes.
-
Visualizing Key Pathways and Processes
FXR Signaling Pathway
Caption: FXR signaling pathway in a hepatocyte.
Experimental Workflow for Therapeutic Window Assessment
Caption: Workflow for assessing the therapeutic window of an FXR agonist.
Logical Relationship of Efficacy and Safety Assessment
Caption: Logical relationship in FXR agonist efficacy and safety.
References
- 1. Tropifexor for nonalcoholic steatohepatitis: an adaptive, randomized, placebo-controlled phase 2a/b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Obeticholic Acid in Patients With Primary Biliary Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Safety and Sustained Efficacy of the Farnesoid X Receptor (FXR) Agonist Cilofexor Over a 96-Week Open-label Extension in Patients With PSC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, pharmacodynamics, safety and tolerability of cilofexor, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cilofexor in non-cirrhotic primary sclerosing cholangitis (PRIMIS): a randomised, double-blind, multicentre, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. novartis.com [novartis.com]
- 13. High doses of FXR agonist tropifexor reduce hepatic fat, serum ALT in patients with NASH | MDedge [mdedge.com]
- 14. Tropifexor, a selective non-acid farnesoid X receptor agonist, improved nonalcoholic steatohepatitis in a phase 2 trial, but several issues remain to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
In Vivo Validation of FXR Agonist 9: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of the partial Farnesoid X Receptor (FXR) agonist, designated as FXR agonist 9 (also known as compound 26), against other well-established FXR agonists. The experimental data presented herein is crucial for evaluating its therapeutic potential in metabolic dysfunction-associated steatohepatitis (MASH).
This compound has emerged as a promising therapeutic agent due to its potent partial agonistic activity on the farnesoid X receptor, a key regulator of bile acid, lipid, and glucose metabolism.[1][2] In vitro studies have demonstrated its high affinity for FXR, with an EC50 value of 0.09 µM and 75.13% maximum efficacy relative to the well-known FXR agonist, Obeticholic Acid (OCA).[1] This guide focuses on the critical next step: the validation of these in vitro findings in a relevant animal model of MASH.
Comparative Efficacy of FXR Agonists: In Vivo Data
The following table summarizes the key in vivo efficacy data for this compound in a high-fat diet (HFD) and carbon tetrachloride (CCl4)-induced MASH mouse model. For comparative purposes, data from studies on other prominent FXR agonists, Obeticholic Acid (OCA) and GW4064, in similar preclinical models are also presented.
| Parameter | This compound (Compound 26) | Obeticholic Acid (OCA) | GW4064 |
| Animal Model | High-Fat Diet (HFD) + CCl4-induced MASH in mice[1] | Thioacetamide (TAA)-induced cirrhotic rats[3], Diet-induced NASH models | Bile Duct Ligation (BDL) and α-naphthylisothiocyanate (ANIT) induced cholestasis in rats[4], High-Fat Diet-fed mice[5] |
| Key Findings | Significantly ameliorated hepatic steatosis, inflammation, and fibrosis.[1] | Reversed fibrosis in established cirrhosis, decreased hepatic inflammation and fibrogenesis.[3] In a phase 3 trial for NASH, OCA improved fibrosis in a significant portion of patients.[6] | Reduced liver necrosis, inflammatory cell infiltration, and bile duct proliferation.[4] Attenuated endotoxin-induced hepatic inflammation in a murine NAFLD model.[5] |
| Effect on Liver Enzymes | Data not available in the abstract. | Marked decreases in alanine transaminase (ALT), aspartate transaminase (AST), and gamma-glutamyltransferase (GGT).[7] | Significant reductions in serum ALT, AST, and lactate dehydrogenase (LDH).[4] |
| Effect on Fibrosis | Significantly ameliorated hepatic fibrosis.[1] | Improved fibrosis in almost one-quarter of recipients in a phase 3 trial.[8] | Data on direct anti-fibrotic effects in the cited cholestasis models are less pronounced than for inflammation. |
| Effect on Lipid Profile | Data not available in the abstract. | May have an adverse effect on the lipoprotein profile.[9] | Dose-dependently decreased serum triglyceride levels. |
| Effect on Glucose Metabolism | Data not available in the abstract. | Increased insulin sensitivity in patients with type 2 diabetes and NAFLD.[10] | Lowered blood glucose levels in diabetic db/db and wild-type mice.[11] |
Note: Quantitative data for this compound from the primary study by Chen C, et al. is limited to the findings reported in the abstract. Access to the full publication is recommended for a more detailed analysis.
Experimental Protocols
A detailed methodology for the key in vivo experiment cited for this compound is provided below.
High-Fat Diet (HFD) and Carbon Tetrachloride (CCl4)-Induced MASH Mouse Model
This model is designed to recapitulate the key features of human MASH, including steatosis, inflammation, and fibrosis.
1. Animal Model:
-
Species: Male C57BL/6J mice are commonly used for this model.[12]
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.
2. Diet and Induction:
-
High-Fat Diet (HFD): Mice are fed a diet where 60% of the kilocalories are derived from fat (e.g., D12492) for a period of 12 weeks to induce obesity and hepatic steatosis.[12]
-
Carbon Tetrachloride (CCl4) Administration: Following the initial HFD period, CCl4, a hepatotoxin, is administered to induce liver injury, inflammation, and subsequent fibrosis. A typical protocol involves intraperitoneal (i.p.) injections of CCl4 (e.g., 0.2 µL/g body weight) once a week for a specified duration, often 4-8 weeks, concurrently with the continuation of the HFD.[13]
3. Treatment:
-
This compound Administration: this compound is administered to the treatment group, typically via oral gavage, at a predetermined dose. The vehicle used for dissolution and the dosing frequency would be as specified in the primary study.
-
Control Groups: A vehicle control group (receiving the same diet and CCl4 injections but treated with the vehicle alone) and a normal chow diet group are essential for comparison.
4. Endpoint Analysis:
-
Blood Biochemistry: At the end of the study, blood samples are collected to measure serum levels of liver enzymes such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP), as well as lipid profiles (total cholesterol, triglycerides, HDL, LDL).
-
Liver Histopathology: Livers are harvested, weighed, and a portion is fixed in formalin for histological analysis. Sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning. Masson's trichrome or Sirius Red staining is used to visualize and quantify collagen deposition as a measure of fibrosis.
-
Gene Expression Analysis: Another portion of the liver tissue can be snap-frozen for RNA extraction and subsequent analysis of gene expression of key FXR target genes (e.g., SHP, BSEP, FGF15/19) and markers of inflammation and fibrosis (e.g., TNF-α, IL-6, TGF-β, α-SMA, Collagen-1a1) using quantitative real-time PCR (qRT-PCR).
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental design, the following diagrams are provided.
Caption: FXR Signaling Pathway Activation.
Caption: In Vivo Experimental Workflow.
References
- 1. Design, synthesis and FXR partial agonistic activity of anthranilic acid derivatives bearing aryloxy moiety as therapeutic agents for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FXR agonist GW4064 alleviates endotoxin-induced hepatic inflammation by repressing macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Obeticholic Acid may Improve outcomes in NASH-Related Liver Fibrosis [medicaldialogues.in]
- 7. Safety, pharmacokinetics and pharmacodynamics of obeticholic acid in subjects with fibrosis or cirrhosis from NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Obeticholic acid improves liver fibrosis and other histological features of nonalcoholic steatohepatitis (NASH) - The International Liver Congress™ 2019, EASL 2019 [2019.ilc-congress.eu]
- 9. Obeticholic acid for the treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coordinated Actions of FXR and LXR in Metabolism: From Pathogenesis to Pharmacological Targets for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of the nuclear receptor FXR improves hyperglycemia and hyperlipidemia in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cyagen.com [cyagen.com]
- 13. A fast and accurate mouse model for inducing non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of FXR Agonists in a Laboratory Setting
This document provides crucial safety and logistical guidance for the proper disposal of Farnesoid X Receptor (FXR) agonists, a class of research compounds used by scientists and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety, preventing environmental contamination, and maintaining regulatory compliance. Given that "FXR agonist 9" is not a universally recognized specific compound, these guidelines are based on general best practices for chemical waste management in a laboratory environment. It is imperative to consult the specific Safety Data Sheet (SDS) for the particular FXR agonist in use for detailed handling and disposal instructions.
Immediate Safety and Handling Precautions
Before handling any FXR agonist, researchers must be familiar with its specific hazards by reviewing the compound's SDS. As a general precaution, all FXR agonists should be treated as potentially hazardous substances.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear compatible, chemical-resistant gloves.
-
Body Protection: A lab coat must be worn at all times.
Engineering Controls:
-
All handling of powdered or volatile FXR agonists should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
-
Ensure adequate ventilation in all storage and handling areas.[1]
Step-by-Step Disposal Procedures
The disposal of FXR agonists, as with most laboratory chemicals, requires a systematic approach involving segregation, containment, and clear labeling. Under no circumstances should these compounds be disposed of down the drain or in regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office and local regulations.[2][3]
Step 1: Waste Segregation
Proper segregation at the point of generation is the first and most critical step.[4] Establish distinct waste streams for different types of waste contaminated with the FXR agonist:
-
Solid Waste: This stream includes contaminated items such as unused or expired powder, contaminated gloves, weighing papers, and pipette tips. These should be collected in a designated, clearly labeled hazardous waste container.[5]
-
Liquid Waste: Collect all solutions containing the FXR agonist (e.g., dissolved in solvents like DMSO) in a separate, compatible hazardous liquid waste container. It is crucial to segregate halogenated and non-halogenated solvent waste.[5]
-
Sharps Waste: Any needles, syringes, or other sharp objects contaminated with the FXR agonist must be disposed of immediately in a designated, puncture-resistant sharps container.[4][5]
Step 2: Waste Containment and Labeling
Proper containment and labeling are essential for safe storage and subsequent disposal.
-
Container Compatibility: Use containers that are chemically compatible with the FXR agonist and any solvents used. Plastic containers are often preferred.[6] The original container may be used if it is in good condition.[7]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the FXR agonist, and any other components in the waste stream. The accumulation start date must also be clearly marked.
-
Container Management: Keep waste containers securely closed except when adding waste.[2][6] Store containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[7][8]
Step 3: Storage and Accumulation
Hazardous waste must be stored safely and within regulatory time limits.
-
Satellite Accumulation Areas (SAA): The SAA must be at or near the point of waste generation and should be inspected weekly for any signs of leakage.[7]
-
Accumulation Limits: There are limits to the amount of hazardous waste that can be stored in an SAA. For acutely toxic chemicals (P-listed), this limit can be as low as one quart for liquids or one kilogram for solids.[6]
Step 4: Scheduling Waste Pickup
Once a waste container is full or has reached its storage time limit, it must be disposed of through the proper channels.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.[5][6] Do not allow waste to accumulate beyond the established limits.
Step 5: Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Secure the Area: Immediately alert others and secure the spill area.
-
Powder Spills: For a powder spill, gently cover it with absorbent paper to avoid creating dust, then wet the paper with an appropriate solvent before cleaning.
-
Liquid Spills: For a liquid spill, cover it with an absorbent material.
-
Cleanup: All materials used for cleanup must be disposed of as hazardous solid waste.[2][4]
Data Presentation: Key Information from a Safety Data Sheet (SDS)
The following table summarizes the critical information that should be sought from the specific SDS of the FXR agonist being used. This information is essential for safe handling and disposal.
| Data Point | Description | Importance for Disposal |
| Section 2: Hazards Identification | Details the potential health and environmental hazards of the chemical. | Determines the necessary personal protective equipment and handling precautions. |
| Section 7: Handling and Storage | Provides guidance on safe handling practices and appropriate storage conditions.[1] | Informs the selection of appropriate storage containers and locations for waste. |
| Section 8: Exposure Controls/Personal Protection | Specifies the necessary personal protective equipment (PPE) to minimize exposure. | Dictates the minimum PPE required when handling the pure compound and its waste. |
| Section 9: Physical and Chemical Properties | Lists physical and chemical properties such as solubility, and reactivity. | Helps in determining appropriate solvents for decontamination and potential incompatibilities. |
| Section 10: Stability and Reactivity | Identifies conditions to avoid and incompatible materials. | Crucial for preventing dangerous reactions when segregating and storing chemical waste.[7] |
| Section 13: Disposal Considerations | Provides specific guidance on the proper disposal of the chemical and its contaminated packaging.[1] | This is the primary source of information for compliant disposal procedures. |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of an FXR agonist in a laboratory setting.
Caption: Workflow for the proper disposal of FXR agonist waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. vumc.org [vumc.org]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
